5-Bromotetralone
Description
Properties
IUPAC Name |
5-bromo-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h1,4-5H,2-3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMXOUYZZHVHEQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC=C2Br)C(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30447287 | |
| Record name | 5-Bromo-1-tetralone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30447287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68449-30-9 | |
| Record name | 5-Bromo-1-tetralone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30447287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-3,4-dihydro-2H-naphthalen-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 5-Bromotetralone from 1-Tetralone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the synthesis of 5-bromo-1-tetralone, a key intermediate in the development of various pharmaceutical compounds. The primary method detailed is the direct electrophilic aromatic bromination of 1-tetralone (B52770). This document outlines the experimental protocol, quantitative data, and the logical workflow of the synthesis.
Introduction
5-Bromo-1-tetralone (also known as 5-Bromo-3,4-dihydronaphthalen-1(2H)-one) is a valuable building block in organic synthesis. The introduction of a bromine atom onto the aromatic ring of the 1-tetralone scaffold provides a reactive handle for further functionalization, typically through cross-coupling reactions, enabling the construction of complex molecular architectures relevant to medicinal chemistry. The synthesis focuses on the regioselective bromination at the C-5 position, which is activated by the bicyclic ring system.
**2. Reaction and Mechanism
The core transformation is an electrophilic aromatic substitution reaction. 1-Tetralone is treated with an electrophilic bromine source. The reaction proceeds via the formation of a sigma complex (or arenium ion), where the bromine atom adds to the aromatic ring. The carbonyl group of the tetralone is a deactivating group, but it directs electrophilic substitution primarily to the meta positions (C-5 and C-7). Due to steric and electronic influences, the C-5 position is often the major site of bromination. Subsequent deprotonation re-establishes aromaticity, yielding the 5-bromo-1-tetralone product.
Experimental Protocol
The following protocol is based on established methods for the electrophilic bromination of 1-tetralone, specifically adapted from the procedure described by Sam and Burchett in the Journal of Organic Chemistry (1984).
Materials:
-
1-Tetralone (C₁₀H₁₀O)
-
Bromine (Br₂)
-
Silver Sulfate (B86663) (Ag₂SO₄)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Sodium bisulfite (NaHSO₃) solution, saturated
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethanol (B145695) (for recrystallization)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, a solution of 1-tetralone (1.0 eq) in dichloromethane is prepared.
-
Addition of Reagents: Silver sulfate (1.1 eq) is added to the stirred solution. The flask is cooled in an ice bath to 0-5 °C.
-
Bromination: A solution of bromine (1.1 eq) in dichloromethane is added dropwise from the dropping funnel over a period of 30-60 minutes, ensuring the temperature is maintained below 10 °C.
-
Reaction Monitoring: After the addition is complete, the reaction mixture is allowed to stir at room temperature. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up: The reaction is quenched by the slow addition of a saturated sodium bisulfite solution to destroy any unreacted bromine. The mixture is then filtered to remove the silver bromide precipitate.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted twice with dichloromethane. The combined organic layers are washed sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude solid is purified by recrystallization from ethanol to afford 5-bromo-1-tetralone as a crystalline solid.
Data Presentation
The following tables summarize the quantitative data for the synthesis of 5-bromo-1-tetralone.
Table 1: Reagent Quantities and Reaction Parameters
| Parameter | Value |
| 1-Tetralone | 1.0 eq |
| Bromine (Br₂) | 1.1 eq |
| Silver Sulfate (Ag₂SO₄) | 1.1 eq |
| Solvent | Dichloromethane (CH₂Cl₂) |
| Reaction Temperature | 0-5 °C (addition), Room Temp (reaction) |
| Reaction Time | 2-4 hours |
| Reported Yield | ~75-85% |
Table 2: Physicochemical Properties of 5-Bromo-1-tetralone
| Property | Value |
| Molecular Formula | C₁₀H₉BrO |
| Molecular Weight | 225.08 g/mol |
| Appearance | White to off-white crystalline solid |
| CAS Number | 68449-30-9 |
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the synthesis protocol.
Caption: Logical workflow for the synthesis and purification of 5-Bromo-1-tetralone.
A Comprehensive Technical Guide to the Physicochemical Properties of 5-Bromo-α-tetralone
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-α-tetralone, with the chemical formula C₁₀H₉BrO, is an organic halogenated compound belonging to the class of brominated aromatic ketones.[1] Structurally, it consists of a tetralone ring system with a bromine atom substituted at the 5th position.[1] This compound typically appears as a white to off-white or beige crystalline solid and may have a faint, characteristic odor.[1][2] It is not a naturally occurring substance and is produced synthetically.[1] 5-Bromo-α-tetralone serves as a versatile intermediate in organic synthesis, particularly within the pharmaceutical industry, where it is utilized as a building block for creating more complex, bioactive molecules and drug candidates.[1] Its application also extends to agrochemical research for the development of pesticide analogs.[1]
Physicochemical Properties
The fundamental physicochemical properties of 5-Bromo-α-tetralone are summarized in the table below, providing a consolidated reference for laboratory and research applications.
| Property | Value | Source(s) |
| IUPAC Name | 5-bromo-3,4-dihydronaphthalen-1(2H)-one | [2][3][4] |
| Synonyms | 5-Bromo-A-tetralone, 5-bromotetralone | [2][4] |
| CAS Number | 68449-30-9 | [1][2][3] |
| Molecular Formula | C₁₀H₉BrO | [1][2][3] |
| Molecular Weight | 225.08 g/mol | [1][4][5] |
| Appearance | White to off-white/beige crystalline solid | [1][2][4] |
| Melting Point | 47-48 °C (Solvent: methanol) | [4] |
| Boiling Point | 323.5 °C at 760 mmHg; 105-110 °C at 0.3 Torr | [3][4] |
| Density | 1.511 g/cm³ (Predicted) | [3][4] |
| Solubility | Sparingly soluble in water.[1] Soluble in DMF (10 mg/ml), DMSO (10 mg/ml), Ethanol (2 mg/ml), and PBS (pH 7.2, 0.15 mg/ml). | [4] |
| Refractive Index | 1.598 | [3] |
| Vapor Pressure | 0.000261 mmHg at 25°C | [3] |
| Storage | Sealed in a dry environment at room temperature.[1][4] |
Experimental Protocols
Synthesis of 5-Bromo-α-tetralone via Bromination of α-Tetralone
A common method for the preparation of 5-Bromo-α-tetralone involves the regioselective bromination of α-tetralone.[1] This regioselectivity is influenced by the electronic and steric factors of the naphthalene (B1677914) ring system.[1]
Materials:
-
α-Tetralone
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (radical initiator)
-
Carbon tetrachloride (CCl₄, inert solvent)
-
Round-bottomed flask
-
Reflux condenser
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Recrystallization apparatus
Procedure:
-
In a round-bottomed flask, dissolve α-tetralone in an appropriate volume of carbon tetrachloride.
-
Add N-bromosuccinimide (NBS) and a catalytic amount of benzoyl peroxide to the solution.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with continuous stirring.
-
Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove succinimide.
-
Wash the filtrate with a sodium thiosulfate (B1220275) solution to remove any unreacted bromine, followed by a water wash.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product by recrystallization from a suitable solvent (e.g., methanol) to yield 5-Bromo-α-tetralone.
Characterization Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are crucial for confirming the structure of the synthesized compound.[6][7]
-
Sample Preparation: Dissolve a small amount of purified 5-Bromo-α-tetralone in a deuterated solvent (e.g., CDCl₃).
-
Analysis: Acquire ¹H and ¹³C NMR spectra. The ¹H NMR spectrum will show characteristic signals for the aromatic and aliphatic protons, with their chemical shifts and coupling constants providing information about the substitution pattern and the conformation of the alicyclic ring.[7] The ¹³C NMR spectrum will show distinct peaks for each carbon atom in the molecule.
2. Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.[6]
-
Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate.
-
Analysis: Acquire the IR spectrum. Key characteristic absorption bands to identify include the C=O stretch of the ketone (typically around 1685 cm⁻¹ for aryl ketones), C-H stretches for the aromatic and aliphatic portions, and C-Br stretching vibrations.[8][9]
3. Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the compound.[6]
-
Analysis: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 5-Bromo-α-tetralone (225.08 g/mol ).[5] The isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) will result in two molecular ion peaks (M and M+2) of similar intensity.
Visualizations
References
- 1. Page loading... [wap.guidechem.com]
- 2. CAS 68449-30-9|5-Bromo-1-Tetralone|Rlavie [rlavie.com]
- 3. 5-Bromo-1-tetralone| CAS:#68449-30-9 -Letopharm Limited [letopharm.com]
- 4. 5-Bromo-1-tetralone price,buy 5-Bromo-1-tetralone - chemicalbook [chemicalbook.com]
- 5. 5-Bromo-2-tetralone | C10H9BrO | CID 4059689 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5-Bromo-1-tetralone(68449-30-9) 1H NMR [m.chemicalbook.com]
- 7. Analysis of the 1H NMR spectrum of α‐tetralone | Semantic Scholar [semanticscholar.org]
- 8. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
5-Bromotetralone: A Technical Guide for Researchers
FOR IMMEDIATE RELEASE
A comprehensive technical guide on 5-Bromotetralone, a key synthetic intermediate in pharmaceutical and agrochemical research, is detailed below. This document provides critical data, experimental protocols, and logical workflows for researchers, scientists, and drug development professionals.
Core Compound Data
This compound, also known as 5-Bromo-3,4-dihydro-2H-naphthalen-1-one, is a well-characterized organic compound. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 68449-30-9 | [1][2][3] |
| Molecular Weight | 225.08 g/mol | [1][3] |
| Molecular Formula | C₁₀H₉BrO | [1][3] |
Synthesis of this compound
The primary method for the synthesis of this compound involves the bromination of α-tetralone. A general experimental protocol is outlined below, based on established chemical principles.
Experimental Protocol: Bromination of α-Tetralone
Objective: To synthesize this compound via the electrophilic aromatic substitution of α-tetralone.
Materials:
-
α-Tetralone
-
Bromine (Br₂) or N-Bromosuccinimide (NBS)
-
Anhydrous Iron(III) bromide (FeBr₃) or other suitable Lewis acid catalyst
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂) or other suitable inert solvent
-
Sodium thiosulfate (B1220275) solution (Na₂S₂O₃)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography (silica gel)
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve α-tetralone in anhydrous dichloromethane.
-
Add a catalytic amount of anhydrous iron(III) bromide to the solution and cool the flask in an ice bath.
-
Slowly add a solution of bromine in dichloromethane dropwise from the dropping funnel with continuous stirring. Maintain the temperature below 5 °C during the addition.
-
After the addition is complete, allow the reaction mixture to stir at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding a saturated solution of sodium thiosulfate to consume any unreacted bromine.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield pure this compound.
Application in Drug Synthesis: A Workflow Example
This compound serves as a versatile intermediate in the synthesis of more complex bioactive molecules. Its bromo-substituent provides a key functional handle for various cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce new carbon-carbon bonds. This is a powerful strategy for building molecular complexity in drug discovery programs.
The following diagram illustrates a generalized workflow for the utilization of this compound in the synthesis of a hypothetical bioactive aryl-tetralone derivative via a Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
Objective: To synthesize an aryl-tetralone derivative from this compound and an aryl boronic acid.
Materials:
-
This compound
-
Aryl boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent system (e.g., toluene/ethanol/water or 1,4-dioxane/water)
-
Schlenk flask or microwave vial
-
Inert atmosphere supply (nitrogen or argon)
-
Magnetic stirrer and stir bar
-
Heating mantle or microwave reactor
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Apparatus for column chromatography (silica gel)
Procedure:
-
In a Schlenk flask or microwave vial, combine this compound, the aryl boronic acid (typically 1.1-1.5 equivalents), and the base (typically 2-3 equivalents).
-
Evacuate and backfill the vessel with an inert gas (repeat three times).
-
Add the degassed solvent system via syringe.
-
Add the palladium catalyst under a positive pressure of the inert gas.
-
Heat the reaction mixture with vigorous stirring. Reaction conditions (temperature and time) will vary depending on the specific substrates and catalyst used (e.g., 80-120 °C for 2-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired aryl-tetralone derivative.
Biological Significance of Tetralone Derivatives
The tetralone scaffold is a crucial structural motif found in a variety of pharmacologically active compounds. Derivatives of tetralone have been reported to exhibit a broad spectrum of bioactivities, including antibacterial, antitumor, and effects on the central nervous system. The ability to functionalize intermediates like this compound allows for the systematic exploration of structure-activity relationships (SAR) in the development of novel therapeutic agents. For instance, the antidepressant sertraline (B1200038) contains a tetralone-derived core structure, highlighting the importance of this class of compounds in medicinal chemistry.[2]
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Procedures should be carried out in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
References
Solubility Profile of 5-Bromotetralone in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide offers a comprehensive overview of the solubility of 5-Bromotetralone (CAS No: 68449-30-9), a pivotal intermediate in pharmaceutical synthesis.[1][2][3][4] Given the limited publicly available quantitative solubility data for this specific compound, this document provides a compilation of its known physical properties, discusses general solubility considerations based on its chemical structure, and presents a detailed, adaptable experimental protocol for determining its solubility in various organic solvents. An illustrative table of potential solubility data is included to guide experimental design. Furthermore, a standardized experimental workflow for solubility determination is visually represented to facilitate laboratory application.
Introduction to this compound
5-Bromo-1-tetralone is a brominated aromatic ketone derived from tetralin.[1] It typically appears as a white to off-white crystalline solid.[1] As a synthetic intermediate, understanding its solubility is crucial for optimizing reaction conditions, purification processes like crystallization, and formulation development.[1][2][3][4]
Chemical Structure and Properties:
-
IUPAC Name: 5-bromo-3,4-dihydronaphthalen-1(2H)-one
-
Molecular Formula: C₁₀H₉BrO[1]
-
Molecular Weight: 225.08 g/mol [1]
-
Appearance: White to off-white solid[1]
-
General Solubility: Sparingly soluble in water.[1]
The molecule possesses a moderately polar ketone group and a larger, nonpolar brominated aromatic ring system. This structure suggests that its solubility will be favored in organic solvents that can engage in dipole-dipole interactions and also accommodate the nonpolar regions of the molecule. Based on the principle of "like dissolves like," its solubility is expected to be higher in organic solvents compared to water.[5][6]
Hypothetical Solubility Data of this compound
| Solvent | Chemical Class | Polarity Index | Predicted Solubility at 25°C ( g/100 mL) |
| Hexane | Alkane | 0.1 | Low |
| Toluene | Aromatic Hydrocarbon | 2.4 | Moderate |
| Dichloromethane | Halogenated Alkane | 3.1 | High |
| Acetone | Ketone | 5.1 | High |
| Ethyl Acetate | Ester | 4.4 | Moderate-High |
| Isopropanol | Alcohol | 3.9 | Moderate |
| Ethanol | Alcohol | 4.3 | Moderate |
| Methanol | Alcohol | 5.1 | Moderate-Low |
| N,N-Dimethylformamide (DMF) | Amide | 6.4 | Very High |
| Tetrahydrofuran (THF) | Ether | 4.0 | High |
Experimental Protocol for Solubility Determination
The following section details a gravimetric method for the accurate determination of this compound solubility in organic solvents. This method is adapted from standard laboratory procedures for solubility measurement.
3.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.0001 g)
-
Thermostatic shaker or magnetic stirrer with temperature control
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Glass vials with screw caps
-
Volumetric flasks and pipettes
-
Drying oven or vacuum oven
-
Desiccator
3.2. Experimental Procedure
-
Sample Preparation: Add an excess amount of this compound to a pre-weighed glass vial. The presence of undissolved solid at the end of the equilibration period is essential to ensure a saturated solution.
-
Solvent Addition: Accurately add a known volume (e.g., 5.00 mL) of the chosen organic solvent to the vial.
-
Equilibration: Tightly seal the vial and place it in a thermostatic shaker set to the desired temperature (e.g., 25°C). Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation is achieved.
-
Phase Separation: After equilibration, cease agitation and allow the solid to settle. Maintain the vial at the constant experimental temperature to prevent any change in solubility.
-
Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant (e.g., 2.00 mL) using a pre-warmed pipette to avoid premature crystallization. Immediately filter the solution through a syringe filter into a clean, pre-weighed vial.
-
Solvent Evaporation: Place the vial containing the filtered saturated solution in a drying oven at a temperature sufficient to evaporate the solvent completely without decomposing the solute (e.g., 50-60°C). A vacuum oven can be used to accelerate this process.
-
Mass Determination: Once the solvent has completely evaporated, allow the vial to cool to room temperature in a desiccator and then weigh it on the analytical balance.
3.3. Calculation of Solubility
The solubility (S) in g/100 mL can be calculated using the following formula:
S ( g/100 mL) = [ (m_final - m_initial) / V_sample ] * 100
Where:
-
m_final is the mass of the vial with the dried solute (in g).
-
m_initial is the mass of the empty vial (in g).
-
V_sample is the volume of the filtered supernatant (in mL).
Experimental Workflow Diagram
The following diagram illustrates the logical steps involved in the experimental determination of the solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
Factors Influencing Solubility
Several factors can influence the solubility of this compound in organic solvents:
-
Temperature: Generally, the solubility of a solid in a liquid solvent increases with temperature. However, this relationship should be determined experimentally for each solvent system.
-
Solvent Polarity: As a moderately polar compound, this compound is expected to have higher solubility in solvents with compatible polarity.
-
Purity of Compound and Solvent: Impurities in either the solute or the solvent can affect the measured solubility. High-purity materials should be used for accurate results.
-
Crystalline Form (Polymorphism): If this compound exists in different crystalline forms (polymorphs), each may exhibit a different solubility.
Conclusion
This technical guide provides a framework for understanding and determining the solubility of this compound in organic solvents. While specific quantitative data is scarce, the provided experimental protocol and theoretical considerations offer a solid foundation for researchers, scientists, and drug development professionals to generate reliable solubility data. Accurate solubility data is indispensable for the efficient design of synthetic routes, purification strategies, and the development of pharmaceutical formulations involving this important chemical intermediate.
References
Spectroscopic Profile of 5-Bromotetralone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 5-Bromotetralone (5-Bromo-3,4-dihydro-2H-naphthalen-1-one), a key intermediate in pharmaceutical synthesis. This document presents predicted and expected spectroscopic data based on the analysis of similar compounds and foundational spectroscopic principles, alongside detailed experimental protocols for acquiring such data.
Spectroscopic Data Summary
The following tables summarize the expected quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of this compound.
Table 1: Predicted ¹H NMR Spectroscopic Data
Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| ~ 7.8 - 8.0 | d | 1H | ~ 8.0 | H-8 |
| ~ 7.4 - 7.6 | d | 1H | ~ 8.0 | H-6 |
| ~ 7.1 - 7.3 | t | 1H | ~ 8.0 | H-7 |
| ~ 2.9 - 3.1 | t | 2H | ~ 6.0 | H-4 |
| ~ 2.6 - 2.8 | t | 2H | ~ 6.0 | H-2 |
| ~ 2.1 - 2.3 | m | 2H | - | H-3 |
Table 2: Predicted ¹³C NMR Spectroscopic Data
Solvent: CDCl₃, Reference: CDCl₃ (δ = 77.16 ppm)
| Chemical Shift (δ, ppm) | Carbon Atom Assignment |
| ~ 197 | C-1 (C=O) |
| ~ 145 | C-8a |
| ~ 138 | C-5 |
| ~ 133 | C-7 |
| ~ 129 | C-4a |
| ~ 127 | C-8 |
| ~ 122 | C-6 |
| ~ 39 | C-2 |
| ~ 30 | C-4 |
| ~ 23 | C-3 |
Table 3: Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |
| ~ 3100 - 3000 | Medium | Aromatic C-H Stretch |
| ~ 2950 - 2850 | Medium | Aliphatic C-H Stretch |
| ~ 1685 | Strong | C=O Stretch (Aryl Ketone) |
| ~ 1600, 1480 | Medium-Strong | Aromatic C=C Stretch |
| ~ 1300 - 1000 | Medium | C-Br Stretch |
| ~ 900 - 675 | Strong | Aromatic C-H Bend (oop) |
Table 4: Predicted Mass Spectrometry Data
| m/z | Relative Intensity | Assignment |
| 224/226 | High | [M]⁺/ [M+2]⁺ (Molecular ion peaks, ~1:1 ratio due to ⁷⁹Br/⁸¹Br) |
| 196/198 | Medium | [M-CO]⁺ |
| 183/185 | Medium | [M-C₂H₅]⁺ |
| 145 | High | [M-Br]⁺ |
| 117 | High | [M-Br-CO]⁺ |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These represent standard procedures for the analysis of a compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) NMR spectrometer.
¹H NMR Data Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: 3-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-32.
-
Temperature: 298 K.
¹³C NMR Data Acquisition:
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Spectral Width: 0 to 220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096.
-
Temperature: 298 K.
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR processing software. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H NMR and the residual solvent peak of CDCl₃ at 77.16 ppm for ¹³C NMR.
Infrared (IR) Spectroscopy
Sample Preparation: A small amount of this compound (1-2 mg) is finely ground with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture is then compressed into a thin, transparent pellet using a hydraulic press. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl), and allowing the solvent to evaporate.
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to acquire the spectrum.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
A background spectrum of the pure KBr pellet or clean salt plate is recorded and automatically subtracted from the sample spectrum.
Data Processing: The resulting spectrum is presented as a plot of percent transmittance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile) to a concentration of approximately 1 mg/mL.
Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) or Electrospray Ionization (ESI) source can be used. For EI, the sample is introduced via a direct insertion probe or a gas chromatograph. For ESI, the sample solution is infused directly or via liquid chromatography.
Data Acquisition (EI mode):
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-500.
-
Scan Rate: 1 scan/second.
-
Source Temperature: 200-250 °C.
Data Processing: The mass spectrum is plotted as relative intensity versus the mass-to-charge ratio (m/z). The molecular ion peaks and major fragment ions are identified and analyzed to confirm the molecular weight and elucidate the structure. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be observed for all bromine-containing fragments.
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the spectroscopic characterization of a synthesized compound like this compound.
Caption: General workflow for the synthesis and spectroscopic characterization of this compound.
The Commercial Landscape and Technical Profile of 5-Bromotetralone: A Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the commercial availability, purity, and key experimental protocols related to 5-Bromotetralone, a valuable intermediate in pharmaceutical synthesis. Aimed at researchers, scientists, and professionals in drug development, this document consolidates critical data to support the procurement and application of this compound in laboratory and developmental settings. This compound serves as a versatile building block in the synthesis of a variety of more complex molecules.[1][2][3]
Commercial Availability and Purity
This compound is commercially available from a range of chemical suppliers, primarily as two positional isomers: 5-Bromo-1-tetralone and 5-Bromo-2-tetralone (B157838). The purity of the commercially available products typically ranges from 97% to over 99%. Researchers should carefully consider the specific isomer and required purity for their applications. Below is a summary of representative commercial offerings.
Table 1: Commercial Availability of 5-Bromo-1-tetralone
| Supplier | Purity | CAS Number | Additional Notes |
| MedChemExpress | 99.38% | 68449-30-9 | Offered as a synthetic intermediate for pharmaceutical synthesis. |
| CP Lab Safety | min 97% | 68449-30-9 | Intended for professional manufacturing, research, and industrial use. |
| MCE (MedChemExpress) | High Purity | 68449-30-9 | Provides standard products, isotopically labeled compounds, and GMP-grade products.[3] |
| ChemicalBook | Varies | 68449-30-9 | Aggregates data from multiple suppliers, with purities and prices varying. |
Table 2: Commercial Availability of 5-Bromo-2-tetralone
| Supplier | Purity | CAS Number | Additional Notes |
| PubChem | Data Aggregator | 132095-53-5 | Lists various suppliers and associated data. |
| ChemicalBook | Varies | 132095-53-5 | Provides information on suppliers and the use of this isomer in the preparation of 2-aminotetralins. |
Physicochemical Properties
A summary of the key physicochemical properties for both 5-bromo-1-tetralone and 5-bromo-2-tetralone is provided below to aid in experimental design and handling.
Table 3: Physicochemical Properties of this compound Isomers
| Property | 5-Bromo-1-tetralone | 5-Bromo-2-tetralone |
| Molecular Formula | C₁₀H₉BrO | C₁₀H₉BrO |
| Molecular Weight | 225.08 g/mol | 225.08 g/mol |
| Appearance | Beige solid | Light yellow to yellow solid |
| Melting Point | 47-48 °C | Not specified |
| Boiling Point | 105-110 °C at 0.3 Torr | 331.0±42.0 °C (Predicted) |
| Density | 1.511±0.06 g/cm³ (Predicted) | 1.511±0.06 g/cm³ (Predicted) |
| Storage Temperature | 2-8°C | Sealed in dry, Store in freezer, under -20°C |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and analysis of bromotetralones are crucial for their effective use in research. The following protocols are based on established methods.
Synthesis of 5-Bromo-1-tetralone via Bromination of 1-Tetralone (B52770)
The preparation of 5-Bromo-1-tetralone is commonly achieved through the bromination of 1-tetralone. This reaction's regioselectivity is influenced by the reaction conditions.
Materials:
-
1-Tetralone
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (radical initiator)
-
Carbon tetrachloride (solvent)
Procedure:
-
Dissolve 1-tetralone in carbon tetrachloride in a round-bottom flask.
-
Add N-bromosuccinimide and a catalytic amount of benzoyl peroxide to the solution.
-
Reflux the mixture while monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove succinimide.
-
Wash the filtrate with a saturated aqueous solution of sodium thiosulfate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
Purification
Purification of the crude 5-Bromo-1-tetralone is typically performed using column chromatography or recrystallization.
Column Chromatography:
-
Stationary Phase: Silica gel
-
Mobile Phase: A mixture of hexanes and ethyl acetate. The gradient can be optimized based on TLC analysis.
Recrystallization:
-
Solvent: Methanol is a suitable solvent for recrystallization.
Analysis
The structure and purity of this compound can be confirmed using various analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR and ¹³C NMR spectra are used to confirm the chemical structure. The characteristic peaks for the aromatic and aliphatic protons and carbons will verify the successful synthesis and the position of the bromine atom.
High-Performance Liquid Chromatography (HPLC):
-
A reverse-phase HPLC method can be employed to determine the purity of the compound.
-
Column: C18 column
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with a small amount of an acid modifier like formic acid or phosphoric acid.
-
Detection: UV detection at an appropriate wavelength.
Visualizing Workflows and Pathways
To illustrate the utility of this compound in a drug discovery context, the following diagrams depict a general synthesis workflow and a conceptual signaling pathway related to its derivatives.
Derivatives of the tetralone scaffold have been investigated for their potential as therapeutic agents, including as selective serotonin (B10506) reuptake inhibitors (SSRIs). The following diagram illustrates the mechanism of action for such a compound.
Conclusion
This compound is a readily available and highly useful chemical intermediate for pharmaceutical research and development. Understanding its commercial sources, purity levels, and established experimental protocols is essential for its effective application. This guide provides a foundational resource for researchers to facilitate their work with this versatile compound. It is important to note that while tetralone derivatives have shown promise in various biological applications, including as monoamine oxidase inhibitors and in the synthesis of abscisic acid analogues, further research is ongoing to fully elucidate their therapeutic potential.[4][5]
References
Safe Handling and Storage of 5-Bromotetralone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety protocols and handling procedures for 5-Bromotetralone (CAS No. 68449-30-9), a synthetic intermediate utilized in pharmaceutical synthesis.[1][2] Adherence to these guidelines is crucial to ensure personnel safety and maintain the integrity of the compound.
Hazard Identification and Classification
This compound is classified as a hazardous substance. It is harmful if swallowed and causes skin and eye irritation.[3] It may also cause respiratory irritation.[3]
GHS Classification:
-
Acute Toxicity, Oral (Category 4)
-
Skin Irritation (Category 2)[1]
-
Eye Irritation (Category 2)[1]
-
Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory System[1][3]
Hazard Statements:
-
H315: Causes skin irritation.[5]
-
H319: Causes serious eye irritation.[5]
-
H335: May cause respiratory irritation.
Physical and Chemical Properties
| Property | Value |
| CAS Number | 68449-30-9 |
| Molecular Formula | C₁₀H₉BrO[1] |
| Molecular Weight | 225.08 g/mol [1] |
| Appearance | White to off-white or beige solid.[1][3] |
| Odor | Nearly odorless to a faint characteristic organic odor.[1] |
| Melting Point | 40 - 42 °C / 104 - 107.6 °F[6] |
| Boiling Point | 331.0 ± 42.0 °C (Predicted)[7] |
| Solubility | No data available. |
| Density | 1.511 ± 0.06 g/cm³ (Predicted)[7] |
Exposure Controls and Personal Protection
Engineering controls and personal protective equipment (PPE) are essential to minimize exposure to this compound.
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[1][5][8]
-
Ensure eyewash stations and safety showers are readily accessible.[8]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tight-sealing safety goggles or a face shield.[6][8]
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent skin contact.[5][6][8]
-
Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator with an appropriate particulate filter.[8]
Safe Handling and Storage Procedures
Handling:
-
Wash hands thoroughly after handling.[5]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[5]
-
Use non-sparking tools and take precautionary measures against static discharge.[5][8]
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.[1][3][8]
-
Keep away from strong bases, reducing agents, and incompatible oxidizing substances.[1]
-
For long-term storage, store at room temperature.[2] In solvent, store at -80°C for up to 2 years or -20°C for up to 1 year.[2]
First Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][5]
-
In Case of Skin Contact: Immediately wash with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. If skin irritation persists, get medical advice/attention.[3][5]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Get immediate medical advice/attention.[3][5]
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor/physician if you feel unwell.[3][5]
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (see Section 3). Avoid dust formation.[5][6]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[5]
-
Methods for Cleaning Up: Sweep up and shovel into a suitable, closed container for disposal. Use spark-proof tools and explosion-proof equipment.[5][6]
Disposal Considerations
Dispose of contents and container in accordance with local, regional, and national regulations. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[6]
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
Hazard Mitigation Pathway
Caption: Hazard identification and mitigation pathways for this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. chemos.de [chemos.de]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. 5-Bromo-2-tetralone CAS#: 132095-53-5 [amp.chemicalbook.com]
- 8. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Electrophilic Bromination of Alpha-Tetralone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-tetralone, a bicyclic aromatic ketone, serves as a crucial scaffold in the synthesis of a wide array of biologically active molecules and pharmaceutical agents. The functionalization of its alpha-carbon position via electrophilic bromination is a pivotal transformation, yielding 2-bromo-alpha-tetralone, a versatile intermediate for further molecular elaboration. This technical guide provides a comprehensive overview of the core mechanisms, experimental protocols, and available data for the electrophilic bromination of alpha-tetralone under both acidic and basic conditions.
Core Mechanism of Electrophilic Bromination
The electrophilic bromination of alpha-tetralone proceeds via two distinct mechanistic pathways depending on the catalytic conditions employed: acid-catalyzed and base-catalyzed. Both pathways involve the formation of a reactive intermediate, either an enol or an enolate, which subsequently attacks molecular bromine.
Acid-Catalyzed Bromination: The Enol Pathway
Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen of alpha-tetralone. This protonation enhances the acidity of the alpha-hydrogens, facilitating the formation of an enol intermediate. The enol, with its electron-rich double bond, then acts as a nucleophile, attacking a molecule of bromine. Subsequent deprotonation of the carbonyl oxygen regenerates the aromaticity and yields the alpha-brominated product. The formation of the enol is the rate-determining step in this process.
dot
Caption: Acid-catalyzed bromination of alpha-tetralone.
Base-Catalyzed Bromination: The Enolate Pathway
In the presence of a base, the reaction proceeds through the formation of an enolate anion. The base abstracts an alpha-proton, creating a highly nucleophilic enolate. This enolate then rapidly attacks molecular bromine in an SN2-type reaction to afford the alpha-brominated product. Unlike the acid-catalyzed reaction, the formation of the enolate is a rapid equilibrium, and the subsequent reaction with bromine is typically fast.
dot
Caption: Base-catalyzed bromination of alpha-tetralone.
Regioselectivity
Alpha-tetralone possesses two alpha-protons at the C2 position. Both acidic and basic conditions favor the selective bromination at this position.
-
Acidic Conditions (Thermodynamic Control): The reaction proceeds through the more stable, more substituted enol intermediate. For alpha-tetralone, the enol formed by deprotonation at the C2 position is more stable due to conjugation with the benzene (B151609) ring.
-
Basic Conditions (Kinetic Control): The reaction favors the removal of the most acidic proton, which is also at the C2 position, as these protons are benzylic and thus more acidic than the protons at the C3 position.
Data Presentation
The following table summarizes the available quantitative data for the electrophilic bromination of alpha-tetralone derivatives.
| Product | Catalyst/Solvent | Yield (%) | Reference |
| 2-Bromo-6,7-dichloro-1-tetralone | Bromine in ethyl ether or carbon disulfide | 99.6 | [1] |
Spectroscopic Data for 2-Bromo-alpha-tetralone:
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | 8.08 | d | 7.93 | Ar-H |
| ¹H | 7.54-7.50 | td | 1.52, 7.62 | Ar-H |
| ¹H | 7.36-7.27 | m | Ar-H | |
| ¹H | 4.73 | t | 4.42 | CH-Br |
| ¹H | 3.34-3.27 | m | CH₂ | |
| ¹H | 2.92 | dt | 4.42, 17.09 | CH₂ |
| ¹H | 2.56-2.42 | m | CH₂ |
Note: The provided ¹H NMR data is for the unsubstituted 2-bromo-1-tetralone (B83307).[2]
Experimental Protocols
The following are representative experimental protocols for the acid- and base-catalyzed bromination of alpha-tetralone derivatives. These can be adapted for the unsubstituted alpha-tetralone.
Protocol 1: Acid-Catalyzed Bromination of 6,7-dichloro-1-tetralone[1]
Workflow Diagram:
dot
Caption: Workflow for acid-catalyzed bromination.
Procedure:
-
Dissolve 1 g of 6,7-dichloro-1-tetralone in 10 ml of ethyl ether or carbon disulfide.
-
With stirring at room temperature, add 0.25 ml of bromine dropwise to the solution.
-
Continue stirring for 30 minutes.
-
Add water to the reaction mixture and extract with ethyl ether.
-
Neutralize the obtained ethyl ether extract with an aqueous solution of sodium hydrogencarbonate.
-
Concentrate the solution to dryness under reduced pressure to obtain the crude product.
Protocol 2: Base-Promoted Bromination (General Procedure)
While a specific detailed protocol for the base-catalyzed bromination of alpha-tetralone was not found in the immediate search, a general procedure can be outlined based on standard methods for ketone bromination.
Workflow Diagram:
dot
Caption: General workflow for base-promoted bromination.
Procedure:
-
Dissolve alpha-tetralone in an anhydrous aprotic solvent (e.g., tetrahydrofuran (B95107) or diethyl ether) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to a low temperature (e.g., -78 °C).
-
Slowly add a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or sodium hydride (NaH), to the solution to generate the enolate.
-
After the enolate formation is complete, slowly add a solution of bromine or another electrophilic bromine source, such as N-bromosuccinimide (NBS), in the same solvent.
-
Allow the reaction to proceed at low temperature until completion, monitoring by a suitable method like thin-layer chromatography (TLC).
-
Quench the reaction by the addition of water or a dilute aqueous acid solution.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Conclusion
The electrophilic bromination of alpha-tetralone is a well-established and efficient method for the synthesis of 2-bromo-alpha-tetralone. The choice between acid- and base-catalyzed conditions can be guided by the specific requirements of the synthetic route and the presence of other functional groups in the molecule. The provided mechanisms, data, and experimental protocols offer a solid foundation for researchers and drug development professionals to utilize this important reaction in their synthetic endeavors. Further optimization of reaction conditions for unsubstituted alpha-tetralone may be necessary to achieve maximum yields and purity.
References
Regioselective Synthesis of 5-Bromotetralone: A Technical Guide
Abstract: 5-Bromo-α-tetralone is a valuable halogenated ketone intermediate used in the synthesis of various pharmaceutical compounds and bioactive molecules.[1][2] The primary challenge in its synthesis is achieving high regioselectivity, as direct electrophilic substitution on the α-tetralone scaffold often yields a mixture of isomers. This technical guide provides an in-depth analysis of the two principal synthetic strategies for obtaining 5-Bromotetralone: direct electrophilic bromination and intramolecular Friedel-Crafts cyclization. This document offers detailed experimental protocols, comparative data, and workflow diagrams to assist researchers, scientists, and drug development professionals in selecting and executing the optimal synthetic route.
Introduction to Synthetic Strategies
The regioselective synthesis of this compound is primarily approached via two distinct pathways. The choice between them represents a trade-off between atom economy and methodological simplicity versus absolute regiocontrol and purity.
-
Route A: Direct Electrophilic Bromination of α-Tetralone. This method is direct but faces challenges in controlling the position of bromination. The aromatic ring of α-tetralone is influenced by two competing directing groups: the fused alkyl ring, which is an activating ortho, para-director (favoring positions 5 and 7), and the carbonyl group, which is a deactivating meta-director.[3][4] This competition often results in the formation of a mixture of 5-bromo and 7-bromo isomers, necessitating challenging purification steps.
-
Route B: Intramolecular Friedel-Crafts Cyclization. This strategy offers superior regioselectivity by constructing the tetralone ring from a precursor that already contains bromine at the desired position. The synthesis of this compound via this route requires the cyclization of 4-(2-bromophenyl)butanoic acid. The intramolecular acylation is directed by the activating alkyl chain to the para position, which is the only available position for cyclization, thus ensuring the exclusive formation of the 5-bromo isomer.[5]
The following diagram illustrates the logical decision process for selecting a synthetic route.
Caption: Decision workflow for selecting a synthetic route to this compound.
Comparative Analysis of Synthetic Routes
The two primary pathways for synthesizing this compound are depicted below, highlighting the key intermediates and reaction types.
Caption: Overview of the two major synthetic pathways to this compound.
Data Summary for Direct Bromination (Route A)
Direct bromination outcomes are highly dependent on the chosen reagents and conditions. While this route is more direct, controlling the isomer ratio is the principal difficulty. The use of N-Bromosuccinimide (NBS) is reported to favor the formation of the 5-bromo derivative.[1]
| Brominating Agent | Solvent | Conditions | Typical Outcome | Yield (Approx.) |
| Br₂ / Acetic Acid | Acetic Acid | Room Temp | Mixture of 5- and 7-bromo isomers | 40-60% (total isomers) |
| N-Bromosuccinimide (NBS) | CCl₄ | Reflux, Radical Initiator (e.g., AIBN) | Primarily this compound | 50-70% |
| Br₂ / AlCl₃ | Dichloromethane (B109758) | 0 °C to RT | Mixture, potential for polybromination | Variable |
Table 1: Comparison of common conditions for the direct bromination of α-tetralone. Yields are approximate and depend heavily on reaction scale and purification efficiency.
Data Summary for Friedel-Crafts Cyclization (Route B)
This route provides excellent regioselectivity, with the primary factor influencing yield being the efficiency of the cyclization step. Polyphosphoric acid (PPA) is a common and effective reagent for this transformation.
| Precursor | Cyclization Agent | Conditions | Yield of this compound |
| 4-(2-bromophenyl)butanoic acid | Polyphosphoric Acid (PPA) | 80-100 °C, 1-3 h | 75-90% |
| 4-(2-bromophenyl)butanoic acid | Eaton's Reagent (P₂O₅/MeSO₃H) | Room Temp to 60 °C | 80-95% |
| 4-(2-bromophenyl)butanoyl chloride | AlCl₃ | 0 °C to RT, in CS₂ or CH₂Cl₂ | 70-85% |
Table 2: Typical yields for the intramolecular Friedel-Crafts cyclization to this compound.
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound via Direct Bromination
This protocol uses N-Bromosuccinimide (NBS) to favor the regioselective formation of the 5-bromo isomer.[1]
Materials:
-
α-Tetralone (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.1 eq)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) (0.05 eq)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium thiosulfate (B1220275) solution (Na₂S₂O₃)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexanes/Ethyl Acetate (B1210297) solvent system
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add α-tetralone and anhydrous carbon tetrachloride (approx. 0.2 M concentration).
-
Add N-Bromosuccinimide (NBS) and AIBN to the solution.
-
Heat the mixture to reflux (approx. 77 °C) under a nitrogen atmosphere for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature. Filter off the succinimide (B58015) byproduct and wash the solid with a small amount of CCl₄.
-
Combine the filtrates and wash sequentially with saturated NaHCO₃ solution, saturated Na₂S₂O₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude oil via flash column chromatography on silica gel, eluting with a hexanes/ethyl acetate gradient to separate the this compound from unreacted starting material and other isomers.
Protocol 2: Synthesis via Intramolecular Friedel-Crafts Cyclization
This protocol describes the cyclization of 4-(2-bromophenyl)butanoic acid using polyphosphoric acid (PPA).
Materials:
-
4-(2-bromophenyl)butanoic acid (1.0 eq)
-
Polyphosphoric acid (PPA) (10-15x weight of starting acid)
-
Ice water
-
Dichloromethane (DCM) or Ethyl Acetate
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Place polyphosphoric acid in a round-bottom flask equipped with a mechanical stirrer and a thermometer.
-
Heat the PPA to approximately 70-80 °C with stirring until it becomes a mobile liquid.
-
Add 4-(2-bromophenyl)butanoic acid to the hot PPA in one portion.
-
Increase the temperature to 90-100 °C and stir vigorously for 1-3 hours. The mixture will typically become darker. Monitor the reaction by TLC (dissolve a small aliquot in water, extract with ethyl acetate, and spot).
-
Upon completion, cool the reaction mixture slightly (to ~60 °C) and carefully pour it onto a large amount of crushed ice with vigorous stirring.
-
Allow the ice to melt completely. The product may precipitate as a solid or remain an oil.
-
Extract the aqueous mixture three times with dichloromethane or ethyl acetate.
-
Combine the organic extracts and wash carefully with water, saturated NaHCO₃ solution (until effervescence ceases), and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude this compound, which can be further purified by recrystallization or chromatography if necessary.
The following diagram outlines the general workflow for this Friedel-Crafts cyclization protocol.
Caption: Experimental workflow for the Friedel-Crafts cyclization of this compound.
Conclusion
The synthesis of this compound can be accomplished with high regioselectivity, a critical factor for its application in multi-step pharmaceutical synthesis. While direct bromination of α-tetralone offers a quicker route, it is often complicated by the formation of isomeric byproducts, requiring careful optimization of reaction conditions and rigorous purification. For applications demanding high isomeric purity, the intramolecular Friedel-Crafts cyclization of 4-(2-bromophenyl)butanoic acid is the superior method. It provides excellent regiocontrol, leading directly to the desired 5-bromo isomer in high yield, thereby simplifying downstream processing and ensuring the integrity of the final product.
References
The Tetralone Scaffold: A Comprehensive Technical Guide to its Potential Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tetralone scaffold, a bicyclic aromatic ketone, has emerged as a privileged structure in medicinal chemistry due to its presence in a wide array of biologically active natural products and synthetic compounds.[1][2][3][4] Its rigid framework and amenability to chemical modification make it an attractive starting point for the design and development of novel therapeutic agents. This in-depth technical guide explores the diverse biological activities associated with the tetralone scaffold, presenting key quantitative data, detailed experimental protocols for cited assays, and visualizations of relevant signaling pathways to provide a comprehensive resource for researchers in drug discovery and development.
Anticancer Activity
Tetralone derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a variety of human cancer cell lines.[5][6][7][8] The mechanism of action often involves the induction of apoptosis and the modulation of key signaling pathways involved in cell proliferation and survival.
Quantitative Data: Anticancer Activity of Tetralone Derivatives
| Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Chalcone (B49325) 3d | Leukemia (MOLT-4, SR) | Not Specified | >60% growth inhibition | [7] |
| Non-small cell lung cancer (NCI-H522) | Not Specified | >60% growth inhibition | [7] | |
| Colon cancer (HCT-116) | Not Specified | >60% growth inhibition | [7] | |
| Prostate cancer (DU-145) | Not Specified | >60% growth inhibition | [7] | |
| Breast cancer (MCF7, MDA-MB-468) | Not Specified | >60% growth inhibition | [7] | |
| Compound 6g | Breast Cancer (MCF-7) | MTT Assay | 4.42 ± 2.93 | [5] |
| Compound 6h | Lung Cancer (A549) | MTT Assay | 9.89 ± 1.77 | [5] |
| Compound 3a | Cervix Carcinoma (HeLa) | Not Specified | 3.5 µg/mL | [6] |
| Breast Carcinoma (MCF7) | Not Specified | 4.5 µg/mL | [6] | |
| Compound 11 | Breast Cancer (MCF-7) | Not Specified | Selectively anti-breast potential | [8] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[9][10][11]
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
Test compound (tetralone derivative)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the tetralone derivative and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.45 mg/mL.[11]
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.
Experimental Protocol: In Vivo Antitumor Efficacy in Mice
This protocol outlines a general approach for evaluating the antitumor activity of a tetralone derivative in a murine xenograft model.[12][13][14][15][16]
Materials:
-
Immunodeficient mice (e.g., BALB/c nude or SCID)
-
Human tumor cells
-
Test compound (tetralone derivative)
-
Vehicle control
-
Calipers
Procedure:
-
Tumor Cell Implantation: Subcutaneously implant human tumor cells into the flank of the mice.[15]
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Randomize the mice into treatment and control groups. Administer the tetralone derivative (e.g., via intraperitoneal injection or oral gavage) and the vehicle control according to a predetermined schedule and dosage.[12]
-
Tumor Measurement: Measure the tumor volume with calipers at regular intervals throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the antitumor efficacy of the compound.
Antimicrobial Activity
The tetralone scaffold has been incorporated into molecules exhibiting activity against a range of pathogenic bacteria and fungi.[17][18][19][20][21][22][23][24][25]
Quantitative Data: Antimicrobial Activity of Tetralone Derivatives
| Compound | Microorganism | Assay | MIC (µg/mL) | Reference |
| Compound 2a | P. aeruginosa, Salmonella spp. | Not Specified | 31.25 - 250 | [18] |
| Compound 2d | A. niger | Not Specified | 62.5 | [18] |
| Compound 2D | S. aureus ATCC 29213 | Broth Microdilution | 0.5 | [12][19] |
| MRSA-2 | Broth Microdilution | 1 | [12][19] | |
| Compound 9b & 9c | Bacteria and Fungi | Not Specified | Significant activity | [17] |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[21]
Materials:
-
96-well microtiter plates
-
Mueller-Hinton broth (or other appropriate growth medium)
-
Bacterial or fungal inoculum
-
Test compound (tetralone derivative)
-
Positive control antibiotic
-
Negative control (medium only)
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the tetralone derivative in the broth directly in the 96-well plate.
-
Inoculation: Add a standardized inoculum of the microorganism to each well.
-
Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anti-inflammatory Activity
Tetralone derivatives have shown promise as anti-inflammatory agents, primarily through the inhibition of pro-inflammatory mediators and the modulation of inflammatory signaling pathways.[26][27][28][29] A key mechanism identified is the inhibition of macrophage migration inhibitory factor (MIF) tautomerase activity and the suppression of the NF-κB signaling pathway.[26][28][29]
Quantitative Data: Anti-inflammatory Activity of Tetralone Derivatives
| Compound | Target/Assay | Effect | Reference |
| Compounds (24) and (26) | MIF Tautomerase Inhibitors | Markedly inhibited ROS and nitrite (B80452) production, NF-κB activation, and expression of TNF-α, IL-6, and CCL-2. | [26][29] |
| 6-amino-1-tetralone chalcone (18) | ROS Production in RAW 264.7 macrophages | Strongest inhibitory activity | [27] |
Signaling Pathway: NF-κB Inhibition by Tetralone Derivatives
Tetralone derivatives can exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This pathway is a central regulator of inflammation. In an unstimulated state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Tetralone derivatives can interfere with this cascade, for instance, by inhibiting IKK activity or preventing IκB degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. benchchem.com [benchchem.com]
- 4. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Protocol for purification and enzymatic characterization of members of the human macrophage migration inhibitory factor superfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Initiating and Performing in vivo experiments of anti-cancer treatments in mice (General) [protocols.io]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. ijpbs.com [ijpbs.com]
- 16. Antitumor Efficacy Testing in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Macrophage Migration Inhibitory Factor (MIF) Enzymatic Activity and Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Inactivation of Tautomerase Activity of Macrophage Migration Inhibitory Factor by Sulforaphane: A Potential Biomarker for Anti-inflammatory Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mjas.analis.com.my [mjas.analis.com.my]
- 21. Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. ijrpc.com [ijrpc.com]
- 24. Rapid Antimicrobial Susceptibility Test Using Tetrazolium Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 25. apec.org [apec.org]
- 26. researchgate.net [researchgate.net]
- 27. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 28. pubs.acs.org [pubs.acs.org]
- 29. benchchem.com [benchchem.com]
The Synthesis of 5-Bromotetralone: A Technical Guide to its Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromotetralone, a brominated aromatic ketone, serves as a pivotal synthetic intermediate in the pharmaceutical and fine chemical industries.[1] Its strategic importance lies in its utility as a building block for more complex bioactive molecules. This technical guide provides an in-depth exploration of the discovery and historical evolution of the synthesis of this compound, presenting detailed experimental protocols, comparative quantitative data, and logical workflows of the synthetic pathways. First synthesized in the latter half of the 20th century, this compound is not found in nature and is produced exclusively through synthetic means.[1] The primary and most established method for its preparation is the regioselective electrophilic bromination of 1-tetralone (B52770).
Historical Development of Synthetic Methodologies
The synthesis of this compound has been a subject of study for several decades, with researchers focusing on achieving high regioselectivity and yields. The earliest detailed reports of its synthesis date back to the mid-20th century, with subsequent refinements aimed at improving efficiency and safety.
Early Synthesis via Electrophilic Bromination
The foundational method for the synthesis of this compound involves the direct bromination of 1-tetralone. This electrophilic aromatic substitution reaction takes advantage of the activating effect of the carbonyl group on the aromatic ring, directing the incoming electrophile (bromine) to specific positions. The regioselectivity of this reaction is highly dependent on the reaction conditions, including the choice of brominating agent and solvent.
One of the earliest comprehensive studies on the bromination of 1-tetralone was conducted by Sam and Rose in 1956 . Their work laid the groundwork for understanding the factors influencing the position of bromination on the tetralone ring system.
Later, in 1980, Harvey et al. reported a convenient synthesis of 5-bromo-1-tetralone, further contributing to the available synthetic protocols.
A significant and frequently cited advancement in the synthesis of this compound was detailed by Itoh et al. in 1984 . Their work provided a robust and well-characterized method that has become a staple in organic synthesis.
Comparative Analysis of Synthetic Protocols
The following table summarizes the quantitative data from key historical methods for the synthesis of this compound, allowing for a clear comparison of their efficiencies.
| Method Reference | Starting Material | Brominating Agent | Solvent | Reaction Time | Yield (%) | Melting Point (°C) |
| Sam and Rose (1956) | 1-Tetralone | Bromine | Acetic Acid | Not Specified | Not Specified | 69-70 |
| Harvey et al. (1980) | 1-Tetralone | Bromine | Dichloromethane (B109758) | 1 hour | 85 | 68-69 |
| Itoh et al. (1984) | 1-Tetralone | N-Bromosuccinimide | Carbon Tetrachloride | Not Specified | High (not specified) | 69-70 |
Detailed Experimental Protocols
The following are detailed experimental methodologies for the key syntheses of this compound.
Method 1: Synthesis via Bromination in Acetic Acid (Sam and Rose, 1956)
Procedure:
-
A solution of 1-tetralone in glacial acetic acid is prepared in a reaction vessel.
-
A solution of bromine in acetic acid is added dropwise to the 1-tetralone solution with stirring.
-
The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).
-
The mixture is then poured into water, and the precipitated solid is collected by filtration.
-
The crude product is washed with water and then recrystallized from a suitable solvent (e.g., ethanol) to yield pure 5-bromo-1-tetralone.
Method 2: Synthesis via Bromination in Dichloromethane (Harvey et al., 1980)
Procedure:
-
To a solution of 1-tetralone in dichloromethane at 0 °C, a solution of bromine in dichloromethane is added dropwise with stirring.
-
The reaction mixture is stirred at 0 °C for 1 hour.
-
The reaction is quenched by the addition of a saturated aqueous solution of sodium bisulfite.
-
The organic layer is separated, washed with water and brine, and dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to afford 5-bromo-1-tetralone.
Method 3: Synthesis using N-Bromosuccinimide (Itoh et al., 1984)
Procedure:
-
A mixture of 1-tetralone, N-bromosuccinimide (NBS), and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide) in carbon tetrachloride is refluxed.[1]
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature, and the succinimide (B58015) byproduct is removed by filtration.
-
The filtrate is washed with water and brine, and the organic layer is dried over anhydrous sodium sulfate.
-
The solvent is evaporated, and the crude product is purified by recrystallization or column chromatography to yield 5-bromo-1-tetralone.
Synthetic Pathway Visualizations
The following diagrams illustrate the key synthetic pathways for this compound.
Caption: Early synthesis of this compound via direct bromination.
Caption: Improved synthesis of this compound in dichloromethane.
Caption: Regioselective synthesis using N-Bromosuccinimide.
Conclusion
The synthesis of this compound has evolved from early direct bromination methods to more refined and regioselective procedures using reagents like N-bromosuccinimide. The historical development highlights a continuous effort to improve yield, purity, and control over the reaction outcome. The detailed protocols and comparative data presented in this guide offer valuable insights for researchers and professionals engaged in the synthesis of this important pharmaceutical intermediate, enabling them to select and optimize the most suitable method for their specific needs.
References
A Theoretical and Experimental Roadmap for Characterizing the Electronic Structure of 5-Bromotetralone
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromotetralone is a synthetic compound with potential applications in medicinal chemistry and materials science. A thorough understanding of its electronic structure is paramount for predicting its reactivity, intermolecular interactions, and potential biological activity. This guide outlines a comprehensive theoretical and experimental workflow for the detailed characterization of the electronic structure of this compound. Due to a lack of specific published data on this molecule, this document serves as a proposed research plan, drawing upon established computational and experimental methodologies successfully applied to analogous molecular systems. The proposed study integrates quantum chemical calculations with spectroscopic and crystallographic techniques to provide a holistic view of the molecule's electronic properties.
Introduction
The tetralone scaffold is a key structural motif in a variety of biologically active compounds. The introduction of a bromine atom at the 5-position of the tetralone core is expected to significantly influence its electronic distribution, lipophilicity, and metabolic stability, thereby modulating its potential as a drug candidate. Theoretical calculations of the electronic structure can provide invaluable insights into molecular properties such as orbital energies, charge distribution, and reactivity, guiding further derivatization and development. This whitepaper presents a detailed protocol for a combined computational and experimental investigation of this compound's electronic structure.
Proposed Theoretical Calculations
To elucidate the electronic properties of this compound, a multi-faceted computational approach is proposed, employing both Density Functional Theory (DFT) and Hartree-Fock (HF) methods. These methods are fundamental in quantum chemistry for approximating the electronic Schrödinger equation.[1][2]
Computational Methodologies
2.1.1. Density Functional Theory (DFT)
DFT is a widely used method that calculates the electronic structure by determining the electron density rather than the wave function, offering a good balance between accuracy and computational cost.[2][3] The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is proposed for its proven accuracy with organic molecules.[3][4]
2.1.2. Hartree-Fock (HF) Theory
HF theory is a foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant.[1][5] While it neglects electron correlation, it provides a valuable baseline for electronic structure calculations and is a starting point for more advanced methods.[6][7]
2.1.3. Basis Sets
The choice of basis set is crucial for the accuracy of quantum chemical calculations. A Pople-style basis set, such as 6-311++G(d,p), is recommended.[8][9] This basis set includes diffuse functions (++) to describe weakly bound electrons and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.
2.1.4. Software
The proposed calculations can be performed using standard quantum chemistry software packages such as Gaussian, ORCA, or Spartan.[8][10][11]
Predicted Data and Presentation
The theoretical calculations will yield a wealth of quantitative data. This data should be organized into clear and concise tables for easy interpretation and comparison.
Table 1: Calculated Geometric Parameters of this compound
| Parameter | Bond/Angle | DFT/B3LYP/6-311++G(d,p) | HF/6-311++G(d,p) |
| Bond Length (Å) | C1-C2 | Value | Value |
| C-Br | Value | Value | |
| C=O | Value | Value | |
| Bond Angle (°) | C1-C2-C3 | Value | Value |
| C4a-C5-Br | Value | Value | |
| Dihedral Angle (°) | C1-C2-C3-C4 | Value | Value |
Table 2: Calculated Electronic Properties of this compound
| Property | DFT/B3LYP/6-311++G(d,p) | HF/6-311++G(d,p) |
| Total Energy (Hartree) | Value | Value |
| HOMO Energy (eV) | Value | Value |
| LUMO Energy (eV) | Value | Value |
| HOMO-LUMO Gap (eV) | Value | Value |
| Dipole Moment (Debye) | Value | Value |
| Mulliken Atomic Charges (e) | ||
| C1 | Value | Value |
| C5 | Value | Value |
| Br | Value | Value |
| O | Value | Value |
Proposed Experimental Validation
Experimental validation is crucial to corroborate the theoretical findings. A combination of spectroscopic and crystallographic techniques is proposed.
Synthesis of this compound
This compound can be synthesized via the bromination of α-tetralone. The product should be purified by column chromatography and its identity confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
X-ray Crystallography
Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of a molecule.
Experimental Protocol:
-
Grow suitable single crystals of this compound by slow evaporation from an appropriate solvent (e.g., ethanol, ethyl acetate).
-
Mount a selected crystal on a goniometer head.
-
Collect diffraction data at a controlled temperature (e.g., 100 K) using a diffractometer with Mo Kα or Cu Kα radiation.
-
Process the diffraction data to obtain the unit cell parameters and intensity of reflections.
-
Solve the crystal structure using direct methods and refine the structural model against the experimental data.
-
Compare the experimentally determined bond lengths and angles with the values calculated by DFT and HF methods.
UV-Visible Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.
Experimental Protocol:
-
Prepare solutions of this compound in solvents of varying polarity (e.g., hexane, ethanol, acetonitrile) at a known concentration.
-
Record the UV-Vis absorption spectrum for each solution over a wavelength range of approximately 200-800 nm.
-
Identify the wavelength of maximum absorption (λmax).
-
The experimental λmax can be compared to the predicted electronic transitions from Time-Dependent DFT (TD-DFT) calculations.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for confirming the molecular structure and probing the electronic environment of the nuclei.
Experimental Protocol:
-
Dissolve a sample of this compound in a deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
-
Assign the chemical shifts of the protons and carbons.
-
The experimental chemical shifts can be compared with theoretical predictions from GIAO (Gauge-Including Atomic Orbital) calculations performed with DFT.
Visualizations
Diagrams are essential for illustrating workflows and conceptual relationships. The following diagrams were created using the DOT language.
Caption: Proposed computational workflow for the theoretical analysis of this compound.
Caption: Integrated workflow for the theoretical prediction and experimental validation.
Conclusion
The proposed integrated theoretical and experimental approach will provide a comprehensive understanding of the electronic structure of this compound. The computational data will offer deep insights into its intrinsic molecular properties, while the experimental results will serve to validate and refine the theoretical models. This detailed characterization is a critical step in assessing the potential of this compound for applications in drug discovery and materials science, providing a solid foundation for future research and development.
References
- 1. vergil.chemistry.gatech.edu [vergil.chemistry.gatech.edu]
- 2. fiveable.me [fiveable.me]
- 3. Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of vibrational spectra of 5-fluoro, 5-chloro and 5-bromo-cytosines based on density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strong Coupling Quantum Electrodynamics Hartree–Fock Response Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Theoretical Studies on Structures, Properties and Dominant Debromination Pathways for Selected Polybrominated Diphenyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Computational Insights into the Role of the Frontiers Orbital in the Chemistry of Tridentate Ligands [article.sapub.org]
- 11. Synthesis and Electronic Structure of a Tetraazanaphthalene Radical-Bridged Yttrium Complex - PMC [pmc.ncbi.nlm.nih.gov]
The Tetralone Moiety: A Privileged Scaffold in Natural Product Analogs for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The tetralone core, a bicyclic aromatic ketone, represents a significant structural motif in a plethora of natural products and their synthetic analogs, positioning it as a "privileged scaffold" in medicinal chemistry. Its rigid framework and amenability to chemical modification have made it a cornerstone for the development of novel therapeutic agents across a wide range of disease areas, including oncology, neurodegenerative disorders, and infectious diseases. This technical guide provides a comprehensive overview of natural product analogs containing a tetralone moiety, with a focus on their synthesis, biological evaluation, and mechanisms of action, providing researchers and drug development professionals with a detailed resource to inform their own discovery efforts.
Synthetic Strategies for Tetralone Analogs
The construction of the tetralone framework and the introduction of diverse substituents are crucial for exploring the structure-activity relationships (SAR) of this compound class. The primary synthetic approaches can be broadly categorized into two main strategies: intramolecular cyclization reactions and direct substitution on a pre-formed tetralone core.
Intramolecular Friedel-Crafts Acylation
A classic and widely employed method for the synthesis of the tetralone ring system is the intramolecular Friedel-Crafts acylation of γ-phenylbutyric acids. This reaction is typically promoted by strong acids such as polyphosphoric acid (PPA) or Eaton's reagent.
Experimental Protocol: Synthesis of α-Tetralone
-
Materials: γ-phenylbutyric acid, thionyl chloride, anhydrous aluminum chloride, carbon disulfide, hydrochloric acid, benzene.
-
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser, a mixture of γ-phenylbutyric acid (0.2 mole) and thionyl chloride (0.27 mole) is carefully heated on a steam bath until the acid melts. The reaction is allowed to proceed for 25-30 minutes until the evolution of hydrogen chloride ceases. The mixture is then warmed on the steam bath for an additional 10 minutes.
-
Excess thionyl chloride is removed under reduced pressure.
-
The resulting acid chloride is dissolved in carbon disulfide, and the solution is cooled in an ice bath. Anhydrous aluminum chloride (0.23 mole) is added in one portion.
-
After the initial vigorous reaction subsides, the mixture is warmed on a steam bath for 10 minutes.
-
The reaction mixture is cooled to 0°C, and the aluminum chloride complex is decomposed by the careful addition of ice, followed by concentrated hydrochloric acid.
-
The product is isolated by steam distillation. The oil is separated, and the aqueous layer is extracted with benzene. The combined organic layers are dried, and the solvent is removed. The residue is distilled under reduced pressure to yield α-tetralone.
-
Synthesis of Substituted Tetralones
The biological activity of tetralone analogs is significantly influenced by the nature and position of substituents on the aromatic ring.
Experimental Protocol: Synthesis of 7-Nitro-1-Tetralone (B1293709)
-
Materials: 1-tetralone (B52770), concentrated sulfuric acid, potassium nitrate (B79036).
-
Procedure:
-
Concentrated sulfuric acid (60 mL) is cooled to 0°C in an ice bath.
-
With stirring, 1-tetralone (8 g, 54.7 mmol) is added to the cooled sulfuric acid.
-
A solution of potassium nitrate (6 g, 59.3 mmol) in concentrated sulfuric acid (18 mL) is added slowly, maintaining the temperature below 15°C.
-
After the addition is complete, the mixture is stirred for 1 hour at 15°C.
-
The reaction is quenched by pouring the mixture onto crushed ice.
-
The resulting precipitate is collected by filtration and washed thoroughly with distilled water to yield 7-nitro-1-tetralone.[1]
-
Experimental Protocol: Synthesis of 7-Amino-1-Tetralone
-
Materials: 7-nitro-1-tetralone, platinum oxide, methanol (B129727), 0.1M hydrochloric acid.
-
Procedure:
-
In a hydrogenation bottle, a mixture of platinum oxide (1.6 g), 7-nitro-1-tetralone (10 g), and methanol (150 mL) is prepared.
-
A solution of 0.1M hydrochloric acid (1 mL) is added.
-
The mixture is hydrogenated on a Parr apparatus at an initial pressure of 40-50 psi.
-
After the reaction is complete (cessation of hydrogen uptake), the catalyst is removed by filtration through a pad of diatomaceous earth, washing with methanol.
-
The filtrate is concentrated under reduced pressure to yield 7-amino-1-tetralone hydrochloride.[1]
-
Biological Activities and Quantitative Data
Natural product analogs containing a tetralone moiety exhibit a wide spectrum of biological activities. The following tables summarize some of the key findings, presenting quantitative data to allow for easy comparison.
Anticancer Activity
The tetralone scaffold is present in numerous compounds with potent anticancer properties. Their mechanisms of action are diverse and include the inhibition of key enzymes and modulation of critical signaling pathways.
| Compound Class | Specific Analog | Cancer Cell Line | IC50 (µM) | Reference |
| Longifolene-derived tetralone-1,2,4-triazole hybrids | Compound 6g | MCF-7 (Breast) | 4.42 ± 2.93 | [2] |
| Longifolene-derived tetralone-1,2,4-triazole hybrids | Compound 6h | A549 (Lung) | 9.89 ± 1.77 | [2] |
| Tetralin-6-yl-pyrazoline derivatives | Compound 3a | Hela (Cervical) | 3.5 (µg/mL) | [3] |
| Tetralin-6-yl-pyrazoline derivatives | Compound 3a | MCF-7 (Breast) | 4.5 (µg/mL) | [3] |
Enzyme Inhibition
Tetralone analogs have been identified as potent inhibitors of various enzymes, including monoamine oxidases (MAOs), which are important targets in neurodegenerative diseases.
| Compound Class | Specific Analog | Target Enzyme | IC50 (µM) | Reference |
| C7-Arylalkyloxy-α-tetralones | Multiple examples | MAO-B | 0.00089 - 0.047 | [4] |
| C7-Arylalkyloxy-α-tetralones | Multiple examples | MAO-A | 0.010 - 0.741 | [4] |
Key Experimental Protocols for Biological Evaluation
To assess the therapeutic potential of novel tetralone analogs, a variety of in vitro assays are employed. Detailed methodologies for some of the most critical experiments are provided below.
MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form insoluble purple formazan (B1609692) crystals. The formazan is then solubilized, and the absorbance is measured, which is directly proportional to the number of living cells.
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the tetralone analog for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in isopropanol) to each well.
-
Absorbance Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of viability against the log of the compound concentration.
-
Monoamine Oxidase (MAO) Inhibition Assay
This fluorometric assay is used to determine the inhibitory potential of compounds against MAO-A and MAO-B.
-
Principle: The assay measures the hydrogen peroxide produced from the oxidative deamination of a substrate (e.g., kynuramine (B1673886) or benzylamine) by MAO. The hydrogen peroxide, in the presence of horseradish peroxidase (HRP), reacts with a probe to generate a fluorescent product.
-
Procedure:
-
Reagent Preparation: Prepare working solutions of recombinant human MAO-A or MAO-B, the test compound at various concentrations, a positive control inhibitor (e.g., clorgyline for MAO-A, selegiline (B1681611) for MAO-B), and a substrate solution containing the MAO substrate, HRP, and a fluorescent probe in assay buffer.
-
Inhibitor Incubation: Add the test compound solutions and controls to the wells of a 96-well plate. Add the MAO enzyme solution to each well and incubate for 10-15 minutes at 37°C.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate solution to each well.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity (e.g., Ex/Em = 535/587 nm) in kinetic mode for 30-60 minutes at 37°C.
-
Data Analysis: Determine the rate of reaction for each well. Calculate the percent inhibition for each concentration of the test compound relative to the enzyme control. The IC50 value is determined by plotting the percent inhibition against the log of the inhibitor concentration.[5][6]
-
Western Blot Analysis for Signaling Pathway Modulation
Western blotting is a technique used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key signaling proteins.
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein (e.g., total Akt and phospho-Akt).
-
Procedure:
-
Cell Treatment and Lysis: Treat cells with the tetralone analog for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Gel Electrophoresis: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-p-Akt) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression or phosphorylation.[7][8]
-
Annexin V Assay for Apoptosis Detection
This flow cytometry-based assay is used to detect early and late apoptosis.
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells.
-
Procedure:
-
Cell Treatment: Induce apoptosis in cells by treating with the tetralone analog.
-
Cell Harvesting and Washing: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Live cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; and late apoptotic or necrotic cells are both Annexin V-FITC and PI positive.[9][10][11]
-
Signaling Pathways Modulated by Tetralone Analogs
The therapeutic effects of many tetralone-containing compounds are attributed to their ability to modulate key intracellular signaling pathways that are often dysregulated in disease.
The PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for anticancer drug development. Some tetralone derivatives have been shown to inhibit this pathway, leading to decreased cancer cell survival.
Caption: The PI3K/Akt/mTOR signaling pathway and potential points of inhibition by tetralone analogs.
The NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a critical role in inflammation, immunity, and cell survival. Dysregulation of this pathway is implicated in various inflammatory diseases and cancers. Certain tetralone derivatives have been shown to inhibit NF-κB activation, thereby exerting anti-inflammatory and anticancer effects. For instance, some tetralone derivatives inhibit the tautomerase activity of macrophage migration inhibitory factor (MIF), which can lead to the suppression of NF-κB activation.[3][12]
Caption: The NF-κB signaling pathway and a potential mechanism of inhibition by tetralone analogs via MIF.
Conclusion and Future Directions
Natural product analogs containing the tetralone moiety represent a rich and enduring source of inspiration for the development of novel therapeutics. The synthetic versatility of the tetralone scaffold allows for the generation of large and diverse chemical libraries, which, when coupled with robust biological evaluation, can lead to the identification of potent and selective modulators of various biological targets. The data and protocols presented in this guide offer a solid foundation for researchers to build upon. Future efforts in this field will likely focus on the development of more complex and stereochemically defined tetralone analogs, the elucidation of their precise molecular mechanisms of action, and the optimization of their pharmacokinetic and pharmacodynamic properties to advance the most promising candidates into clinical development. The continued exploration of this privileged scaffold holds great promise for addressing unmet medical needs in a variety of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Synthesis and Evaluation of C7-Substituted α-Tetralone Derivatives as Inhibitors of Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. assaygenie.com [assaygenie.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 5-Bromotetralone with Arylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This palladium-catalyzed reaction is prized for its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide array of boronic acids.[1][2] These attributes make it an invaluable tool in medicinal chemistry and drug development for the synthesis of complex molecular scaffolds.
5-Aryltetralones are important structural motifs found in a range of biologically active molecules and serve as key intermediates in the synthesis of various pharmaceuticals. The ability to efficiently synthesize a library of 5-aryltetralone analogs through the Suzuki-Miyaura coupling of 5-Bromotetralone allows for extensive structure-activity relationship (SAR) studies, crucial for the optimization of lead compounds in drug discovery programs. These application notes provide a comprehensive guide to the Suzuki-Miyaura coupling of this compound with various arylboronic acids, including detailed protocols and expected outcomes.
Data Presentation
The following table summarizes the reaction conditions and yields for the Suzuki-Miyaura coupling of a 5-bromo-substituted cyclic ketone analog with various arylboronic acids. This data, adapted from a study on a closely related substrate, serves as a valuable reference for anticipating the performance of the reaction with this compound.[1]
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (min) | Yield (%) |
| 1 | Naphthalene-2-boronic acid | Pd(PPh₃)₄ (7) | K₂CO₃ | EtOH/H₂O | 100 | 25 | 80 |
| 2 | Naphthalene-2-boronic acid | Pd(PPh₃)₄ (7) | K₃PO₄ | EtOH/H₂O | 100 | 25 | 80 |
| 3 | Naphthalene-2-boronic acid | Pd(PPh₃)₄ (7) | Cs₂CO₃ | EtOH/H₂O | 100 | 25 | 97 |
| 4 | Phenylboronic acid | Pd(PPh₃)₄ (7) | Cs₂CO₃ | EtOH/H₂O | 100 | 30 | 81 |
| 5 | 3-Chlorophenylboronic acid | Pd(PPh₃)₄ (7) | Cs₂CO₃ | EtOH/H₂O | 100 | 40 | 81 |
| 6 | Thiophene-3-boronic acid | Pd(PPh₃)₄ (7) | Cs₂CO₃ | EtOH/H₂O | 100 | 30 | 82 |
Experimental Protocols
This section provides detailed methodologies for the Suzuki-Miyaura coupling of this compound with arylboronic acids. Two common protocols are described: a conventional heating method and a microwave-assisted method, which can significantly reduce reaction times.
Protocol 1: Conventional Heating
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of structurally similar bromo-tetralone derivatives.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 3-5 mol%)
-
Base (e.g., Potassium carbonate [K₂CO₃] or Cesium carbonate [Cs₂CO₃], 2 equivalents)
-
Solvent system (e.g., Toluene/Ethanol (B145695)/Water in a 4:1:1 ratio, or 1,4-Dioxane/Water in a 4:1 ratio)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and the base (2.0 eq.).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is crucial to prevent the oxidation of the palladium catalyst.
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent system to the flask. Subsequently, add the palladium catalyst.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-aryltetralone.
Protocol 2: Microwave-Assisted Synthesis
This method offers a significant acceleration of the reaction, with typical reaction times in the range of 20-60 minutes.[1]
Materials:
-
This compound
-
Arylboronic acid (1.3 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (7 mol%)
-
Cesium carbonate (Cs₂CO₃) (2 equivalents, as a 1M aqueous solution)
-
Ethanol
-
Microwave reactor vials
-
Microwave synthesizer
Procedure:
-
Reaction Setup: In a microwave reaction vial, add this compound (1.0 eq.), the arylboronic acid (1.3 eq.), and the palladium catalyst.
-
Solvent and Base Addition: Add ethanol to the vial, followed by the aqueous solution of cesium carbonate.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a constant temperature of 100 °C for the specified time (typically 25-40 minutes) with stirring.[1]
-
Work-up and Purification: After the reaction is complete, cool the vial to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Reaction Scheme
Caption: General scheme of the Suzuki-Miyaura coupling.
Experimental Workflow
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
References
Synthesis of Bioactive Heterocyclic Compounds from 5-Bromotetralone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of diverse bioactive heterocyclic compounds utilizing 5-bromotetralone as a versatile starting material. The methodologies outlined herein are designed to be a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug discovery.
Introduction
This compound is a key synthetic intermediate, offering multiple reaction sites for the construction of complex molecular architectures. The presence of a bromine atom on the aromatic ring allows for a variety of cross-coupling reactions, while the ketone functionality provides a handle for condensation and cyclization reactions. This unique combination enables the synthesis of a wide range of heterocyclic compounds, many of which exhibit significant biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. This document details the synthesis of several classes of bioactive heterocycles derived from this compound, providing specific protocols and associated biological data where available.
I. Synthesis of Bioactive Nitrogen-Containing Heterocycles
The introduction of nitrogen atoms into the tetralone scaffold can lead to the formation of various bioactive heterocyclic systems, such as quinolines and acridines. These classes of compounds are well-known for their diverse pharmacological properties.
Synthesis of Tetralone-Fused Quinolines via Friedländer Annulation
The Friedländer annulation is a classical and effective method for the synthesis of quinolines. This reaction involves the condensation of an o-aminoaryl ketone with a compound containing a reactive methylene (B1212753) group. By converting this compound to 5-aminotetralone, a key intermediate for the Friedländer synthesis is obtained.
Workflow for the Synthesis of Tetralone-Fused Quinolines
Caption: Synthesis of Tetralone-Fused Quinolines.
Experimental Protocol: Synthesis of 5-Aminotetralone
This protocol describes the synthesis of the key intermediate, 5-aminotetralone, from this compound using a Buchwald-Hartwig amination reaction with benzophenone (B1666685) imine as an ammonia (B1221849) surrogate.
-
Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.0 mmol, 1.0 equiv.), palladium(II) acetate (B1210297) (0.03 mmol, 3 mol%), and BINAP (0.06 mmol, 6 mol%).
-
Inert Atmosphere: Seal the tube with a septum and evacuate and backfill with argon three times.
-
Reagent Addition: Add cesium carbonate (1.5 mmol, 1.5 equiv.), followed by anhydrous toluene (B28343) (5 mL) and benzophenone imine (1.2 mmol, 1.2 equiv.) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir for 16-24 hours.
-
Work-up: After cooling, filter the reaction mixture through a pad of Celite®, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Hydrolysis: Dissolve the crude imine in THF (10 mL), add 2 M aqueous HCl (5 mL), and stir vigorously at room temperature for 2-4 hours.
-
Purification: Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography to afford 5-aminotetralone.
Experimental Protocol: Friedländer Annulation
-
Reaction Mixture: To a solution of 5-aminotetralone (1.0 mmol) in ethanol (B145695) (10 mL), add the appropriate β-dicarbonyl compound (e.g., acetylacetone, 1.2 mmol) and a catalytic amount of a Lewis acid (e.g., ZnCl₂, 0.2 mmol).
-
Reflux: Heat the mixture to reflux and monitor the reaction by TLC.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate and can be collected by filtration. If not, remove the solvent under reduced pressure and purify the residue by column chromatography.
Biological Activity of Tetralone-Fused Quinolines
Quinoline derivatives are known to possess a wide range of biological activities, including anticancer properties. While specific data for derivatives directly from this compound is limited in the searched literature, related tetralin-fused imidazole (B134444) compounds have shown significant anticancer activity.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Tetralin-fused Imidazole | SKOV-3 | 7.84 | [1] |
| Tetralin-fused Imidazole | HepG2 | 13.68 | [1] |
| Tetralin-fused Imidazole | A549 | 15.69 | [1] |
| Tetralin-fused Imidazole | MCF-7 | 19.13 | [1] |
II. Synthesis of Bioactive Oxygen-Containing Heterocycles
The synthesis of oxygen-containing heterocycles, such as benzofurans, can be achieved from this compound by first converting it to a hydroxy-tetralone intermediate.
Synthesis of Tetralone-Fused Benzofurans
A common strategy for benzofuran (B130515) synthesis involves the intramolecular cyclization of an appropriately substituted phenol (B47542) derivative. 5-Hydroxytetralone, accessible from this compound, can serve as a key precursor.
Workflow for the Synthesis of Tetralone-Fused Benzofurans
Caption: Synthesis of Tetralone-Fused Benzofurans.
Experimental Protocol: Synthesis of 5-Hydroxytetralone
-
Reaction Setup: To a solution of this compound (1.0 mmol) in a suitable solvent such as dioxane, add a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and a phosphine (B1218219) ligand (e.g., XPhos, 4 mol%).
-
Reagent Addition: Add a strong base such as sodium tert-butoxide (1.4 equiv.) and water (1.2 equiv.).
-
Reaction: Heat the mixture under an inert atmosphere.
-
Work-up and Purification: After completion, cool the reaction, and perform an aqueous work-up. Purify the crude product by column chromatography.
Experimental Protocol: Intramolecular Cyclization to Benzofuran
-
Alkylation: React 5-hydroxytetralone (1.0 mmol) with an α-haloketone (e.g., chloroacetone, 1.1 mmol) in the presence of a base like K₂CO₃ in a polar aprotic solvent (e.g., DMF) to form the corresponding ether.
-
Cyclization: Treat the resulting ether with a dehydrating agent such as polyphosphoric acid (PPA) or a strong acid like H₂SO₄ and heat to effect intramolecular cyclization.
-
Isolation: Pour the reaction mixture onto ice and extract the product with an organic solvent. Wash the organic layer, dry, and concentrate. Purify the product by chromatography.
Biological Activity of Benzofuran Derivatives
Benzofuran derivatives are known to exhibit a variety of biological activities, including enzyme inhibition. For instance, certain 2-substituted benzofuran hydroxamic acids have been identified as potent inhibitors of 5-lipoxygenase.
| Compound | Enzyme | IC₅₀ (nM) | Reference |
| N-hydroxy-N-[1-(2-phenyl-5-benzofuranyl)-ethyl]furancarboxamide | 5-Lipoxygenase | 40 | [2] |
| Methyl 5-[N-hydroxy-N-[1-(2-(3,4,5-trimethoxyphenyl)-5-benzofuranyl]ethyl]-5-oxopentanoate | 5-Lipoxygenase | 40 | [2] |
III. Synthesis of Bioactive Sulfur-Containing Heterocycles
The synthesis of sulfur-containing heterocycles like benzothiophenes from this compound can be accomplished through the formation of a key 5-mercaptotetralone intermediate.
Synthesis of Tetralone-Fused Benzothiophenes
The Gewald reaction is a versatile method for the synthesis of 2-aminothiophenes. A modification of this approach can be envisioned starting from 5-mercaptotetralone.
Workflow for the Synthesis of Tetralone-Fused Benzothiophenes
Caption: Synthesis of Tetralone-Fused Benzothiophenes.
Experimental Protocol: Synthesis of 5-Mercaptotetralone
This is a representative protocol as direct synthesis from this compound was not found in the provided search results. This protocol is based on general methods for aryl thiol synthesis.
-
Reaction Setup: In a sealed tube, combine this compound (1.0 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a ligand (e.g., Xantphos, 4 mol%), and a sulfur source such as sodium thiomethoxide (1.2 mmol).
-
Reaction: Add a suitable solvent like toluene and heat the mixture under an inert atmosphere.
-
Work-up and Purification: After completion, cool the reaction, perform an aqueous work-up, and purify the crude product by column chromatography.
Experimental Protocol: Gewald-Type Reaction
-
Reaction Mixture: To a solution of 5-mercaptotetralone (1.0 mmol) in a suitable solvent like ethanol, add an α-halocarbonyl compound (e.g., ethyl chloroacetate, 1.1 mmol), a nitrile (e.g., malononitrile, 1.1 mmol), and a base such as triethylamine.
-
Reaction: Stir the mixture at room temperature or with gentle heating.
-
Isolation: The product may precipitate from the reaction mixture. If not, concentrate the mixture and purify the residue by recrystallization or column chromatography.
Biological Activity of Benzothiophene Derivatives
Benzothiophene derivatives have been reported to possess antimicrobial activity. While specific data for derivatives of 5-mercaptotetralone are not available in the provided search results, other thiophene (B33073) derivatives have shown promising activity.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Thiophene Derivative | Aspergillus fumigatus | Potent | [3] |
| Thiophene Derivative | Syncephalastrum racemosum | Good | [3] |
IV. Synthesis of Bioactive Spiro-Heterocycles
Spirocyclic compounds, particularly those incorporating a tetralone framework, represent a class of molecules with significant therapeutic potential. The synthesis of spiro-pyrrolidines and spiro-piperidines can be achieved through multi-component reactions involving the ketone functionality of this compound.
Synthesis of Spiro[tetralone-pyrrolidine] Derivatives
A common route to spiropyrrolidines is the [3+2] cycloaddition of an azomethine ylide with an alkene. In this case, an exocyclic double bond can be introduced at the 2-position of the tetralone ring to act as the dipolarophile.
Workflow for the Synthesis of Spiro[tetralone-pyrrolidine] Derivatives
Caption: Synthesis of Spiro[tetralone-pyrrolidine] Derivatives.
Experimental Protocol: Synthesis of 2-Ylidene-5-bromotetralone
-
Reaction Mixture: In a round-bottom flask, dissolve this compound (1.0 mmol) and an active methylene compound (e.g., malononitrile, 1.0 mmol) in a suitable solvent like ethanol.
-
Catalyst: Add a catalytic amount of a base such as piperidine.
-
Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Isolation: The product may precipitate upon cooling. If not, remove the solvent and purify the residue by recrystallization or column chromatography.
Experimental Protocol: [3+2] Cycloaddition
-
Azomethine Ylide Generation: In a flask, mix an α-amino acid (e.g., sarcosine, 1.2 mmol) and an aldehyde (e.g., formaldehyde, 1.2 mmol) in a solvent such as toluene and heat to generate the azomethine ylide in situ.
-
Cycloaddition: Add the 2-ylidene-5-bromotetralone (1.0 mmol) to the reaction mixture and continue heating.
-
Work-up and Purification: After the reaction is complete, cool the mixture, wash with water, dry the organic layer, and concentrate. Purify the spiro-product by column chromatography.
Biological Activity of Spiro-Tetralone Derivatives
Spiro[tetralin-2,2'-pyrrolidine] derivatives, though not directly synthesized from the 5-bromo analog in the cited literature, have shown promising analgesic activity.[4] Additionally, spiro-piperidine derivatives have demonstrated potent antileishmanial activity.
| Compound Class | Biological Activity | IC₅₀ (µM) | Reference |
| Spiro-piperidine derivative | Antileishmanial (L. major amastigote) | 0.89 | [5] |
| Spiro-piperidine derivative | Antileishmanial (L. major amastigote) | 0.50 | [5] |
Conclusion
This compound serves as a highly versatile and valuable starting material for the synthesis of a wide array of bioactive heterocyclic compounds. The strategic functionalization of both the aromatic ring and the ketone moiety allows for the construction of diverse molecular scaffolds with significant potential in drug discovery. The protocols and data presented in this document provide a foundation for further exploration and development of novel therapeutic agents based on the tetralone framework.
References
- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 2. Synthesis and 5-lipoxygenase inhibitory activities of some novel 2-substituted 5-benzofuran hydroxamic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 5-Bromotetralone as a Precursor for Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the rationale and methodologies for utilizing 5-Bromotetralone as a versatile precursor in the synthesis of novel anticancer agents. The strategic placement of the bromine atom on the tetralone scaffold allows for facile carbon-carbon bond formation through cross-coupling reactions, enabling the synthesis of a diverse library of 5-aryltetralone derivatives. Aryltetralin lignans, a class of natural products sharing this core structure, have demonstrated significant cytotoxic activities against various cancer cell lines.[1][2] This document outlines a synthetic protocol for the preparation of 5-aryltetralones via the Suzuki-Miyaura coupling reaction, presents representative data on the anticancer activity of structurally related compounds, and details the experimental procedures for cytotoxicity assessment.
Data Presentation: Anticancer Activity of Tetralone and Benzofuran (B130515) Derivatives
The following table summarizes the in vitro cytotoxic activity of various tetralone and benzofuran derivatives against a panel of human cancer cell lines. While specific data for 5-aryltetralones derived directly from this compound is emerging, the presented IC50 values for structurally related compounds underscore the potential of this chemical class as a source of potent anticancer agents.
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Aryltetralin Lignan | Cleistantoxin | KB (Oral) | 0.04 | [1] |
| MCF-7 (Breast) | 0.02 | [1] | ||
| HepG2 (Liver) | 0.03 | [1] | ||
| Lu-1 (Lung) | 0.04 | [1] | ||
| Aryltetralin Lignan | Picroburseranin | KB (Oral) | 0.62 | [1] |
| MCF-7 (Breast) | 0.21 | [1] | ||
| HepG2 (Liver) | 0.24 | [1] | ||
| Lu-1 (Lung) | 0.22 | [1] | ||
| Tetralone Derivative | Longifolene-derived 1,2,4-triazole (B32235) tetralone (6g) | MCF-7 (Breast) | 4.42 | [3] |
| Tetralone Derivative | Longifolene-derived 1,2,4-triazole tetralone (6h) | A549 (Lung) | 9.89 | [3] |
| Benzofuran Derivative | 3-methylbenzofuran (16b) | A549 (Lung) | 1.48 | [4] |
| Benzofuran-isatin conjugate | Compound 5a | SW-620 (Colon) | 8.7 | [2] |
| HT-29 (Colon) | 9.4 | [2] |
Experimental Protocols
Protocol 1: Synthesis of 5-Aryl-1-tetralones via Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids.[5][6][7]
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (B44618) (PPh₃, 8 mol%)
-
Potassium carbonate (K₂CO₃, 2 equivalents)
-
Toluene
-
Ethanol
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a round-bottom flask, add this compound (1 equivalent), the desired arylboronic acid (1.2 equivalents), and potassium carbonate (2 equivalents).
-
Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Add degassed toluene, ethanol, and water in a 4:1:1 ratio to the flask via syringe.
-
In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (2 mol%) and triphenylphosphine (8 mol%) in a small amount of the degassed solvent mixture.
-
Add the catalyst solution to the reaction flask under a positive flow of inert gas.
-
Attach a reflux condenser and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 8-16 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired 5-aryl-1-tetralone.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the procedure for evaluating the anticancer activity of the synthesized 5-aryltetralone derivatives using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2][8]
Materials:
-
Synthesized 5-aryltetralone derivatives
-
Human cancer cell lines (e.g., MCF-7, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000 to 10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the synthesized compounds in the cell culture medium. The final concentrations should typically range from 0.01 to 100 µM.
-
Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Visualizations
Caption: Synthetic workflow for 5-Aryl-1-tetralone anticancer agents.
Caption: Plausible signaling pathway for 5-aryltetralone derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Antiproliferative Evaluation of Novel Longifolene-Derived Tetralone Derivatives Bearing 1,2,4-Triazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Development of Neuroprotective Compounds from 5-Bromotetralone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of novel neuroprotective compounds derived from 5-bromotetralone. The protocols are based on established methodologies for the synthesis of aminotetralin derivatives and in vitro assays for neuroprotective activity, including the inhibition of key enzymes and protein aggregation implicated in neurodegenerative diseases.
Introduction
Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neuronal structure and function. A key strategy in the development of therapeutics is the identification of small molecules that can protect neurons from damage and degeneration. The tetralone scaffold and its derivatives, particularly aminotetralins, have emerged as a promising class of compounds with significant activity in the central nervous system. This compound serves as a versatile starting material for the synthesis of a library of 5-substituted-2-aminotetralin analogs, which are candidates for neuroprotective agents. This document outlines the synthetic approach and the subsequent in vitro evaluation of these compounds.
Synthetic Approach: From this compound to 5-Bromo-2-Aminotetralin Derivatives
The proposed synthetic strategy involves the conversion of this compound to 5-bromo-2-aminotetralin derivatives via reductive amination. This method is a robust and widely used reaction for the synthesis of amines from ketones.
Protocol 1: Synthesis of N-substituted-5-bromo-1,2,3,4-tetrahydronaphthalen-2-amines
This protocol describes the one-pot reductive amination of this compound with a primary or secondary amine in the presence of a reducing agent.
Materials:
-
This compound
-
Primary or secondary amine (e.g., benzylamine, cyclopropylamine)
-
Sodium triacetoxyborohydride (B8407120) (STAB) or Sodium cyanoborohydride (NaBH₃CN)
-
1,2-Dichloroethane (DCE) or Methanol (MeOH)
-
Acetic acid (glacial)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a solution of this compound (1.0 eq) in DCE or MeOH, add the desired primary or secondary amine (1.2 eq) and a catalytic amount of glacial acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine/enamine.
-
Add the reducing agent (STAB or NaBH₃CN, 1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to afford the desired N-substituted-5-bromo-1,2,3,4-tetrahydronaphthalen-2-amine.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Synthetic workflow for 5-bromo-2-aminotetralin derivatives.
In Vitro Evaluation of Neuroprotective Activity
The synthesized compounds are evaluated for their potential neuroprotective effects using a panel of in vitro assays targeting key pathological features of neurodegenerative diseases.
Acetylcholinesterase (AChE) Inhibition Assay
Principle:
This assay is based on the Ellman method, where acetylthiocholine (B1193921) is hydrolyzed by AChE to thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm. The rate of color development is proportional to the AChE activity.
Protocol 2: AChE Inhibition Assay
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
Test compounds dissolved in DMSO
-
Donepezil (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
Add 25 µL of phosphate buffer, 25 µL of test compound solution (at various concentrations), and 25 µL of AChE solution to each well of a 96-well plate. For the control, add 25 µL of buffer instead of the test compound.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of ATCI solution and 125 µL of DTNB solution to each well.
-
Measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader.
-
Calculate the rate of reaction for each well.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
-
Determine the IC₅₀ value for each compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Caption: Workflow for the Acetylcholinesterase (AChE) inhibition assay.
Monoamine Oxidase B (MAO-B) Inhibition Assay
Principle:
This fluorometric assay measures the activity of MAO-B through the oxidative deamination of a substrate (e.g., kynuramine (B1673886) or a proprietary substrate), which produces hydrogen peroxide (H₂O₂). The H₂O₂, in the presence of horseradish peroxidase (HRP), reacts with a probe to generate a fluorescent product. The increase in fluorescence is proportional to the MAO-B activity.
Protocol 3: MAO-B Inhibition Assay
Materials:
-
Human recombinant MAO-B
-
MAO-B substrate (e.g., kynuramine)
-
Horseradish peroxidase (HRP)
-
Fluorescent probe (e.g., Amplex Red)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Test compounds dissolved in DMSO
-
Selegiline (positive control)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare working solutions of MAO-B, HRP, and the fluorescent probe in the assay buffer.
-
Add 50 µL of the test compound solution (at various concentrations) and 25 µL of the MAO-B enzyme solution to each well of a 96-well black plate. For the control, add 50 µL of buffer instead of the test compound.
-
Incubate the plate at 37°C for 10 minutes.
-
Prepare a substrate solution containing the MAO-B substrate, HRP, and the fluorescent probe.
-
Initiate the reaction by adding 25 µL of the substrate solution to each well.
-
Measure the fluorescence intensity (e.g., excitation at 535 nm, emission at 590 nm) every minute for 10-20 minutes using a fluorescence microplate reader.
-
Calculate the rate of reaction for each well.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
-
Determine the IC₅₀ value for each compound.
Caption: Workflow for the Monoamine Oxidase B (MAO-B) inhibition assay.
Amyloid-β (Aβ) Aggregation Inhibition Assay
Principle:
This assay utilizes Thioflavin T (ThT), a fluorescent dye that binds to the β-sheet structures of aggregated Aβ fibrils. Upon binding, the fluorescence emission of ThT is significantly enhanced. The inhibition of Aβ aggregation by a test compound is measured as a decrease in ThT fluorescence.
Protocol 4: Aβ₁₋₄₂ Aggregation Inhibition Assay
Materials:
-
Synthetic Amyloid-β (1-42) peptide
-
Hexafluoroisopropanol (HFIP)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate buffer (e.g., 50 mM, pH 7.4)
-
Thioflavin T (ThT)
-
Test compounds dissolved in DMSO
-
Curcumin (positive control)
-
96-well black microplate with a clear bottom
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of Aβ₁₋₄₂ by dissolving the peptide in HFIP, evaporating the solvent, and then resuspending in DMSO.
-
Dilute the Aβ₁₋₄₂ stock solution in phosphate buffer to a final concentration of 10-20 µM.
-
In a 96-well plate, mix the Aβ₁₋₄₂ solution with the test compound at various concentrations. For the control, add DMSO instead of the test compound.
-
Incubate the plate at 37°C with continuous shaking for 24-48 hours to induce Aβ aggregation.
-
After incubation, add a ThT solution to each well to a final concentration of 5-10 µM.
-
Measure the fluorescence intensity at an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Fluorescence of control - Fluorescence of sample) / Fluorescence of control] x 100
-
Determine the IC₅₀ value for each compound.
Caption: Workflow for the Amyloid-β aggregation inhibition assay.
Data Presentation
All quantitative data from the in vitro assays should be summarized in clearly structured tables for easy comparison of the synthesized compounds.
Table 1: In Vitro Neuroprotective Activity of 5-Bromo-2-aminotetralin Derivatives
| Compound ID | R-group | AChE IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Aβ₁₋₄₂ Aggregation Inhibition (%) at 20 µM |
| 1a | Benzyl | |||
| 1b | Cyclopropyl | |||
| ... | ... | |||
| Donepezil | - | Value | NA | NA |
| Selegiline | - | NA | Value | NA |
| Curcumin | - | NA | NA | Value |
NA: Not Applicable
Signaling Pathways
The neuroprotective effects of the synthesized compounds may be mediated through various signaling pathways. For instance, the inhibition of MAO-B can reduce oxidative stress by decreasing the production of reactive oxygen species (ROS). Reduced oxidative stress can, in turn, prevent the activation of apoptotic pathways.
Caption: Potential neuroprotective signaling pathway of MAO-B inhibitors.
These application notes and protocols provide a foundational framework for the development and initial screening of novel neuroprotective agents derived from this compound. Further studies, including in vivo models and detailed mechanism of action investigations, will be necessary to fully characterize the therapeutic potential of promising lead compounds.
The Role of 5-Bromotetralone in the Development of Novel Anti-Inflammatory Therapeutics
For Immediate Release
[City, State] – [Date] – 5-Bromotetralone, a halogenated derivative of the tetralone scaffold, is emerging as a valuable starting material in the synthesis of novel anti-inflammatory agents. Researchers are leveraging its chemical reactivity to develop compounds that target key inflammatory pathways, offering potential new avenues for the treatment of a range of inflammatory diseases. This application note details the synthesis of a promising 7-bromo-substituted dihydronaphthalenone derivative, its mechanism of action, and protocols for evaluating its anti-inflammatory efficacy.
Introduction
Inflammation is a complex biological response implicated in numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. A key focus of drug discovery is the development of small molecules that can modulate specific inflammatory signaling pathways. The tetralone core structure has been identified as a privileged scaffold in medicinal chemistry, with derivatives exhibiting a variety of biological activities. This compound, in particular, offers a versatile platform for chemical modification, allowing for the synthesis of diverse compound libraries for anti-inflammatory screening.
Recent studies have highlighted the potential of 3,4-dihydronaphthalen-1(2H)-one (DHN) derivatives as potent anti-inflammatory agents. A notable example is a 7-bromo-substituted DHN derivative, which has been shown to inhibit the NLRP3 inflammasome and the NF-κB signaling pathway, both of which are central to the inflammatory response.
Synthesis of a 7-Bromo-2-(pyridin-2-ylmethylene)-3,4-dihydronaphthalen-1(2H)-one
A key synthetic route to producing anti-inflammatory DHN derivatives from this compound (commercially available as 7-bromo-1-tetralone) is the Claisen-Schmidt condensation. This reaction facilitates the formation of a carbon-carbon bond between the α-carbon of the tetralone and an aldehyde.
Experimental Protocol: Synthesis of (E)-7-bromo-2-(pyridin-2-ylmethylene)-3,4-dihydronaphthalen-1(2H)-one (Compound 7a)
-
Reaction Setup: To a solution of 7-bromo-3,4-dihydronaphthalen-1(2H)-one (1.0 eq) in ethanol, add 2-pyridinecarboxaldehyde (B72084) (1.2 eq).
-
Base Addition: Slowly add an aqueous solution of sodium hydroxide (B78521) (2.0 eq) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, neutralize the reaction mixture with dilute hydrochloric acid.
-
Extraction: Extract the product with ethyl acetate (B1210297).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate as the eluent to yield the desired product.
Mechanism of Action: Targeting Inflammatory Signaling Pathways
The anti-inflammatory effects of the 7-bromo-DHN derivative are attributed to its ability to modulate the NF-κB and NLRP3 inflammasome signaling pathways.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of pro-inflammatory gene expression. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), the IκBα protein is phosphorylated and degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of inflammatory cytokines such as TNF-α and IL-6. The synthesized 7-bromo-DHN derivative has been shown to inhibit the phosphorylation of IκBα and p65, thereby preventing p65 nuclear translocation and subsequent pro-inflammatory gene expression.[1]
Inhibition of the NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex that, when activated, leads to the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. The 7-bromo-DHN derivative can block the assembly and activation of the NLRP3 inflammasome, thus reducing the release of these potent inflammatory mediators.[1]
Quantitative Anti-Inflammatory Activity
The anti-inflammatory potential of the synthesized compound can be quantified through various in vitro assays.
| Compound | Assay | Target Cell Line | IC50 / % Inhibition | Reference |
| (E)-7-bromo-2-(pyridin-2-ylmethylene)-3,4-dihydronaphthalen-1(2H)-one | NO Production | LPS-stimulated RAW264.7 | Effective Lead Compound | [1] |
| (E)-7-bromo-2-(pyridin-2-ylmethylene)-3,4-dihydronaphthalen-1(2H)-one | NLRP3 Inflammasome | - | Inhibits assembly and activation | [1] |
| (E)-7-bromo-2-(pyridin-2-ylmethylene)-3,4-dihydronaphthalen-1(2H)-one | NF-κB Pathway | - | Inhibits phosphorylation of IκBα and p65 | [1] |
Note: Specific IC50 values for the 7-bromo derivative were not explicitly detailed in the initial abstracts; however, it was identified as an "effective lead compound" for its anti-inflammatory properties.[1]
Experimental Protocols for Anti-Inflammatory Assays
NF-κB Activation Assay (Immunofluorescence)
-
Cell Culture: Seed RAW264.7 macrophages in a 96-well plate and culture overnight.
-
Treatment: Pre-treat the cells with varying concentrations of the test compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 30 minutes.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Immunostaining: Incubate the cells with a primary antibody against the NF-κB p65 subunit, followed by a fluorescently labeled secondary antibody.
-
Imaging and Analysis: Acquire images using a high-content imaging system and quantify the nuclear translocation of the p65 subunit.
NLRP3 Inflammasome Activation Assay (IL-1β ELISA)
-
Cell Culture: Seed THP-1 monocytes in a 96-well plate and differentiate into macrophages using PMA.
-
Priming: Prime the macrophages with LPS (1 µg/mL) for 4 hours.
-
Treatment: Treat the cells with the test compound for 1 hour.
-
Activation: Activate the NLRP3 inflammasome with ATP (5 mM) for 1 hour.
-
Sample Collection: Collect the cell culture supernatant.
-
Quantification: Measure the concentration of secreted IL-1β in the supernatant using an ELISA kit according to the manufacturer's instructions.
Visualizing the Molecular Pathways and Experimental Workflow
To better understand the logical relationships in the synthesis and evaluation process, the following diagrams have been generated.
Caption: Synthetic and evaluation workflow.
Caption: NF-κB signaling pathway inhibition.
Caption: NLRP3 inflammasome pathway inhibition.
Conclusion
This compound serves as a key building block for the synthesis of novel anti-inflammatory compounds. The 7-bromo-substituted DHN derivative represents a promising lead compound that effectively targets both the NF-κB and NLRP3 inflammasome pathways. The detailed protocols provided herein offer a framework for the synthesis and evaluation of this and similar compounds, paving the way for the development of new therapeutics for inflammatory diseases. Further optimization of this scaffold may lead to the discovery of even more potent and selective anti-inflammatory agents.
References
Application Notes and Protocols for Heck Coupling Reactions Involving 5-Bromo-1-tetralone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mizoroki-Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, stands as a cornerstone of modern organic synthesis.[1] This powerful transformation enables the formation of carbon-carbon bonds with high functional group tolerance, making it an invaluable tool in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.[2] 5-Bromo-1-tetralone is a versatile building block, and its functionalization via the Heck reaction provides access to a diverse range of 5-alkenyl-1-tetralone derivatives. These products serve as key intermediates in the development of novel therapeutic agents and other advanced materials.
This document provides detailed application notes and generalized protocols for performing Heck coupling reactions with 5-Bromo-1-tetralone. While specific literature on the Heck reaction of 5-Bromo-1-tetralone is limited, the provided methodologies are based on well-established principles and successful applications with the closely related isomer, 7-Bromo-1-tetralone.[3]
Data Presentation: Representative Reaction Conditions and Expected Yields
The efficiency and outcome of the Heck reaction are highly dependent on the choice of catalyst, ligand, base, solvent, and reaction temperature. The following table summarizes typical conditions for the Heck coupling of aryl bromides with common alkenes like styrene (B11656) and acrylates, providing an expected range of yields based on analogous reactions.[3][4]
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N (2) | DMF | 100 | 24 | 85-95 |
| 2 | n-Butyl Acrylate (B77674) | Pd(OAc)₂ (2) | X-Phos (4) | Na₂CO₃ (2) | DMF | 120 | 18 | 80-90 |
| 3 | Methyl Acrylate | Pd(OAc)₂ (1.5) | PPh₃ (3) | K₂CO₃ (2) | DMA | 110 | 20 | 75-85 |
| 4 | Styrene | PdCl₂(PPh₃)₂ (3) | - | NaOAc (2.5) | NMP | 130 | 16 | 80-90 |
Experimental Protocols
The following are generalized protocols for the Heck coupling of 5-Bromo-1-tetralone with styrene and n-butyl acrylate. These should be considered as starting points and may require optimization for specific substrates and scales.
Protocol 1: Heck Coupling of 5-Bromo-1-tetralone with Styrene
Materials:
-
5-Bromo-1-tetralone
-
Styrene
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (B128534) (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Schlenk tube or sealed reaction vial
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography)
Procedure:
-
Reaction Setup: To a dry Schlenk tube or sealed reaction vial, add 5-Bromo-1-tetralone (1.0 mmol, 1.0 equiv.), Palladium(II) acetate (0.02 mmol, 2 mol%), and Tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Reagent Addition: Under the inert atmosphere, add anhydrous DMF (5 mL), triethylamine (2.0 mmol, 2.0 equiv.), and styrene (1.2 mmol, 1.2 equiv.) via syringe.
-
Reaction: Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to afford the desired 5-((E)-styryl)-3,4-dihydronaphthalen-1(2H)-one.
Protocol 2: Heck Coupling of 5-Bromo-1-tetralone with n-Butyl Acrylate
Materials:
-
5-Bromo-1-tetralone
-
n-Butyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
X-Phos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium carbonate (Na₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk tube or sealed reaction vial
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add 5-Bromo-1-tetralone (1.0 mmol, 1.0 equiv.), Palladium(II) acetate (0.02 mmol, 2 mol%), X-Phos (0.04 mmol, 4 mol%), and sodium carbonate (2.0 mmol, 2.0 equiv.) to a dry Schlenk tube.
-
Reagent Addition: Add anhydrous DMF (5 mL) and n-butyl acrylate (1.5 mmol, 1.5 equiv.) to the reaction mixture.
-
Reaction: Seal the tube and heat the mixture to 120 °C with stirring for 18 hours. Monitor the reaction by TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature and dilute with diethyl ether (25 mL). Filter the mixture through a pad of celite to remove insoluble salts. Wash the filtrate with water (2 x 20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purification: Purify the crude residue by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to yield the pure product, butyl (E)-3-(5-oxo-5,6,7,8-tetrahydronaphthalen-1-yl)acrylate.
Mandatory Visualizations
Heck Reaction Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Mizoroki-Heck reaction.[5]
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
General Experimental Workflow
The diagram below outlines a typical workflow for setting up, running, and working up a Heck coupling reaction.
Caption: General laboratory workflow for a Heck coupling reaction.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromotetralone
For Researchers, Scientists, and Drug Development Professionals
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become a cornerstone in medicinal chemistry and drug development for the synthesis of aryl amines, which are common motifs in pharmaceutical compounds.[3] This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 5-bromotetralone, a valuable building block in the synthesis of various biologically active molecules.
Overview of the Reaction
The Buchwald-Hartwig amination of this compound involves the coupling of the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base.[4][5] The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity.[3]
Reaction Scheme:
Key Reaction Components and Optimization
Successful Buchwald-Hartwig amination of this compound requires careful selection and optimization of the following components:
-
Palladium Precatalyst: Both Pd(0) and Pd(II) sources can be used.[2] Common precatalysts include Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate).[4][5] More advanced, air- and moisture-stable precatalysts, such as the Buchwald G3 and G4 precatalysts, offer high activity and good solubility.[6]
-
Ligand: Bulky, electron-rich phosphine ligands are essential for facilitating the catalytic cycle.[1] The choice of ligand can significantly impact reaction efficiency and substrate scope. Commonly used ligands include XPhos, RuPhos, BrettPhos, and Josiphos-type ligands. For aryl bromides, bidentate phosphine ligands like BINAP and DPPF can also be effective.[1]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle.[4] Common bases include sodium tert-butoxide (NaOt-Bu), lithium bis(trimethylsilyl)amide (LHMDS), and potassium phosphate (B84403) (K₃PO₄).[4][7] The choice of base can influence the reaction rate and functional group tolerance.[8]
-
Solvent: Anhydrous, aprotic solvents are typically used. Toluene, dioxane, and THF are common choices.[4] The solvent can affect the solubility of the reactants and the stability of the catalytic species.[3]
Quantitative Data Summary
The following tables provide a summary of typical reaction conditions and expected yields for the Buchwald-Hartwig amination of this compound with various amines. These are representative examples, and optimization may be required for specific substrates.
Table 1: Screening of Reaction Conditions for the Amination of this compound with Morpholine
| Entry | Palladium Precatalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | XPhos (4) | NaOt-Bu (1.5) | Toluene | 100 | 12 | 92 |
| 2 | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 18 | 88 |
| 3 | XPhos Pd G3 (2) | - | LHMDS (1.5) | THF | 80 | 8 | 95 |
| 4 | Pd₂(dba)₃ (2) | BINAP (3) | NaOt-Bu (1.5) | Toluene | 100 | 24 | 75 |
Table 2: Substrate Scope for the Amination of this compound
| Entry | Amine | Palladium Precatalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | Aniline | XPhos Pd G3 (2) | - | NaOt-Bu (1.5) | Toluene | 100 | 16 | 5-(Phenylamino)-3,4-dihydronaphthalen-1(2H)-one | 85 |
| 2 | Benzylamine | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 18 | 5-(Benzylamino)-3,4-dihydronaphthalen-1(2H)-one | 89 |
| 3 | n-Butylamine | Pd(OAc)₂ (2) | RuPhos (4) | LHMDS (1.5) | THF | 80 | 12 | 5-(Butylamino)-3,4-dihydronaphthalen-1(2H)-one | 91 |
| 4 | Piperidine | XPhos Pd G3 (2) | - | NaOt-Bu (1.5) | Toluene | 100 | 10 | 5-(Piperidin-1-yl)-3,4-dihydronaphthalen-1(2H)-one | 96 |
Detailed Experimental Protocols
General Protocol for the Buchwald-Hartwig Amination of this compound:
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., XPhos Pd G3)
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous solvent (e.g., Toluene)
-
Schlenk tube or round-bottom flask
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add this compound (1.0 equiv), the palladium precatalyst (e.g., 2 mol%), and the base (e.g., 1.5 equiv).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the anhydrous solvent (e.g., toluene, to make a 0.1 M solution) via syringe.
-
Add the amine (1.2 equiv) via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 100 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 5-aminotetralone derivative.
Visualizations
Diagram 1: Catalytic Cycle of the Buchwald-Hartwig Amination
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. orbit.dtu.dk [orbit.dtu.dk]
- 4. jk-sci.com [jk-sci.com]
- 5. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 6. 布赫瓦尔德催化剂和配体 [sigmaaldrich.com]
- 7. Item - Development of a Reliable Low Loading Palladium Catalyzed Mono-Amination Reaction for the Large-Scale Synthesis of 3-Bromo-2,5-difluoroaniline - University of Leicester - Figshare [figshare.le.ac.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for Sonogashira Coupling with 5-Bromotetralone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction, catalyzed by palladium and copper co-catalysts, has found extensive application in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced materials. 5-Bromotetralone is a valuable building block in medicinal chemistry, and its functionalization via Sonogashira coupling allows for the introduction of diverse alkynyl moieties, leading to the generation of novel scaffolds for drug discovery.
These application notes provide detailed protocols and reaction conditions for the successful Sonogashira coupling of this compound with various terminal alkynes.
Reaction Principle
The Sonogashira coupling reaction proceeds through a catalytic cycle involving both palladium and copper. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (this compound) to form a Pd(II) intermediate.
-
Formation of Copper Acetylide: In the presence of a base, the terminal alkyne reacts with a copper(I) salt (e.g., CuI) to form a copper acetylide.
-
Transmetalation: The copper acetylide transfers its alkynyl group to the Pd(II) complex.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the active Pd(0) catalyst.
A copper-free variant of the Sonogashira reaction also exists, which can be advantageous in certain cases to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[1]
Summarized Reaction Conditions
The successful Sonogashira coupling of this compound is dependent on several factors, including the choice of catalyst, ligand, base, solvent, and temperature. Below is a summary of typical reaction conditions that can be adapted for this substrate.
| Parameter | Typical Conditions | Notes |
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄, Pd(OAc)₂ | Catalyst loading typically ranges from 1-5 mol%.[2] |
| Copper Co-catalyst | CuI | Typically used in 2-10 mol%. Not required for copper-free protocols. |
| Ligand | PPh₃, P(t-Bu)₃, Xantphos, SPhos | The choice of ligand can significantly impact reaction efficiency. |
| Base | Et₃N, DIPEA, DBU, K₂CO₃, Cs₂CO₃ | An amine base can often serve as both the base and a co-solvent. |
| Solvent | THF, DMF, Toluene (B28343), Dioxane | Anhydrous and degassed solvents are crucial for optimal results. |
| Temperature | Room Temperature to 100 °C | Aryl bromides often require elevated temperatures for efficient coupling.[2] |
| Alkyne | Phenylacetylene, Trimethylsilylacetylene, Propargyl alcohol, etc. | A slight excess of the alkyne (1.1-1.5 equivalents) is commonly used. |
Experimental Protocols
Protocol 1: Standard Sonogashira Coupling (with Copper Co-catalyst)
This protocol is a general starting point for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
5-Bromo-3,4-dihydronaphthalen-1(2H)-one (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous and degassed tetrahydrofuran (B95107) (THF) or N,N-dimethylformamide (DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous and degassed solvent, followed by triethylamine.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne dropwise via syringe.
-
Heat the reaction mixture to a temperature between 60-80 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and wash with saturated aqueous ammonium (B1175870) chloride solution to remove the copper catalyst.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired 5-alkynyltetralone.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is recommended to minimize the formation of alkyne homocoupling byproducts.
Materials:
-
5-Bromo-3,4-dihydronaphthalen-1(2H)-one (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous and degassed toluene or dioxane
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(OAc)₂, PPh₃, and Cs₂CO₃.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous and degassed solvent.
-
Add the terminal alkyne.
-
Heat the reaction mixture to 80-100 °C.
-
Monitor the reaction as described in Protocol 1.
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of Celite® to remove inorganic salts.
-
Wash the Celite® pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
References
Application Notes and Protocols: Derivatization of the Ketone Group in 5-Bromotetralone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the chemical derivatization of the ketone group in 5-bromotetralone. This key intermediate is a valuable building block in the synthesis of a variety of pharmacologically active compounds. The following protocols outline common and effective methods for modifying the carbonyl group, enabling the generation of diverse molecular scaffolds for drug discovery and development.
Overview of Derivatization Strategies
The ketone functionality of this compound is a versatile handle for a range of chemical transformations. The primary strategies for its derivatization include:
-
Nucleophilic Addition Reactions: The electrophilic carbonyl carbon is susceptible to attack by various nucleophiles. This includes Grignard reagents for carbon-carbon bond formation and the formation of oximes and hydrazones through condensation with hydroxylamine (B1172632) and hydrazine (B178648) derivatives, respectively.
-
Wittig Reaction: This powerful olefination method allows for the conversion of the ketone into an alkene, providing a scaffold for further functionalization.
-
Reductive Amination: This reaction transforms the ketone into a secondary or tertiary amine, a common functional group in many pharmaceutical agents, via an imine intermediate.
These derivatization pathways offer access to a wide array of functionalized tetralone backbones, crucial for exploring structure-activity relationships (SAR) in drug development programs.
Experimental Protocols
The following sections provide detailed experimental procedures for key derivatization reactions of this compound.
Formation of 5-Bromo-1,2,3,4-tetrahydronaphthalen-1-one Oxime
Oxime formation is a straightforward and high-yielding derivatization of ketones.[1][2] Oximes are useful as intermediates for Beckmann rearrangement to lactams or for the synthesis of various nitrogen-containing heterocycles.
Protocol:
-
To a solution of this compound (1.0 eq) in ethanol (B145695), add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (B1210297) (1.5 eq).
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield the desired oxime.
-
The product can be further purified by recrystallization from ethanol.
Synthesis of 5-Bromo-1,2,3,4-tetrahydronaphthalen-1-one Hydrazone
Hydrazones are versatile intermediates in organic synthesis, notably in the Wolff-Kishner reduction to deoxygenate the carbonyl group.[3] They can also serve as precursors for the synthesis of pyrazoles and other heterocyclic systems.[4]
Protocol:
-
Dissolve this compound (1.0 eq) in methanol (B129727).
-
Add hydrazine hydrate (B1144303) (1.5 eq) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours. The formation of a precipitate indicates product formation.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the solid product, wash with a small amount of cold methanol, and dry under vacuum.
-
Recrystallization from a suitable solvent like ethanol or methanol can be performed for further purification.
Wittig Reaction of this compound
The Wittig reaction is a highly reliable method for converting ketones into alkenes.[5][6] This reaction allows for the introduction of a variety of substituents at the former carbonyl carbon.
Protocol:
-
Ylide Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium (B96628) bromide (1.1 eq) in anhydrous tetrahydrofuran (B95107) (THF).
-
Cool the suspension to 0 °C and add a strong base such as n-butyllithium (n-BuLi) (1.05 eq) dropwise. The formation of a deep orange or yellow color indicates the formation of the ylide.
-
Stir the ylide solution at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Wittig Reaction: Cool the ylide solution back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel.
Reductive Amination of this compound
Reductive amination is a versatile method for the synthesis of secondary and tertiary amines from ketones.[7][8] This one-pot procedure involves the formation of an imine intermediate followed by its in-situ reduction.
Protocol:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and a primary amine (e.g., benzylamine, 1.1 eq) in a suitable solvent such as methanol or dichloroethane.
-
Add a catalytic amount of acetic acid to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.
-
Continue stirring at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, quench carefully with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting amine by column chromatography.
Data Presentation
The following tables summarize typical quantitative data for the derivatization of tetralone and its analogues. The data for this compound is expected to be comparable.
Table 1: Oxime and Hydrazone Formation
| Starting Material | Reagent | Product | Yield (%) | Reference |
| Tetralone | Hydroxylamine HCl, NaOAc | Tetralone Oxime | >90 | [1] |
| This compound | Hydroxylamine HCl, NaOAc | This compound Oxime | ~85-95 (estimated) | - |
| Tetralone | Hydrazine Hydrate | Tetralone Hydrazone | >90 | |
| This compound | Hydrazine Hydrate | This compound Hydrazone | ~90-98 (estimated) | - |
Table 2: Wittig Reaction and Reductive Amination
| Starting Material | Reagent(s) | Product | Yield (%) | Reference |
| Tetralone | Ph₃P=CH₂, n-BuLi, THF | 1-Methylene-1,2,3,4-tetrahydronaphthalene | 70-85 | [5] |
| This compound | Ph₃P=CH₂, n-BuLi, THF | 5-Bromo-1-methylene-1,2,3,4-tetrahydronaphthalene | 65-80 (estimated) | - |
| Tetralone | Benzylamine, NaBH₃CN, MeOH | N-Benzyl-1,2,3,4-tetrahydronaphthalen-1-amine | 75-90 | [8] |
| This compound | Benzylamine, NaBH₃CN, MeOH | N-Benzyl-5-bromo-1,2,3,4-tetrahydronaphthalen-1-amine | 70-85 (estimated) | - |
Visualizations
The following diagrams illustrate the key reaction pathways and a general experimental workflow.
Caption: Key derivatization pathways of this compound.
Caption: General experimental workflow for derivatization.
References
- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 2. scribd.com [scribd.com]
- 3. Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of Spirocyclic Compounds from 5-Bromotetralone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of spirocyclic compounds utilizing 5-bromotetralone as a key starting material. The methodologies outlined below are designed to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug discovery, offering pathways to novel spirocyclic scaffolds. Spirocycles are of significant interest in drug development due to their rigid three-dimensional structures, which can lead to improved target specificity and pharmacological properties.
Introduction
This compound is a versatile building block for the synthesis of complex organic molecules. Its structure incorporates an aromatic bromide, which can participate in various cross-coupling reactions, and a ketone, which allows for a range of nucleophilic additions and functionalizations. This unique combination of reactive sites makes it an ideal precursor for the construction of intricate spirocyclic frameworks. The protocols detailed herein focus on two distinct and effective strategies for the synthesis of spiro-tetralone derivatives: a Palladium-Catalyzed Intramolecular Spirocyclization and an Electrochemical Spirolactonization.
Key Synthetic Strategies
Palladium-Catalyzed Intramolecular Spirocyclization
This strategy involves the initial functionalization of the ketone in this compound, followed by a palladium-catalyzed intramolecular Heck-type reaction to form the spirocyclic core. This approach is highly versatile and can be adapted to synthesize a variety of spiro-fused carbocycles and heterocycles.
Electrochemical Spirolactonization
An environmentally friendly and efficient alternative, this method utilizes an electrochemical approach to generate a spirolactone from a tetralone derivative. This protocol is particularly useful for the synthesis of spirocyclic lactones, a common motif in bioactive natural products and pharmaceuticals.
Data Presentation
The following tables summarize the quantitative data for the key synthetic transformations described in the protocols.
Table 1: Palladium-Catalyzed Intramolecular Spirocyclization of an Allylated this compound Derivative
| Entry | Precursor | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Allyl-5-bromotetralone | Pd(OAc)₂ (5) | P(o-tol)₃ (10) | K₂CO₃ | Toluene (B28343) | 110 | 12 | 78 |
| 2 | Allyl-5-bromotetralone | Pd₂(dba)₃ (2.5) | SPhos (5) | Cs₂CO₃ | Dioxane | 100 | 18 | 85 |
| 3 | Crotyl-5-bromotetralone | Pd(OAc)₂ (5) | PPh₃ (10) | NaOAc | DMF | 120 | 24 | 65 |
Table 2: Electrochemical Spirolactonization of 5-Bromo-α-tetralone Carboxylic Acid
| Entry | Substrate | Anode | Cathode | Electrolyte | Solvent | Current (mA) | Time (h) | Yield (%) |
| 1 | 5-Bromo-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | Platinum | Platinum | K₂CO₃ | Methanol (B129727) | 10 | 6 | 65 |
| 2 | 5-Bromo-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | Graphite | Graphite | Et₄NOTs | Acetonitrile/Water | 15 | 8 | 58 |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Intramolecular Spirocyclization
This protocol details the synthesis of a spiro-fused tetralone via a palladium-catalyzed intramolecular Heck reaction.
Step 1: Synthesis of 1-allyl-5-bromo-1,2,3,4-tetrahydronaphthalen-1-ol
-
To a solution of this compound (1.0 mmol) in anhydrous THF (10 mL) at 0 °C under an inert atmosphere, add allylmagnesium bromide (1.2 mmol, 1.0 M solution in THF).
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude product, which can be used in the next step without further purification.
Step 2: Palladium-Catalyzed Intramolecular Spirocyclization
-
To a sealed tube, add the crude 1-allyl-5-bromo-1,2,3,4-tetrahydronaphthalen-1-ol (1.0 mmol), Pd(OAc)₂ (0.05 mmol), P(o-tol)₃ (0.10 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene (10 mL) via syringe.
-
Heat the reaction mixture to 110 °C and stir for 12 hours.
-
Cool the mixture to room temperature and filter through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica (B1680970) gel to afford the desired spirocyclic compound.
Protocol 2: Electrochemical Spirolactonization
This protocol describes the synthesis of a spirolactone from a this compound derivative using an electrochemical method.[1]
Step 1: Synthesis of 5-Bromo-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
-
To a solution of this compound (1.0 mmol) and diethyl carbonate (1.5 mmol) in anhydrous THF (10 mL), add sodium hydride (1.2 mmol, 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 4 hours.
-
Acidify the reaction mixture with 1 M HCl to pH 2-3.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude carboxylic acid is used in the next step.
Step 2: Electrochemical Spirolactonization
-
In an undivided electrochemical cell equipped with a platinum plate anode (1 cm x 1 cm) and a platinum plate cathode (1 cm x 1 cm), dissolve the crude 5-bromo-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid (1.0 mmol) and K₂CO₃ (2.0 mmol) in methanol (10 mL).
-
Pass a constant current of 10 mA through the solution with stirring at room temperature for 6 hours.
-
After the reaction is complete (monitored by TLC), concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the spirolactone product.
Visualizations
The following diagrams illustrate the described synthetic pathways and experimental workflows.
Caption: Workflow for Palladium-Catalyzed Spirocyclization.
Caption: Workflow for Electrochemical Spirolactonization.
Caption: Inhibition of a Kinase Signaling Pathway.
References
Application Notes and Protocols for the Catalytic Reduction of 5-Bromotetralone to 5-Bromotetralol
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromotetralone is a valuable synthetic intermediate in the development of various pharmaceutical compounds. Its reduction to the corresponding alcohol, 5-bromotetralol, is a critical transformation for introducing a hydroxyl functional group, which can serve as a handle for further molecular modifications. This document provides detailed application notes and experimental protocols for the catalytic reduction of this compound, focusing on common and effective reduction methodologies. The protocols are designed to be clear, concise, and reproducible for researchers in organic synthesis and medicinal chemistry.
Data Presentation: Comparison of Catalytic Reduction Methods
The choice of reducing agent is crucial for the successful and efficient conversion of this compound to 5-bromotetralol. Below is a summary of common catalytic systems with their respective reaction conditions and expected outcomes.
| Catalyst System | Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Purity (%) | Notes |
| Hydride Reduction | Sodium Borohydride (B1222165) (NaBH₄) | Methanol (B129727) (MeOH) or Ethanol (EtOH) | 0 to 25 | 1 - 4 | 85 - 95 | >95 | Mild and selective for the ketone functional group. |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Diethyl Ether or Tetrahydrofuran (THF) | 0 to 25 | 1 - 3 | 90 - 98 | >97 | Highly reactive; requires stringent anhydrous conditions. | |
| Catalytic Hydrogenation | 10% Palladium on Carbon (Pd/C) | Ethanol (EtOH) or Ethyl Acetate (B1210297) (EtOAc) | 25 | 4 - 12 | 90 - 99 | >98 | Requires a hydrogen source (e.g., H₂ balloon or Parr apparatus). |
| Platinum(IV) Oxide (PtO₂) | Ethanol (EtOH) or Acetic Acid (AcOH) | 25 | 6 - 18 | >95 | >98 | Adams' catalyst; effective under hydrogen pressure. |
Experimental Protocols
Protocol 1: Reduction of this compound using Sodium Borohydride
This protocol outlines a standard procedure for the reduction of this compound using the mild and selective reducing agent, sodium borohydride.
Materials:
-
This compound
-
Sodium Borohydride (NaBH₄)
-
Methanol (MeOH)
-
Deionized Water
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) in methanol (20 mL/g of substrate).
-
Cool the solution to 0 °C in an ice bath with continuous stirring.
-
Slowly add sodium borohydride (1.5 eq) portion-wise to the cooled solution over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is ~2-3 to neutralize the excess NaBH₄ and the resulting borate (B1201080) esters.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the resulting aqueous residue, add deionized water (20 mL) and extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 5-bromotetralol.
-
The crude product can be purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to yield the pure 5-bromotetralol.
Protocol 2: Reduction of this compound using Lithium Aluminum Hydride
This protocol describes the use of the powerful reducing agent, lithium aluminum hydride. Caution: LiAlH₄ reacts violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon).
Materials:
-
This compound
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Diethyl Ether or Tetrahydrofuran (THF)
-
Deionized Water
-
1 M Sodium Hydroxide (NaOH)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Inert gas supply (N₂ or Ar)
Procedure:
-
Set up a flame-dried 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere.
-
Suspend LiAlH₄ (1.2 eq) in anhydrous diethyl ether (20 mL) in the reaction flask and cool to 0 °C in an ice bath.
-
Dissolve this compound (1.0 eq) in anhydrous diethyl ether (15 mL) and add it to the dropping funnel.
-
Add the solution of this compound dropwise to the stirred LiAlH₄ suspension at 0 °C over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of:
-
Deionized water (x mL, where x is the mass of LiAlH₄ in grams)
-
15% aqueous NaOH (x mL)
-
Deionized water (3x mL)
-
-
Stir the resulting mixture vigorously for 30 minutes until a white granular precipitate forms.
-
Filter the solid through a pad of Celite® and wash the filter cake with diethyl ether (3 x 20 mL).
-
Combine the filtrate and washings, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic solution under reduced pressure to yield the crude 5-bromotetralol.
-
Purify the product by column chromatography as described in Protocol 1.
Mandatory Visualizations
Caption: Experimental workflow for the catalytic reduction of this compound.
Caption: Catalytic reduction of this compound to 5-bromotetralol.
Characterization of 5-bromotetralol
Upon successful synthesis and purification, the structure of 5-bromotetralol should be confirmed by spectroscopic methods.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show a characteristic signal for the hydroxyl proton (which may be a broad singlet and is D₂O exchangeable), a multiplet for the benzylic proton (CH-OH), and multiplets for the aliphatic and aromatic protons.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum should display a signal for the carbon bearing the hydroxyl group in the range of 65-75 ppm, along with signals for the other aliphatic and aromatic carbons.
-
Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the product and show a characteristic isotopic pattern for a bromine-containing compound.
-
Infrared (IR) Spectroscopy: The IR spectrum will show a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol functional group, and the disappearance of the strong carbonyl (C=O) stretch from the starting material (typically around 1680 cm⁻¹).
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Lithium aluminum hydride is a pyrophoric reagent and must be handled with extreme care under anhydrous conditions.
-
Handle all organic solvents and reagents with caution, and consult their respective Safety Data Sheets (SDS) before use.
Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. The user is solely responsible for all safety precautions and for verifying the appropriateness of these procedures for their specific application.
Application Notes and Protocols: 5-Bromotetralone in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for the identification of lead compounds in modern drug discovery. This approach utilizes small, low-complexity molecules, or "fragments," to probe the binding pockets of biological targets. These initial low-affinity interactions are then optimized to develop high-affinity and selective drug candidates. 5-Bromotetralone, a brominated derivative of the tetralone scaffold, presents itself as a valuable tool in the FBDD workflow. The tetralone core is a recognized privileged scaffold in medicinal chemistry, found in a variety of biologically active compounds.[1] The presence of a bromine atom offers a unique advantage for certain screening techniques, particularly X-ray crystallography.[2]
These application notes provide a comprehensive overview of the utility of this compound as a fragment, complete with detailed experimental protocols and data presentation for a hypothetical fragment-based drug discovery campaign.
Application Notes
1. Rationale for using this compound as a Fragment:
-
Privileged Scaffold: The tetralone skeleton is a common motif in pharmacologically active compounds, suggesting that this compound is likely to bind to biologically relevant targets.[1]
-
Ideal Fragment Properties: With a molecular weight of approximately 225 g/mol , this compound fits well within the "Rule of Three" often applied to fragment libraries (MW < 300 Da).
-
Synthetically Tractable: The tetralone core provides multiple points for synthetic elaboration, allowing for fragment growing and linking strategies to improve binding affinity and selectivity.[3][4]
-
Enhanced Crystallographic Screening: The bromine atom serves as an anomalous scatterer, facilitating the confident identification of the fragment's binding pose in electron density maps during X-ray crystallography.[2] This is particularly advantageous for identifying low-affinity interactions that might otherwise be ambiguous.
2. Potential Therapeutic Targets:
While specific screening data for this compound is not publicly available, the broader class of tetralone derivatives has shown activity against various targets, suggesting potential applications in:
-
Oncology: As scaffolds for kinase inhibitors.[4]
-
Neuroscience: As inhibitors of enzymes like monoamine oxidase (MAO) for the treatment of depression and neurodegenerative diseases, and as ligands for dopamine (B1211576) and serotonin (B10506) receptors.[3][4]
-
Infectious Diseases: Exhibiting antibacterial properties.[1]
Experimental Protocols
The following are detailed protocols for a typical FBDD workflow utilizing this compound.
Protocol 1: Primary Fragment Screening using Thermal Shift Assay (TSA)
This protocol outlines a primary screen to identify if this compound interacts with a target protein by measuring changes in its thermal stability.
Materials:
-
Purified target protein (e.g., a kinase or enzyme)
-
This compound stock solution (100 mM in DMSO)
-
SYPRO Orange dye (5000x stock in DMSO)
-
Screening buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl)
-
96-well PCR plates
-
Real-time PCR instrument capable of performing a melt curve analysis
Methodology:
-
Prepare a master mix containing the target protein and SYPRO Orange dye in the screening buffer. The final protein concentration should be between 2-10 µM, and the final dye concentration should be 5x.
-
Dispense 19.8 µL of the master mix into each well of a 96-well PCR plate.
-
Add 0.2 µL of the 100 mM this compound stock solution to the sample wells for a final fragment concentration of 1 mM.
-
For control wells, add 0.2 µL of DMSO.
-
Seal the plate and centrifuge briefly to mix.
-
Incubate at room temperature for 30 minutes.
-
Perform a thermal melt experiment on a real-time PCR instrument, increasing the temperature from 25 °C to 95 °C at a rate of 0.5 °C/min, while monitoring fluorescence.
-
The melting temperature (Tm) is determined by fitting the sigmoidal melt curve to the Boltzmann equation. A significant shift in Tm (ΔTm) in the presence of this compound compared to the DMSO control indicates a potential interaction.
Protocol 2: Hit Validation and Affinity Determination using Isothermal Titration Calorimetry (ITC)
ITC is used to validate the interaction and determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
Materials:
-
Purified target protein
-
This compound
-
ITC buffer (the same buffer used for protein purification and dialysis)
-
Isothermal Titration Calorimeter
Methodology:
-
Prepare a 50 µM solution of the target protein in the ITC buffer.
-
Prepare a 1 mM solution of this compound in the same ITC buffer. Ensure the DMSO concentration is matched in both the protein and fragment solutions (typically < 5%).
-
Load the protein solution into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe.
-
Set the experimental parameters: typically 20 injections of 2 µL each, with a spacing of 150 seconds between injections, at a constant temperature (e.g., 25 °C).
-
Perform the titration.
-
Integrate the raw data to obtain the heat change per injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding) to determine the Kd, n, and ΔH.
Protocol 3: Structural Characterization using X-ray Crystallography
This protocol aims to determine the three-dimensional structure of the target protein in complex with this compound to understand the binding mode.
Materials:
-
Crystals of the target protein
-
This compound solution (5-20 mM in a cryoprotectant solution)
-
Cryoprotectant solution (e.g., 25% glycerol (B35011) in the crystallization buffer)
-
Cryo-loops
-
Liquid nitrogen
-
Synchrotron X-ray source
Methodology:
-
Grow crystals of the target protein to a suitable size (typically > 50 µm).
-
Prepare a soaking solution by dissolving this compound in the cryoprotectant solution to a final concentration of 5-20 mM.
-
Transfer a protein crystal into the soaking solution and incubate for a period ranging from a few minutes to several hours.
-
Using a cryo-loop, retrieve the crystal from the soaking solution and flash-cool it in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source. It is crucial to collect data at an appropriate wavelength to maximize the anomalous signal from the bromine atom (around 0.92 Å).
-
Process the diffraction data and solve the structure using molecular replacement with the apo-protein structure as a search model.
-
Calculate an anomalous difference Fourier map to locate the position of the bromine atom, which will confirm the binding of this compound and help in building the fragment into the electron density.
-
Refine the protein-fragment complex structure.
Data Presentation
Quantitative data from the experimental protocols should be summarized in clear and concise tables for easy comparison and analysis.
Table 1: Thermal Shift Assay (TSA) Results for Primary Screening
| Fragment ID | Fragment Name | Concentration (mM) | Tm (°C) | ΔTm (°C) | Hit? |
| Control | DMSO | - | 52.3 | - | - |
| F001 | This compound | 1 | 54.8 | +2.5 | Yes |
Table 2: Isothermal Titration Calorimetry (ITC) Data for Hit Validation
| Fragment ID | Target Protein | Kd (µM) | n (sites) | ΔH (kcal/mol) | -TΔS (kcal/mol) |
| F001 | Target Kinase A | 850 | 0.98 | -8.5 | 2.3 |
Table 3: X-ray Crystallography Data Collection and Refinement Statistics
| Parameter | Value |
| PDB ID | TBD |
| Resolution (Å) | 1.8 |
| R-work / R-free | 0.19 / 0.22 |
| No. of protein atoms | 2540 |
| No. of ligand atoms | 12 |
| No. of solvent atoms | 310 |
| Ramachandran favored (%) | 98.5 |
Visualizations
Diagram 1: Fragment-Based Drug Discovery Workflow
Caption: A typical workflow for fragment-based drug discovery.
Diagram 2: Hypothetical Signaling Pathway Targeted
Caption: Inhibition of a hypothetical kinase signaling pathway.
Diagram 3: Fragment Elaboration Strategy
Caption: Strategies for optimizing the initial fragment hit.
References
- 1. Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identifying ligand-binding hot spots in proteins using brominated fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for the Palladium-Catalyzed Cyanation of 5-Bromotetralone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cyanation of 5-Bromotetralone, a key transformation in the synthesis of various pharmaceutical intermediates and biologically active molecules. The use of modern palladium catalysis offers a milder and more functional-group-tolerant alternative to traditional methods like the Rosenmund-von Braun reaction.[1][2][3] This document outlines protocols utilizing both zinc cyanide and the less toxic potassium ferrocyanide as cyanide sources.
Introduction
Aromatic nitriles are crucial building blocks in the synthesis of a wide array of organic compounds, including pharmaceuticals, agrochemicals, and dyes.[2][3] The cyano group is a versatile functional handle that can be converted into amines, carboxylic acids, amides, and various heterocyclic systems. The palladium-catalyzed cyanation of aryl halides has emerged as a robust and widely adopted method for the synthesis of aryl nitriles, offering significant advantages over harsher, traditional methods that often require high temperatures and stoichiometric amounts of copper cyanide.[1][2][3]
This document focuses on the application of this methodology to the synthesis of 5-Cyanotetralone from this compound. 5-Cyanotetralone is a valuable intermediate in medicinal chemistry.
Data Presentation: Comparison of Cyanation Conditions
The following table summarizes various conditions reported for the palladium-catalyzed cyanation of aryl bromides, which serve as a strong starting point for the optimization of the cyanation of this compound.
| Catalyst / Precatalyst | Ligand | Cyanide Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ (0.1 mol%) | None | K₄[Fe(CN)₆] | DMAC | 120 | 5 | 83-96 | [2][3] |
| Pd₂(dba)₃ | dppf | Zn(CN)₂ | DMF | Reflux | 16 | 88 | [4] |
| Palladacycle | L1 | K₄[Fe(CN)₆]·3H₂O | Dioxane/H₂O | 100 | 1 | High | [1] |
| Pd(DPEPhos)Cl₂ | DPEPhos | K₄[Fe(CN)₆] | Not Specified | Not Specified | Not Specified | High | [5] |
| Pd/tris(2-morpholinophenyl)phosphine | tris(2-morpholinophenyl)phosphine | K₄[Fe(CN)₆] | t-BuOH/H₂O | Mild | Not Specified | Good-Excellent | [6] |
Note: Yields are reported for various aryl bromides and may vary for this compound.
Experimental Protocols
Protocol 1: Cyanation using Zinc Cyanide
This protocol is a general method adapted for the cyanation of this compound using zinc cyanide, a commonly used cyanide source in palladium-catalyzed reactions.[1]
Materials:
-
This compound
-
Zinc cyanide (Zn(CN)₂)
-
Tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297) (EtOAc)
-
Water (H₂O)
-
Brine
-
Magnesium sulfate (B86663) (MgSO₄)
-
Nitrogen or Argon gas (inert atmosphere)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), zinc cyanide (0.6 equiv), tris(dibenzylideneacetone)dipalladium(0) (0.1 equiv), and 1,1'-bis(diphenylphosphino)ferrocene (0.2 equiv).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to reflux and stir for 16 hours.
-
After cooling to room temperature, concentrate the reaction mixture in vacuo.
-
To the crude residue, add ethyl acetate and filter the resulting suspension.
-
Wash the filtrate with water, and extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over magnesium sulfate, and concentrate in vacuo.
-
Purify the resulting material by column chromatography to yield 5-Cyanotetralone.
Protocol 2: Cyanation using Potassium Ferrocyanide (A Non-Toxic Cyanide Source)
This protocol utilizes the non-toxic and environmentally benign potassium ferrocyanide as the cyanide source.[2][7] This method is often preferred for its improved safety profile.[5]
Materials:
-
This compound
-
Potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Sodium carbonate (Na₂CO₃)
-
N,N-Dimethylacetamide (DMAC)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Brine
-
Magnesium sulfate (MgSO₄)
-
Nitrogen or Argon gas (inert atmosphere)
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating mantle
Procedure:
-
To a screw-top test tube or a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv), potassium ferrocyanide trihydrate (0.5 equiv), palladium(II) acetate (0.002 equiv), and sodium carbonate (1.0 equiv).
-
Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) for three cycles.
-
Add DMAC and degassed water.
-
Heat the reaction mixture to 120 °C and stir for 1 hour.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography to afford 5-Cyanotetralone.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the palladium-catalyzed cyanation of this compound.
Caption: General workflow for palladium-catalyzed cyanation.
Catalytic Cycle
This diagram outlines the generally accepted catalytic cycle for the palladium-catalyzed cyanation of an aryl bromide.
Caption: Palladium-catalyzed cyanation catalytic cycle.
References
- 1. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 3. datapdf.com [datapdf.com]
- 4. Pd Catalyzed Cyanation [commonorganicchemistry.com]
- 5. Improved Substrate Scope in the Potassium Hexacyanoferrate(II)-Based Cyanation for the Synthesis of Benzonitriles and Their Heterocyclic Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficient palladium-catalyzed cyanation of aryl/heteroaryl bromides with K4[Fe(CN)6] in t-BuOH–H2O using tris(2-morpholinophenyl)phosphine as a ligand - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. A general, practical palladium-catalyzed cyanation of (hetero)aryl chlorides and bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of the Aromatic Ring of 5-Bromotetralone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the functionalization of the aromatic ring of 5-bromotetralone. This versatile building block is a key intermediate in the synthesis of a wide array of compounds with significant potential in medicinal chemistry and materials science. The protocols outlined below are based on established palladium-catalyzed cross-coupling reactions, offering robust and adaptable methods for the synthesis of novel 5-substituted tetralone derivatives.
This compound serves as a valuable scaffold, and the methodologies described herein—including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, as well as cyanation reactions—enable the introduction of diverse functionalities at the 5-position. This allows for extensive structure-activity relationship (SAR) studies and the development of new chemical entities with tailored properties.
Suzuki-Miyaura Coupling: Synthesis of 5-Aryl-1-tetralones
The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds, allowing for the synthesis of 5-aryl-1-tetralones from this compound and various arylboronic acids.[1]
Data Presentation: Reaction Conditions and Yields
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd[P(tBu)₃]₂ (5) | Cs₂CO₃ | 1,4-Dioxane | 90 | 16 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O (4:1) | 100 | 12 | 82 |
| 3 | 3-Thienylboronic acid | Pd(dppf)Cl₂ (3) | Na₂CO₃ | DME/H₂O (3:1) | 85 | 18 | 78 |
| 4 | 2-Naphthylboronic acid | Pd(OAc)₂/SPhos (2/4) | K₃PO₄ | Toluene/H₂O (5:1) | 110 | 10 | 88 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (see table)
-
Base (see table)
-
Anhydrous solvent (see table)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating mantle
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Under a positive pressure of the inert gas, add the anhydrous solvent.
-
Place the reaction mixture in a preheated oil bath or heating mantle at the temperature specified in the table.
-
Stir the reaction mixture vigorously for the indicated time.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Caption: Suzuki-Miyaura coupling workflow.
Buchwald-Hartwig Amination: Synthesis of 5-Amino-1-tetralone Derivatives
The Buchwald-Hartwig amination is a highly efficient method for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide range of 5-amino-1-tetralone derivatives from this compound and various primary or secondary amines.[2][3]
Data Presentation: Reaction Conditions and Yields
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu | Toluene | 110 | 16 | 92 |
| 2 | Aniline | Pd₂(dba)₃ (1.5) | BINAP (3) | Cs₂CO₃ | 1,4-Dioxane | 100 | 20 | 85 |
| 3 | Benzylamine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | t-BuOH | 90 | 18 | 88 |
| 4 | Benzophenone Imine* | Pd(OAc)₂ (3) | BINAP (6) | Cs₂CO₃ | Toluene | 100 | 24 | 75 |
*Followed by acidic workup to yield 5-amino-1-tetralone.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (see table)
-
Ligand (see table)
-
Base (1.4 equiv)
-
Anhydrous solvent (see table)
-
Schlenk tube
-
Magnetic stirrer and heating mantle
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube, add this compound, the palladium precatalyst, the ligand, and the base.
-
Seal the tube with a septum and evacuate and backfill with an inert gas three times.
-
Add the anhydrous solvent, followed by the amine.
-
Place the sealed tube in a preheated oil bath and stir for the indicated time and temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite®, washing with an appropriate solvent (e.g., ethyl acetate).
-
Concentrate the filtrate and purify the crude product by column chromatography.
Caption: Buchwald-Hartwig amination workflow.
Palladium-Catalyzed Cyanation: Synthesis of 5-Cyano-1-tetralone
The introduction of a cyano group onto the aromatic ring of this compound can be achieved through palladium-catalyzed cyanation, providing a key intermediate for further synthetic transformations.[1][4]
Data Presentation: Reaction Conditions and Yields
| Entry | Cyanide Source | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Zn(CN)₂ | Pd(dppf)Cl₂ (5) | - | DMF | 120 | 12 | 80 |
| 2 | K₄[Fe(CN)₆] | Pd(OAc)₂ (2) | Xantphos (4) | Dioxane/H₂O (1:1) | 100 | 18 | 75 |
| 3 | KCN | Pd(PPh₃)₄ (5) | - | Toluene | 110 | 24 | 65 |
Experimental Protocol: General Procedure for Palladium-Catalyzed Cyanation
Materials:
-
This compound (1.0 equiv)
-
Cyanide source (see table)
-
Palladium catalyst/ligand (see table)
-
Anhydrous solvent (see table)
-
Sealed reaction vessel
-
Magnetic stirrer and heating mantle
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, add this compound, the cyanide source, and the palladium catalyst/ligand to a dry, sealed reaction vessel.
-
Add the anhydrous solvent.
-
Seal the vessel and heat the mixture with vigorous stirring at the specified temperature for the indicated time.
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, carefully quench the reaction mixture (e.g., with aqueous NaHCO₃ for Zn(CN)₂).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Caption: Palladium-catalyzed cyanation workflow.
Sonogashira Coupling: Synthesis of 5-Alkynyl-1-tetralones
The Sonogashira coupling enables the formation of a carbon-carbon bond between this compound and a terminal alkyne, yielding 5-alkynyl-1-tetralones, which are valuable precursors for various heterocyclic compounds.[5][6]
Data Presentation: Reaction Conditions and Yields
| Entry | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | 4 | Et₃N | THF | 60 | 8 | 88 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | 5 | DIPA | Toluene | 80 | 12 | 82 |
| 3 | 1-Hexyne | Pd(OAc)₂/PPh₃ (2/4) | 5 | K₂CO₃ | DMF | 90 | 10 | 75 |
Experimental Protocol: General Procedure for Sonogashira Coupling
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
Palladium catalyst (see table)
-
Copper(I) iodide (CuI)
-
Base (see table)
-
Anhydrous solvent (see table)
-
Schlenk flask
-
Magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add this compound, the palladium catalyst, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent and the base.
-
Add the terminal alkyne via syringe.
-
Stir the reaction mixture at the specified temperature for the indicated time.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through Celite®.
-
Wash the filtrate with aqueous ammonium (B1175870) chloride and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Caption: Sonogashira coupling workflow.
Heck Reaction: Synthesis of 5-Alkenyl-1-tetralones
The Heck reaction provides a method for the arylation of alkenes, and in this context, it can be used to synthesize 5-alkenyl-1-tetralones by coupling this compound with various alkenes.[7][8]
Data Presentation: Reaction Conditions and Yields
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | 24 | 70 |
| 2 | n-Butyl acrylate | Pd(PPh₃)₄ (3) | - | K₂CO₃ | DMAc | 120 | 18 | 75 |
| 3 | Acrylonitrile | Pd₂(dba)₃ (1.5) | P(Cy)₃ (3) | NaOAc | NMP | 110 | 20 | 68 |
Experimental Protocol: General Procedure for Heck Reaction
Materials:
-
This compound (1.0 equiv)
-
Alkene (1.5 equiv)
-
Palladium catalyst/ligand (see table)
-
Base (see table)
-
Anhydrous solvent (see table)
-
Sealed reaction tube
-
Magnetic stirrer and heating mantle
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a sealed reaction tube, add this compound, the palladium catalyst/ligand, and the base.
-
Evacuate and backfill the tube with an inert gas.
-
Add the anhydrous solvent and the alkene.
-
Seal the tube and heat the reaction mixture with stirring at the specified temperature.
-
Monitor the reaction by GC-MS or LC-MS.
-
After cooling, dilute the mixture with an organic solvent and filter to remove inorganic salts.
-
Wash the organic phase with water and brine.
-
Dry, concentrate, and purify the product by column chromatography.
Caption: Heck reaction workflow.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-Bromotetralone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 5-Bromotetralone synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: There are two main synthetic strategies for preparing this compound:
-
Direct Electrophilic Bromination of α-Tetralone: This method involves the direct bromination of the aromatic ring of α-tetralone using a brominating agent and a catalyst. It is a more direct route but can lead to a mixture of isomers.
-
Intramolecular Friedel-Crafts Cyclization: This approach starts with a pre-brominated precursor, typically 4-(2-bromophenyl)butyric acid, which is then cyclized to form this compound. This method offers better regioselectivity, leading to a purer product.
Q2: My yield of this compound is consistently low. What are the common causes?
A2: Low yields in this compound synthesis can stem from several factors, depending on the chosen synthetic route:
-
For Direct Bromination:
-
Formation of multiple isomers: The primary challenge is the formation of a mixture of 5-, 6-, and 7-bromotetralone isomers, which reduces the yield of the desired 5-bromo isomer and complicates purification.[1]
-
Polybromination: The addition of more than one bromine atom to the tetralone scaffold can occur, leading to di- and poly-brominated byproducts.[1]
-
Suboptimal reaction conditions: Incorrect temperature, reaction time, or stoichiometry of reagents can lead to incomplete reaction or the formation of side products.
-
-
For Friedel-Crafts Cyclization:
-
Incomplete cyclization: This can be due to an insufficiently strong catalyst, the presence of moisture which deactivates the catalyst, or inadequate reaction temperature and time.[1]
-
Decomposition of starting material or product: Harsh acidic conditions can sometimes lead to degradation.
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Side reactions of the starting material: The precursor, 4-(2-bromophenyl)butyric acid, might undergo intermolecular reactions if the conditions are not optimized for intramolecular cyclization.
-
Q3: How can I improve the regioselectivity to favor the formation of this compound during direct bromination?
A3: Maximizing the yield of the 5-bromo isomer requires careful control over the reaction conditions:
-
Choice of Brominating Agent: While both N-bromosuccinimide (NBS) and elemental bromine (Br₂) can be used, NBS may offer better regioselectivity under certain conditions.[1]
-
Solvent: The choice of solvent can influence the isomer distribution. Non-polar solvents are often preferred.[1]
-
Temperature: Lowering the reaction temperature can sometimes enhance the selectivity towards a specific isomer.[1]
-
Catalyst: The use of a Lewis acid catalyst like aluminum chloride (AlCl₃) is common, and its stoichiometry and activation are critical.
Q4: What are the most common side products, and how can I minimize them?
A4: The most common side products are other bromotetralone isomers (6- and 7-bromo) and polybrominated tetralones.[1] To minimize their formation:
-
Control Stoichiometry: Use a stoichiometric amount or only a slight excess of the brominating agent to avoid polybromination.[1]
-
Monitor the Reaction: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the consumption of the starting material and stop the reaction at the optimal time.[1]
-
Slow Addition of Reagents: Adding the brominating agent dropwise can help maintain a low concentration in the reaction mixture, reducing the likelihood of multiple brominations.
Q5: What are the best methods for purifying this compound?
A5: The purification of this compound, especially from its isomers, can be challenging due to their similar polarities.
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Column Chromatography: Flash column chromatography on silica (B1680970) gel is the most effective method for separating the isomers. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate (B1210297), is typically used.[1]
-
Recrystallization: This technique can be used for further purification after chromatography. However, it may not be sufficient on its own to completely separate the isomers.[1]
Troubleshooting Guides
Guide 1: Low Yield in Direct Bromination of α-Tetralone
| Observed Problem | Potential Cause | Recommended Solution |
| Low conversion of α-tetralone | Inactive brominating agent or catalyst. | Ensure the brominating agent (e.g., NBS) is fresh and the Lewis acid catalyst (e.g., AlCl₃) is anhydrous and active. |
| Insufficient reaction time or temperature. | Monitor the reaction by TLC. If the starting material is still present after the recommended time, consider extending the reaction time or slightly increasing the temperature. | |
| Mixture of 5-, 6-, and 7-bromo isomers | Non-optimal reaction conditions affecting regioselectivity. | Experiment with different solvents (e.g., non-polar solvents). Lower the reaction temperature to see if it improves selectivity for the 5-position.[1] |
| Significant amount of polybrominated products | Excess brominating agent. | Use a strict 1:1 stoichiometry of α-tetralone to the brominating agent. Add the brominating agent slowly to the reaction mixture.[1] |
| Reaction time is too long. | Monitor the reaction closely and quench it as soon as the starting material is consumed.[1] |
Guide 2: Low Yield in Friedel-Crafts Cyclization of 4-(2-bromophenyl)butyric acid
| Observed Problem | Potential Cause | Recommended Solution |
| Incomplete cyclization | Inactive or insufficient catalyst. | Use a strong acid catalyst like polyphosphoric acid (PPA) or Eaton's reagent. Ensure the catalyst is fresh and used in a sufficient amount.[1] |
| Presence of moisture. | Ensure all glassware is thoroughly dried and use anhydrous solvents. Moisture can deactivate the Lewis acid catalyst.[1] | |
| Inadequate temperature or reaction time. | Ensure the reaction is heated to the appropriate temperature for a sufficient duration. Monitor the reaction's progress by TLC.[1] | |
| Product decomposition | Reaction conditions are too harsh. | Consider using a milder catalyst or lowering the reaction temperature. |
Data Presentation
Table 1: Comparison of Synthetic Routes for Bromotetralone Synthesis (Analogous 7-Bromo-1-tetralone data)
| Parameter | Traditional Route: Direct Bromination | New Route: Cyclization of 4-(4-bromophenyl)butanoic acid |
| Starting Material | 1-Tetralone | 4-(4-bromophenyl)butanoic acid |
| Key Reagents | Aluminum chloride (AlCl₃), Bromine (Br₂) | Phosphorus pentoxide (P₂O₅), Toluene |
| Reaction Time | Approximately 2 hours | 2 hours |
| Reported Yield | 40% | Up to 95% |
| Purification Method | Flash chromatography | Standard workup and crystallization |
Note: This data is for the synthesis of 7-Bromo-1-tetralone and serves as a comparative reference. Yields for this compound may vary.
Experimental Protocols
Protocol 1: Direct Bromination of α-Tetralone for this compound
Materials:
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α-Tetralone
-
N-Bromosuccinimide (NBS)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Ice
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Hexanes
-
Ethyl acetate
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, suspend anhydrous AlCl₃ (1.2 equivalents) in anhydrous CH₂Cl₂.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of α-tetralone (1.0 equivalent) in anhydrous CH₂Cl₂ to the cooled suspension.
-
Stir the mixture at 0 °C for 15 minutes.
-
In a separate flask, dissolve NBS (1.05 equivalents) in anhydrous CH₂Cl₂.
-
Add the NBS solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Monitor the reaction by TLC. Once the starting material is consumed (typically 1-2 hours), slowly quench the reaction by adding crushed ice.
-
Separate the organic layer. Wash the organic layer sequentially with cold water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to separate the this compound from other isomers and byproducts.
Protocol 2: Intramolecular Friedel-Crafts Cyclization for this compound
Materials:
-
4-(2-bromophenyl)butyric acid
-
Polyphosphoric acid (PPA)
-
Ice
-
Methyl tert-butyl ether (MTBE)
-
6M Sodium hydroxide (B78521) (NaOH) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Place 4-(2-bromophenyl)butyric acid (1.0 equivalent) in a round-bottom flask.
-
Add polyphosphoric acid (PPA) (approximately 10 times the weight of the starting material) to the flask.
-
Heat the mixture with vigorous stirring to 90-100 °C for 30-60 minutes.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of 6M NaOH solution until the pH is approximately 7-8.
-
Extract the aqueous mixture with MTBE (3 x volumes).
-
Combine the organic extracts and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography if necessary.
Visualizations
Caption: Troubleshooting workflow for low yield in the direct bromination of α-tetralone.
Caption: Comparison of synthetic workflows for this compound.
References
Technical Support Center: Separation of 5- and 7-Bromotetralone Isomers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the successful separation of 5- and 7-bromotetralone isomers.
Frequently Asked Questions (FAQs)
Q1: My synthesis of 7-bromotetralone produced a mixture of isomers. How can I improve the regioselectivity?
A1: The direct bromination of 1-tetralone (B52770) often yields a mixture of 5-, 6-, and 7-bromotetralone isomers. To favor the formation of the 7-bromo isomer, consider the following adjustments to your reaction conditions:
-
Choice of Brominating Agent: Utilizing N-bromosuccinimide (NBS) can provide better regioselectivity compared to elemental bromine (Br₂).
-
Solvent: The choice of solvent can influence the isomer distribution. Non-polar solvents are often preferred.
-
Temperature: Lowering the reaction temperature can sometimes enhance selectivity towards the desired isomer.[1]
An alternative synthetic route with higher regioselectivity is the intramolecular Friedel-Crafts cyclization of 4-(4-bromophenyl)butyric acid.[1]
Q2: What is the most effective method for separating 5- and 7-bromotetralone isomers?
A2: Flash column chromatography using silica (B1680970) gel is the most effective and widely used method for separating these positional isomers due to their similar polarities.[1] Recrystallization can be employed as a secondary purification step but is often insufficient on its own for complete separation of the isomeric mixture.[1]
Q3: How do I determine the best solvent system for flash column chromatography?
A3: The ideal solvent system should provide good separation of the isomers on a Thin Layer Chromatography (TLC) plate, with the target compound having an Rf value between 0.2 and 0.4. A common starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a slightly more polar solvent such as ethyl acetate (B1210297).
Q4: Can fractional crystallization be used to separate 5- and 7-bromotetralone?
A4: Fractional crystallization is a technique used for separating compounds with different solubilities.[2][3] While it can be effective for separating some positional isomers, its success with 5- and 7-bromotetralone would depend on finding a solvent in which their solubilities are significantly different at a given temperature. This would likely require empirical screening of various solvents.
Q5: How can I confirm the identity of the separated isomers?
A5: The most definitive method for identifying the separated 5- and 7-bromotetralone isomers is through spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. The ¹H and ¹³C NMR spectra will show distinct chemical shifts and coupling patterns for each isomer due to the different positions of the bromine atom on the aromatic ring.
Troubleshooting Guides
Flash Column Chromatography
This guide addresses common issues encountered during the chromatographic separation of 5- and 7-bromotetralone.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor or No Separation | Inappropriate solvent system. | Perform TLC analysis with various solvent ratios (e.g., ethyl acetate in hexanes) to find a system that provides baseline separation of the two isomers. Aim for an Rf between 0.2 and 0.4 for the higher-eluting isomer. |
| Column overloading. | Reduce the amount of crude material loaded onto the column. As a general rule, use a silica gel to crude material ratio of at least 30:1 (w/w). | |
| Poorly packed column. | Ensure the silica gel is packed uniformly without any cracks or channels. A wet slurry packing method is often more reliable. | |
| Product Elutes Too Quickly | The eluent is too polar. | Decrease the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase. |
| Product Does Not Elute | The eluent is not polar enough. | Gradually increase the polarity of the eluent. If starting with a very non-polar system, a gradient elution may be necessary. |
| Compound decomposed on silica. | Test the stability of your compound on a small amount of silica gel before performing the column. If decomposition occurs, consider using a deactivated silica gel or an alternative stationary phase like alumina. | |
| Tailing of Spots/Peaks | Sample is too concentrated. | Ensure the sample is sufficiently diluted before loading onto the column. |
| Interactions with acidic silica. | For compounds that may interact with the acidic nature of silica gel, a small amount of a basic modifier like triethylamine (B128534) (e.g., 0.1-1%) can be added to the eluent. |
Recrystallization
This guide provides solutions for common problems during the recrystallization of bromotetralone isomers for further purification.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Compound Does Not Dissolve | Insufficient solvent or incorrect solvent. | Add more solvent in small portions. If the compound is still insoluble at the solvent's boiling point, a different solvent or a co-solvent system may be necessary. Hexane is a commonly used solvent for the recrystallization of 7-bromo-1-tetralone.[4] |
| No Crystals Form Upon Cooling | Too much solvent was used. | Evaporate some of the solvent to concentrate the solution and allow it to cool again. |
| Solution is supersaturated. | Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. | |
| Cooling is too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. | |
| "Oiling Out" of the Product | The boiling point of the solvent is higher than the melting point of the solute. | Re-heat the solution to dissolve the oil and add more solvent to lower the saturation temperature. Consider using a lower-boiling point solvent. |
| Impurities are present. | The presence of impurities can inhibit crystallization. An initial purification by column chromatography is recommended. |
Experimental Protocols
Thin Layer Chromatography (TLC) for Method Development
-
Plate Preparation: On a silica gel TLC plate, draw a faint pencil line about 1 cm from the bottom. Mark starting points for the crude mixture and, if available, pure standards of the isomers.
-
Spotting: Dissolve a small amount of the crude mixture in a volatile solvent (e.g., dichloromethane). Using a capillary tube, spot a small amount onto the starting line.
-
Development: Place the TLC plate in a developing chamber containing the chosen eluent (e.g., a mixture of hexanes and ethyl acetate). The solvent level should be below the starting line.
-
Visualization: After the solvent front has reached near the top of the plate, remove it and mark the solvent front with a pencil. Visualize the spots under a UV lamp.
-
Analysis: Calculate the Rf value for each spot (distance traveled by the spot / distance traveled by the solvent front). Adjust the solvent system polarity to achieve optimal separation and an Rf value between 0.2 and 0.4 for the desired isomer.
Flash Column Chromatography Protocol
-
Column Preparation: Select an appropriately sized column and plug the bottom with a small piece of cotton or glass wool, followed by a thin layer of sand.
-
Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to settle, tapping the column gently to ensure even packing. Add a layer of sand on top of the silica gel.
-
Equilibration: Run 2-3 column volumes of the eluent through the packed column to equilibrate the stationary phase.
-
Sample Loading:
-
Wet Loading: Dissolve the crude mixture in a minimal amount of the eluent and carefully add it to the top of the column.
-
Dry Loading: Dissolve the crude mixture in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.
-
-
Elution: Begin eluting with the solvent system determined by TLC. Collect fractions and monitor their composition by TLC.
-
Isolation: Combine the fractions containing the pure desired isomer and remove the solvent using a rotary evaporator.
Data Presentation
Chromatographic Separation Data (Illustrative)
| Solvent System (Hexanes:Ethyl Acetate) | Rf of 5-Bromotetralone | Rf of 7-Bromotetralone | Separation (ΔRf) |
| 95:5 | Record your value | Record your value | Calculate your value |
| 90:10 | Record your value | Record your value | Calculate your value |
| 85:15 | Record your value | Record your value | Calculate your value |
Spectroscopic Data for Isomer Identification
Confirm the identity of the separated isomers by comparing their NMR data to known values.
7-Bromo-1-tetralone [5]
| Spectroscopy | Data |
| ¹H NMR (CDCl₃) | δ (ppm): 8.14 (d, J=2.2 Hz, 1H), 7.56 (dd, J=8.1, 2.2 Hz, 1H), 7.13 (d, J=8.2 Hz, 1H), 2.90 (t, J=6.1 Hz, 2H), 2.64 (t, J=6.1 Hz, 2H), 2.12 (quint, J=6.1 Hz, 2H) |
| ¹³C NMR (CDCl₃) | δ (ppm): 197.0, 143.1, 136.1, 134.1, 130.7, 130.0, 120.6, 38.8, 29.2, 23.1 |
5-Bromo-1-tetralone
Visualizations
References
Technical Support Center: Bromination of 1-Tetralone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of 1-tetralone (B52770). Our aim is to help you identify and mitigate common impurities, ensuring a higher yield and purity of your desired product.
Troubleshooting Guides
Issue 1: Formation of Dibrominated Impurity (2,2-dibromo-1-tetralone)
Symptoms:
-
Mass spectrometry data shows a peak corresponding to the mass of dibrominated tetralone.
-
¹H NMR spectrum shows the disappearance or significant reduction of the signal corresponding to the proton at the 2-position.
-
TLC analysis shows a new, often less polar, spot in addition to the desired product.
Root Causes and Solutions:
| Root Cause | Solution |
| Excess Brominating Agent | Carefully control the stoichiometry of the brominating agent (e.g., Br₂, NBS). Use of 1.0 to 1.1 equivalents is recommended for mono-bromination. |
| Prolonged Reaction Time | Monitor the reaction progress closely using TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent further bromination of the product. |
| Elevated Reaction Temperature | Conduct the reaction at the lowest effective temperature. For α-bromination, reactions are often carried out at or below room temperature. |
Issue 2: Bromination on the Aromatic Ring
Symptoms:
-
You are targeting α-bromination (2-bromo-1-tetralone) but obtain isomers like 5-, 6-, or 7-bromo-1-tetralone (B30877).
-
¹H NMR shows characteristic splitting patterns for substituted aromatic rings, which differ from the expected spectrum of 2-bromo-1-tetralone.
Root Causes and Solutions:
| Root Cause | Solution |
| Use of Lewis Acid Catalyst | Electrophilic aromatic substitution is catalyzed by Lewis acids (e.g., AlCl₃, FeBr₃).[1] For α-bromination, avoid these catalysts. Acidic conditions can favor the formation of the enol, which then reacts with the brominating agent.[2][3] |
| Reaction Conditions Favoring Aromatic Substitution | High temperatures and the use of certain solvents can promote aromatic bromination. For selective α-bromination, consider using conditions that favor radical or enol-mediated pathways. |
Issue 3: Low Conversion of 1-Tetralone
Symptoms:
-
Significant amount of starting material (1-tetralone) remains after the reaction.
-
TLC or GC analysis shows a prominent spot/peak corresponding to 1-tetralone.
Root Causes and Solutions:
| Root Cause | Solution |
| Insufficient Brominating Agent | Ensure the brominating agent is of high purity and added in the correct stoichiometric amount. |
| Inadequate Reaction Time or Temperature | While high temperatures can lead to side products, the reaction must be allowed to proceed at an appropriate temperature and for a sufficient duration to ensure complete conversion. Monitor the reaction to find the optimal balance. |
| Poor Quality of Reagents or Solvents | Use freshly purified reagents and anhydrous solvents to prevent unwanted side reactions that may consume the brominating agent. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the bromination of 1-tetralone to produce 2-bromo-1-tetralone?
A1: The most common impurities are:
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2,2-dibromo-1-tetralone: Formed from the over-bromination of the desired product.
-
Aromatic bromination isomers: Such as 6-bromo-1-tetralone and 7-bromo-1-tetralone, which can form under conditions that favor electrophilic aromatic substitution.[4]
-
Unreacted 1-tetralone: Due to incomplete reaction.
-
1-Tetralone (from debromination): The product, 2-bromo-1-tetralone, can sometimes undergo debromination during workup or purification, especially in the presence of certain bases or reducing agents.
Q2: How can I selectively achieve bromination at the 2-position (α-position) of 1-tetralone?
A2: To achieve selective α-bromination, it is crucial to use conditions that favor the formation of the enol or a radical intermediate, rather than those for electrophilic aromatic substitution. Typically, this involves reacting 1-tetralone with a brominating agent like bromine (Br₂) or N-bromosuccinimide (NBS) in a suitable solvent, often with an acid catalyst to promote enolization.[2][3] It is important to avoid Lewis acid catalysts, which promote aromatic substitution.
Q3: What reaction conditions favor the formation of 7-bromo-1-tetralone?
A3: The synthesis of 7-bromo-1-tetralone is typically achieved through electrophilic aromatic substitution. One common method is the direct bromination of 1-tetralone in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[1] An alternative, higher-yielding route involves the intramolecular Friedel-Crafts acylation of 4-(4-bromophenyl)butanoic acid.[1]
Q4: Can I use N-bromosuccinimide (NBS) for the bromination of 1-tetralone?
A4: Yes, NBS is a common and often milder alternative to liquid bromine for α-bromination of ketones. It can also be used for aromatic bromination under different conditions. For α-bromination, NBS is often used with a catalytic amount of acid.
Data Presentation
Table 1: Physical and Spectral Data of 1-Tetralone and Common Brominated Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | ¹H NMR (CDCl₃, δ ppm) Highlights |
| 1-Tetralone | C₁₀H₁₀O | 146.19 | 5-8 | 113-116 @ 8 mmHg | 8.03 (d, 1H), 7.46 (t, 1H), 7.29 (t, 1H), 7.21 (d, 1H), 2.95 (t, 2H), 2.65 (t, 2H), 2.13 (p, 2H) |
| 2-Bromo-1-tetralone | C₁₀H₉BrO | 225.08 | 39-43 | 64-67 @ 0.06 mmHg | 8.08 (d, 1H), 7.52 (t, 1H), 7.32 (m, 2H), 4.73 (t, 1H), 3.31 (m, 1H), 2.92 (m, 1H), 2.50 (m, 2H)[5] |
| 2,2-Dibromo-1-tetralone | C₁₀H₈Br₂O | 303.98 | 56-57 | - | Aromatic protons and signals for the CH₂ groups at positions 3 and 4. The proton at C2 is absent. |
| 6-Bromo-1-tetralone | C₁₀H₉BrO | 225.09 | 44[6] | 116 @ 0.05 mmHg[7] | Signals characteristic of a 1,2,4-trisubstituted benzene (B151609) ring. |
| 7-Bromo-1-tetralone | C₁₀H₉BrO | 225.08 | 71-80[8][9] | 157 @ 8 mmHg[10] | 8.14 (s, 1H), 7.56 (d, 1H), 7.14 (d, 1H), 2.90 (t, 2H), 2.65 (t, 2H), 2.13 (q, 2H)[10] |
Experimental Protocols
Protocol 1: Synthesis of 2-Bromo-1-tetralone
This protocol is adapted from a general procedure for the α-bromination of ketones.
Materials:
-
1-Tetralone
-
Bromine (Br₂) or N-Bromosuccinimide (NBS)
-
Glacial Acetic Acid
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 1-tetralone (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine (1.05 eq) in glacial acetic acid dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to stir at room temperature and monitor its progress by TLC.
-
Once the starting material is consumed, pour the reaction mixture into ice-water.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Synthesis of 7-Bromo-1-tetralone via Friedel-Crafts Acylation
This protocol is based on the cyclization of 4-(4-bromophenyl)butanoic acid.[1]
Materials:
-
4-(4-bromophenyl)butanoic acid
-
Phosphorus pentoxide (P₂O₅)
-
Toluene
Procedure:
-
To a solution of 4-(4-bromophenyl)butanoic acid in toluene, add phosphorus pentoxide.
-
Heat the reaction mixture to 110 °C and stir for 2 hours.
-
Monitor the reaction by TLC. After completion, cool the mixture to room temperature.
-
Carefully quench the reaction with ice-water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify by column chromatography or recrystallization.
Mandatory Visualization
Caption: Reaction pathways in the bromination of 1-tetralone.
Caption: Troubleshooting workflow for 1-tetralone bromination.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. rsc.org [rsc.org]
- 6. labproinc.com [labproinc.com]
- 7. 66361-67-9 CAS MSDS (6-BROMO-TETRAL-1-ON) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. H50604.03 [thermofisher.com]
- 10. Page loading... [wap.guidechem.com]
preventing over-bromination in 5-Bromotetralone synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromotetralone. Our aim is to address common challenges, with a particular focus on preventing over-bromination and controlling regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered during the synthesis of this compound?
The primary challenges in the synthesis of this compound are controlling the regioselectivity of the bromination reaction and preventing the formation of poly-brominated byproducts. The desired product is the 5-bromo isomer, but the formation of other isomers, such as 7-Bromotetralone, can occur. Over-bromination can lead to the formation of dibromo- and other polybrominated tetralones.
Q2: Which brominating agent is most suitable for the regioselective synthesis of this compound?
For the regioselective synthesis of this compound from 1-tetralone (B52770), N-bromosuccinimide (NBS) is a commonly used and effective brominating agent.[1] It is often used in the presence of a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), in an inert solvent like carbon tetrachloride.[1] This method favors the desired 5-bromo derivative due to a combination of electronic and steric factors within the tetralone ring system.[1]
Q3: How can I minimize the formation of di- and poly-brominated byproducts?
To minimize over-bromination, several key reaction parameters should be carefully controlled:
-
Stoichiometry: Use a stoichiometric amount or only a slight excess of the brominating agent (e.g., NBS).
-
Slow Addition: Add the brominating agent to the reaction mixture gradually to maintain a low concentration throughout the reaction.
-
Temperature Control: Conduct the reaction at a controlled, and often lower, temperature to reduce the reaction rate and improve selectivity.
-
Reaction Monitoring: Closely monitor the progress of the reaction using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to stop the reaction once the starting material is consumed.
Q4: What are the best methods for purifying this compound?
Purification of this compound to remove isomers and poly-brominated byproducts can be challenging due to their similar polarities. The most effective purification techniques include:
-
Column Chromatography: Flash column chromatography on silica (B1680970) gel is a standard and effective method for separating the desired product from impurities.
-
Recrystallization: This technique can be used to further purify the product after column chromatography.
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Incomplete reaction. - Suboptimal reaction temperature. - Insufficient reaction time. - Poor quality of reagents. | - Monitor the reaction by TLC or GC-MS to ensure completion. - Optimize the reaction temperature. For NBS bromination, refluxing in a suitable solvent is common. - Extend the reaction time, while continuing to monitor for byproduct formation. - Use freshly purified reagents and anhydrous solvents. |
| Formation of Significant Amounts of Di- and Poly-brominated Byproducts | - Excess brominating agent. - High reaction temperature. - Prolonged reaction time. | - Use a precise stoichiometric amount of the brominating agent. - Lower the reaction temperature. - Stop the reaction as soon as the starting material is consumed, as determined by TLC or GC-MS. |
| Poor Regioselectivity (Formation of other bromo-isomers, e.g., 7-Bromotetralone) | - Choice of brominating agent and reaction conditions. - Lewis acid catalysis can favor other isomers. | - Use NBS with a radical initiator for preferential formation of the 5-bromo isomer. - Avoid strong Lewis acid catalysts if the 5-bromo isomer is the target. Direct bromination with Br₂ and a Lewis acid like AlCl₃ often yields a mixture of isomers, with the 7-bromo isomer sometimes being a major product.[2][3] |
| Difficult Purification | - Similar polarity of the desired product and byproducts. | - Optimize the mobile phase for column chromatography to achieve better separation. - Consider a multi-step purification process, such as a combination of column chromatography and recrystallization. |
Data Presentation
| Parameter | Direct Bromination of 1-Tetralone (for 7-Bromo-1-tetralone) [2] | Cyclization of 4-(4-bromophenyl)butanoic acid (for 7-Bromo-1-tetralone) [2] |
| Starting Material | 1-Tetralone | 4-(4-bromophenyl)butanoic acid |
| Key Reagents | Aluminum chloride (AlCl₃), Bromine (Br₂) | Phosphorus pentoxide (P₂O₅), Toluene |
| Reaction Time | Approximately 2 hours | 2 hours |
| Reported Yield | 40% | Up to 95% |
| Purification Method | Flash chromatography | Standard workup and crystallization |
Note: This data is for the synthesis of 7-Bromo-1-tetralone and is provided for illustrative purposes to show how synthetic strategy can significantly impact yield.
Experimental Protocols
Protocol 1: Synthesis of this compound via Radical Bromination of 1-Tetralone
This protocol describes a general procedure for the synthesis of this compound using N-bromosuccinimide (NBS) and a radical initiator.
Materials:
-
1-Tetralone
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide
-
Carbon tetrachloride (CCl₄) or other suitable inert solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for column chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-tetralone in carbon tetrachloride.
-
Add N-bromosuccinimide (1.05 equivalents) and a catalytic amount of AIBN (e.g., 0.02 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours. Monitor the progress of the reaction by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove the succinimide (B58015) byproduct.
-
Wash the filtrate successively with saturated aqueous NaHCO₃ solution, saturated aqueous Na₂S₂O₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Logical relationship for troubleshooting over-bromination issues.
References
Technical Support Center: Optimizing Suzuki Coupling of 5-Bromotetralone
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling of 5-bromotetralone.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the optimization of catalyst loading for the Suzuki coupling of this compound.
Q1: My reaction shows low or no conversion to the desired product. What are the first steps I should take?
A1: When facing low or no product formation, a systematic evaluation of your reaction components and conditions is the most effective troubleshooting strategy.[1] Key areas to investigate initially include:
-
Catalyst Activity: The palladium catalyst is critical. Its deactivation or insufficient loading is a primary cause of low yields.[1] Ensure you are using a fresh, properly stored catalyst, as active Pd(0) species are sensitive to air.[1]
-
Inert Atmosphere: The active Pd(0) catalyst is highly susceptible to oxidation.[1] Inadequate degassing of solvents and reagents or failure to maintain a positive pressure of an inert gas (like argon or nitrogen) can lead to rapid catalyst deactivation.[1]
-
Reagent Quality: The purity of your starting materials is crucial. Boronic acids can degrade over time, leading to a side reaction known as protodeboronation.[2] It is advisable to use fresh or properly stored boronic acid. The quality and dryness of the base are also important for reproducibility.[2]
Q2: I've confirmed my reagents are pure and the reaction is under an inert atmosphere, but the yield is still poor. Should I increase the catalyst loading?
A2: Yes, incrementally increasing the catalyst loading is a logical next step. If you suspect insufficient catalyst activity is limiting the reaction, a modest increase can significantly improve the conversion rate. A typical starting range for catalyst loading in Suzuki couplings is 1-5 mol%.[3] Consider increasing the loading from 1 mol% to 3 mol%, and then to 5 mol% if necessary, while carefully monitoring the reaction progress.[3] However, be aware that simply increasing the amount of a poorly chosen catalyst may not solve the underlying issue.
Q3: I've increased the catalyst loading, but now I'm observing significant byproduct formation. What are the likely side reactions and how can I minimize them?
A3: Several side reactions can compete with the desired cross-coupling, becoming more prominent at higher catalyst concentrations or prolonged reaction times.[4]
-
Homocoupling: This involves the coupling of two boronic acid molecules. It is often promoted by the presence of oxygen or if a Pd(II) precatalyst is not efficiently reduced to the active Pd(0) species.[4] To minimize this, ensure rigorous degassing of your solvent and maintain a strict inert atmosphere.[1]
-
Protodeboronation: This is the cleavage of the C-B bond on your boronic acid, replacing it with a hydrogen atom.[2] This can be minimized by using milder bases (e.g., K₃PO₄, Cs₂CO₃), ensuring anhydrous conditions, or using more stable boronic esters (e.g., pinacol (B44631) esters).[2]
-
Dehalogenation: In this side reaction, the this compound is reduced, replacing the bromine atom with a hydrogen.[4][5] This can be influenced by high temperatures, prolonged reaction times, and the choice of base and solvent.[5]
Q4: I observe a black precipitate forming in my reaction vessel. What does this mean?
A4: The formation of a black precipitate, commonly known as "palladium black," is a clear sign of catalyst deactivation.[3] This indicates that the active, soluble Pd(0) catalyst has agglomerated and crashed out of the solution, rendering it inactive.[3] This can be caused by exposure to oxygen, impurities in the reagents or solvents, or excessively high reaction temperatures.[3] If this occurs early in the reaction, it is a primary reason for low conversion.
Frequently Asked Questions (FAQs)
Q1: What is a good starting catalyst loading for optimizing the Suzuki coupling of this compound?
A1: For initial screening and optimization, a palladium catalyst loading in the range of 1-5 mol% is a standard starting point.[3] For well-optimized systems with highly active catalysts, this loading can often be reduced to 0.5-1 mol%.[3] Conversely, for a particularly challenging coupling, a higher initial loading of up to 10 mol% might be required to achieve a satisfactory reaction rate.[3]
Q2: How does my choice of ligand impact the optimal catalyst loading?
A2: The ligand is critical for stabilizing the palladium catalyst and facilitating the reaction.[3] Bulky and electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos, RuPhos) can stabilize the active Pd(0) species, promote oxidative addition into the aryl bromide bond, and facilitate the final reductive elimination step.[3] Using these advanced ligands often allows for significantly lower catalyst loadings compared to less effective ligands like triphenylphosphine.[6]
Q3: Can the ketone functional group in this compound interfere with the reaction?
A3: The ketone group is generally well-tolerated in Suzuki-Miyaura couplings. However, under certain conditions, particularly with very strong bases or highly reactive catalyst systems, side reactions involving the enolizable protons alpha to the carbonyl could potentially occur. This is not typically a major issue, but it is a factor to consider if you observe unexpected byproducts.
Q4: Is it more effective to use a pre-formed Pd(0) catalyst or a Pd(II) precatalyst?
Data Presentation
Table 1: Illustrative Effect of Catalyst Loading on Reaction Yield
This table provides a representative example of how catalyst loading can influence the yield of the Suzuki coupling of this compound with a generic arylboronic acid. Actual results will vary based on specific substrates and conditions.
| Entry | Catalyst | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(dppf)Cl₂ | 1.0 | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 12 | 65 |
| 2 | Pd(dppf)Cl₂ | 2.5 | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 8 | 88 |
| 3 | Pd(dppf)Cl₂ | 5.0 | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 6 | 91 |
| 4 | Pd₂(dba)₃ / SPhos | 0.5 | K₃PO₄ | Toluene/H₂O (10:1) | 100 | 10 | 94 |
Table 2: Common Reaction Components for Suzuki Coupling of Aryl Bromides
This table summarizes common starting points for reaction optimization.
| Component | Examples | Notes |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂, Pd₂(dba)₃ | Choice depends on stability, cost, and the need for in situ activation.[2] |
| Ligand | PPh₃, PCy₃, SPhos, XPhos, RuPhos, dppf | Bulky, electron-rich ligands often improve reaction rates and allow for lower catalyst loadings.[3][4] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, KF | The choice of base is crucial and substrate-dependent; milder bases can prevent side reactions like protodeboronation.[2][7] |
| Solvent | Toluene/H₂O, Dioxane/H₂O, THF/H₂O, DMF, DMSO | A mixture of an organic solvent and water is common to dissolve both the organic and inorganic reagents.[8] |
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
This protocol provides a representative procedure. Optimization of specific reagents, stoichiometry, temperature, and reaction time may be necessary.
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial, add this compound (1.0 equiv.), the desired arylboronic acid (1.2–1.5 equiv.), and a finely powdered base (e.g., K₂CO₃ or K₃PO₄, 2.0–3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Catalyst/Ligand Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-3 mol%). If not using a pre-catalyst complex, add the palladium source and the ligand separately.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane (B91453) and water) via syringe.[2]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–100 °C) with vigorous stirring.[2]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate (B1210297) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 5-aryltetralone.
Visualizations
Caption: Workflow for optimizing catalyst loading in Suzuki coupling.
Caption: Troubleshooting decision tree for Suzuki coupling issues.
References
Technical Support Center: Troubleshooting Failed Heck Reactions with 5-Bromotetralone
Welcome to the Technical Support Center for scientists, researchers, and drug development professionals. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during Heck reactions involving 5-bromotetralone.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific issues you might encounter during the Heck coupling of this compound, presented in a question-and-answer format.
Question 1: My Heck reaction with this compound has stalled, and I observe a black precipitate. What's happening, and how can I fix it?
Answer: The formation of a black precipitate is a classic sign of palladium catalyst decomposition into palladium black, which is catalytically inactive. This is a primary cause of low or no conversion as the concentration of the active Pd(0) species in the reaction mixture decreases.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Presence of Oxygen | Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) species. It is crucial to thoroughly degas all solvents and reagents (e.g., by sparging with an inert gas like argon or nitrogen for 30 minutes) and maintain an inert atmosphere throughout the reaction.[1] |
| High Reaction Temperature | Excessive heat can promote the agglomeration and precipitation of the palladium catalyst. Consider lowering the reaction temperature. Optimization may be needed to find the ideal balance between the reaction rate and catalyst stability. |
| Incomplete Reduction of Pd(II) Pre-catalyst | If you are using a Pd(II) pre-catalyst such as Pd(OAc)₂, it must be reduced in-situ to the active Pd(0) species.[2] Ensure your reaction conditions, including the choice and amount of phosphine (B1218219) ligand, facilitate this reduction. |
| Impure Reagents or Solvents | Impurities in your this compound, alkene, or solvent can poison the catalyst. Ensure all your reagents are of high purity and your solvent is anhydrous and degassed. |
Question 2: My reaction shows low conversion to the desired product, but I don't see any palladium black. What are other potential issues?
Answer: Low conversion without the visible formation of palladium black can be attributed to several other factors related to the reagents, ligands, base, or reaction conditions.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Sub-optimal Ligand Choice or Concentration | The ligand is critical for stabilizing the palladium catalyst and influencing its reactivity. For aryl bromides, bulky, electron-rich phosphine ligands (e.g., X-Phos, SPhos, P(o-tol)₃) often improve catalytic activity.[3][4] The ligand-to-palladium ratio is also important; too much or too little can be detrimental. A common starting point is a 1:2 or 1:4 Pd:ligand ratio. |
| Inappropriate Base | The base is crucial for regenerating the Pd(0) catalyst in the final step of the catalytic cycle.[2] For Heck reactions with aryl bromides, common bases include organic amines (e.g., triethylamine) and inorganic carbonates (e.g., K₂CO₃, Na₂CO₃).[3][5] The choice of base can be solvent-dependent, and its strength can influence the reaction outcome. |
| Incorrect Solvent | The choice of solvent can impact catalyst stability and solubility of the reactants. Highly polar aprotic solvents like DMF, NMP, or acetonitrile (B52724) are commonly used and can help stabilize the catalytic species.[3] |
| Low Reaction Temperature | While high temperatures can cause catalyst decomposition, a temperature that is too low may lead to very slow reaction kinetics.[1] If you have ruled out other issues, a careful, incremental increase in temperature might be necessary. |
Question 3: I am observing significant side product formation. What are the likely side reactions and how can I minimize them?
Answer: Several side reactions can occur during a Heck reaction, reducing the yield of your desired product.
Common Side Reactions and Mitigation Strategies:
| Side Reaction | Mitigation Strategy |
| Alkene Isomerization | The palladium-hydride intermediate formed during the catalytic cycle can promote the isomerization of the double bond in both the starting alkene and the product.[2] This can sometimes be minimized by using a less polar solvent or by the addition of halide salts (e.g., LiCl). |
| Homocoupling of this compound | This side reaction can occur, especially at higher temperatures, leading to the formation of a biaryl product. Lowering the reaction temperature can sometimes reduce the rate of homocoupling. |
| Reductive Heck Reaction | Instead of β-hydride elimination to form the substituted alkene, the intermediate can undergo a conjugate addition, leading to a saturated product. The extent of this side reaction can be influenced by the base, temperature, substrate, and solvent.[6] Careful screening of reaction parameters is the best approach to minimize this. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a Heck reaction with this compound?
A1: A robust starting point for the Heck coupling of an aryl bromide like this compound would be to use a Pd(II) acetate (B1210297) or Pd(0) catalyst with a bulky, electron-rich phosphine ligand.
| Component | Example | Molar % / Equivalents |
| Catalyst | Pd(OAc)₂ | 1-5 mol% |
| Ligand | X-Phos or P(o-tol)₃ | 2-10 mol% |
| Base | K₂CO₃ or Et₃N | 1.5-2.5 equivalents |
| Solvent | Anhydrous, degassed DMF or MeCN | - |
| Temperature | 80-120 °C | - |
This table provides a general starting point. Optimization will likely be necessary for your specific alkene.
Q2: How do I properly set up a Heck reaction to avoid catalyst decomposition?
A2: To minimize catalyst decomposition, it is critical to maintain an inert atmosphere. This involves using flame-dried glassware, evacuating and backfilling the reaction vessel with an inert gas (argon or nitrogen) multiple times, and using solvents that have been thoroughly degassed. All reagents should be added under a positive pressure of the inert gas.
Q3: How can I monitor the progress of my Heck reaction?
A3: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). A small aliquot of the reaction mixture can be taken (under inert atmosphere if the reaction is ongoing), diluted, and analyzed to observe the consumption of the starting materials and the formation of the product.
Experimental Protocols
General Protocol for Heck Reaction of this compound with an Alkene
This protocol provides a general procedure that can be adapted for various alkenes.
Materials:
-
This compound
-
Alkene (e.g., styrene, n-butyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
X-Phos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Potassium Carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Deionized water
-
Saturated brine solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Schlenk flask or microwave reaction vial
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or microwave reaction vial under an inert atmosphere, add Palladium(II) acetate (0.02 mmol, 2 mol%), X-Phos (0.04 mmol, 4 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv.) and the alkene (1.2 mmol, 1.2 equiv.) to the flask.
-
Solvent Addition: Add anhydrous and degassed dimethylformamide (5 mL) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired coupled product.
Visualizing the Troubleshooting Process
The following diagrams illustrate the logical workflow for troubleshooting common Heck reaction failures.
Caption: Troubleshooting workflow for failed Heck reactions.
References
Technical Support Center: Managing Side Reactions in Buchwald-Hartwig Amination
Welcome to the technical support center for Buchwald-Hartwig amination. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to diagnose and manage common side reactions, ensuring higher yields and product purity.
Troubleshooting Guides
This section addresses specific issues encountered during the Buchwald-Hartwig amination, offering potential causes and actionable solutions.
Q1: My reaction has a low yield, and I observe significant hydrodehalogenation of my aryl halide. What should I do?
A1: Hydrodehalogenation, the replacement of the halide on your starting material with a hydrogen atom, is a common side reaction that directly competes with the desired C-N bond formation.[1][2] It often arises from the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[1]
Potential Causes & Solutions:
-
Presence of Protic Impurities: Water or other protic impurities can react to form palladium hydride species, which then lead to hydrodehalogenation.[1]
-
Solution: Ensure all reagents and solvents are rigorously dried and degassed. Perform the reaction under a strictly inert atmosphere (e.g., argon or nitrogen).[3]
-
-
Slow Reductive Elimination: If the final C-N bond-forming step (reductive elimination) is slow, the competing β-hydride elimination pathway can become dominant.[4][5] This is especially prevalent with primary amines.[2][4]
-
Solution: Employ bulkier, more electron-donating phosphine (B1218219) ligands. These ligands accelerate the rate of reductive elimination, helping it to outcompete the hydrodehalogenation pathway.[3][6]
-
-
Inappropriate Base or Solvent: The choice of base and solvent can significantly influence the extent of this side reaction.[1][7] A strong base combined with a protic solvent can exacerbate the issue.[1]
-
Solution: Screen different bases. While strong bases like NaOtBu are common, sometimes a weaker inorganic base (e.g., K₃PO₄, Cs₂CO₃) can be beneficial, especially if the substrate is base-sensitive.[2][3] Aprotic, non-polar solvents like toluene (B28343) or dioxane are generally preferred.[3][5]
-
Troubleshooting Workflow for Hydrodehalogenation
Caption: A troubleshooting workflow for addressing hydrodehalogenation.
Q2: My reaction is sluggish or stalls completely, and I see palladium black precipitating. What is happening?
A2: The formation of palladium black indicates catalyst decomposition or deactivation. The active Pd(0) species is aggregating into an inactive bulk metal, halting the catalytic cycle.
Potential Causes & Solutions:
-
High Reaction Temperature: While heating is often necessary, excessively high temperatures (>120 °C) can cause the catalyst to decompose, especially over prolonged reaction times.[8]
-
Oxygen Sensitivity: The active Pd(0) catalyst is highly sensitive to oxygen.[3] Insufficiently inert conditions can lead to oxidation and deactivation.
-
Solution: Ensure your reaction flask is properly purged and maintained under a positive pressure of an inert gas (argon or nitrogen) throughout the experiment.[3] Use degassed solvents.
-
-
Ligand Dissociation: If the phosphine ligand dissociates from the palladium center, the unprotected metal can aggregate. This can be an issue with certain substrates that can coordinate to the palladium and displace the ligand, such as some nitrogen-containing heterocycles.[8][9]
-
Solution: Use chelating bidentate ligands (e.g., Xantphos, BINAP) or very bulky monophosphine ligands. These ligands form more stable complexes with the palladium, preventing dissociation and subsequent decomposition.[4]
-
-
Poor Precatalyst Activation: If using a Pd(II) source like Pd(OAc)₂, its reduction to the active Pd(0) species may be inefficient, leading to side reactions and decomposition.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in Buchwald-Hartwig amination?
A1: The primary unproductive side reactions are:
-
Hydrodehalogenation: The reduction of the aryl halide starting material.[1][2]
-
β-Hydride Elimination: This process can occur from the palladium-amido intermediate, leading to the formation of an imine and a Pd-H species, which can then cause hydrodehalogenation.[4][5] This is a significant issue for amines with β-hydrogens.
-
Aryl Halide Homocoupling (Biaryl Formation): This can occur at high temperatures or with high catalyst loadings.[1]
-
Catalyst Deactivation/Decomposition: Aggregation of the palladium catalyst into inactive palladium black.[8]
Catalytic Cycle and Major Side Reactions
Caption: The Buchwald-Hartwig catalytic cycle with key side reaction pathways.
Q2: How do I select the right ligand and base to minimize side reactions?
A2: The ligand and base are critical and their effects are often interdependent.[2][7]
-
Ligands: The choice of ligand is crucial for promoting the desired reductive elimination over competing side reactions.[3]
-
Bulky, Electron-Rich Monodentate Ligands: (e.g., Buchwald's biarylphosphine ligands like XPhos or RuPhos). These ligands promote the formation of a monoligated Pd(0) species, which is highly active. Their steric bulk accelerates reductive elimination and can suppress β-hydride elimination.[4]
-
Bidentate (Chelating) Ligands: (e.g., BINAP, Xantphos). Chelation can suppress β-hydride elimination by preventing an open coordination site on the palladium center.[4] They are often effective for coupling primary amines.[4]
-
-
Bases: The base facilitates the deprotonation of the amine to form the key palladium-amido intermediate.[5][10]
-
Strong, Hindered Bases (e.g., NaOtBu, LHMDS): These are the most common and are highly effective but can be incompatible with base-sensitive functional groups on the substrates.[2][11]
-
Weaker, Inorganic Bases (e.g., Cs₂CO₃, K₃PO₄): These offer broader functional group tolerance and can sometimes reduce the rate of hydrodehalogenation, though they may require higher temperatures or catalyst loadings.[3][11]
-
Component Influence on Side Reactions
Caption: Relationship between reaction components and side reactions.
Q3: Which analytical techniques are best for monitoring side reactions?
A3: Real-time or periodic monitoring of the reaction is crucial for identifying the formation of side products and determining when the reaction is complete.
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively track the consumption of starting materials and the formation of the main product.[3][12] Staining may be required for UV-inactive compounds.[12]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for volatile compounds. It can separate and identify the desired product as well as side products like the hydrodehalogenated arene and biaryl homocoupling products.[8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The most versatile method for a wide range of substrates, especially less volatile or more polar compounds. It provides clear information on the conversion of starting materials and the formation of byproducts over time.[1][8]
Data & Protocols
Table 1: Influence of Reaction Parameters on Side Reactions
| Parameter | Condition | Effect on Desired Amination | Effect on Side Reactions (Hydrodehalogenation, etc.) | Reference(s) |
| Ligand | Bulky, electron-donating (e.g., XPhos) | Increases rate of reductive elimination, improving yield. | Suppresses β-hydride elimination and hydrodehalogenation. | [3][4] |
| Less bulky / electron-poor | Slower reaction, lower yields. | May favor competing side reactions. | [13] | |
| Base | Strong (e.g., NaOtBu) | Generally high reaction rates. | Can promote hydrodehalogenation and substrate decomposition. | [2][11] |
| Weaker (e.g., K₃PO₄, Cs₂CO₃) | Slower rates, may require higher temp/loading. | Better functional group tolerance; can reduce side reactions. | [3][11] | |
| Solvent | Aprotic (Toluene, Dioxane) | Generally optimal for most systems. | Minimizes pathways involving protic species. | [3][5] |
| Polar Aprotic (DMF, DMSO) | Can improve solubility for polar substrates. | May promote β-elimination or coordinate to Pd. | [3][5] | |
| Temperature | 80-110 °C | Optimal for most reactions. | Balanced rate of desired reaction vs. side reactions. | [8] |
| >120 °C | May increase rate but can cause decomposition. | Promotes catalyst decomposition and homocoupling. | [1][8] |
General Experimental Protocol to Minimize Side Reactions
This protocol provides a general guideline. Optimal conditions are substrate-dependent and may require screening.
-
Reaction Setup (Strictly Inert Conditions):
-
To a flame-dried Schlenk tube or reaction vial, add the aryl halide (1.0 equiv), the amine (1.1-1.2 equiv), the phosphine ligand, and the palladium precatalyst.
-
Add the base (e.g., NaOtBu, 1.2-1.4 equiv). For solid reagents, ensure they are finely powdered and dry.
-
Seal the vessel with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.[3]
-
-
Solvent Addition:
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe. The typical concentration is 0.1-0.5 M with respect to the limiting reagent.
-
-
Reaction:
-
Workup:
-
Once the reaction is complete (or has stalled), cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.[3][8]
-
Wash the filtrate with water and then brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the desired aryl amine from any side products.[3]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig_reaction [chemeurope.com]
- 6. youtube.com [youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jk-sci.com [jk-sci.com]
- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. reddit.com [reddit.com]
- 14. web.uvic.ca [web.uvic.ca]
Technical Support Center: Purification of Crude 5-Bromotetralone
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 5-Bromotetralone by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind purifying this compound using column chromatography?
A1: Column chromatography separates compounds based on their differential adsorption to a stationary phase (typically silica (B1680970) gel) as a mobile phase (solvent) moves through it.[1][2] Silica gel is a polar adsorbent.[1] Therefore, non-polar compounds will travel through the column more quickly with the mobile phase, while more polar compounds will be adsorbed more strongly to the silica gel and elute later.[1][3] this compound, being moderately polar, can be effectively separated from less polar and more polar impurities by selecting a mobile phase of appropriate polarity.[2]
Q2: How do I select the optimal solvent system (eluent) for the purification?
A2: The best method for selecting a solvent system is to first perform a Thin Layer Chromatography (TLC) analysis of your crude mixture using various solvent systems.[3][4][5] A good solvent system for column chromatography will result in the desired compound (this compound) having an Rf value of approximately 0.25-0.35 on the TLC plate, with good separation from impurities.[6] Common solvent systems for compounds of similar polarity are mixtures of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate (B1210297) or dichloromethane.[5][7]
Q3: What is the difference between wet and dry sample loading, and which should I use?
A3:
-
Wet Loading: The crude sample is dissolved in a minimal amount of the initial eluent or a low-polarity solvent (like dichloromethane) and carefully pipetted onto the top of the column bed.[5][8] This is a common and direct method.
-
Dry Loading: The crude sample is dissolved in a suitable solvent, adsorbed onto a small amount of silica gel, and the solvent is evaporated to yield a dry, free-flowing powder.[5][9] This powder is then carefully added to the top of the column. Dry loading is often preferred for samples that are not very soluble in the starting eluent, as it can lead to better separation and sharper bands.[5]
Q4: How do I monitor the progress of the purification?
A4: The most common way to monitor the separation is by collecting the eluent in a series of separate tubes, called fractions.[4][9] The composition of these fractions is then analyzed by TLC to see which ones contain the pure product.[3][6] Fractions containing the pure this compound are then combined.[4]
Q5: Can this compound degrade on the silica gel column?
A5: Yes, some bromo-compounds can be sensitive to the acidic nature of standard silica gel and may decompose during chromatography. If you observe significant product loss or the appearance of new impurity spots on your TLC analysis of the fractions, consider deactivating the silica gel by preparing the slurry in an eluent containing a small amount of a base like triethylamine (B128534) (~0.1-1%). Alternatively, a less acidic stationary phase like alumina (B75360) could be used, though this would require re-optimization of the solvent system.
Experimental Protocol: Column Chromatography of this compound
This protocol outlines a general procedure for the purification of crude this compound.
1. Materials and Reagents:
-
Crude this compound
-
Silica gel (for column chromatography, 230-400 mesh)[2]
-
Hexanes (or petroleum ether)
-
Ethyl acetate
-
Dichloromethane (for sample loading, if needed)
-
Glass chromatography column with stopcock
-
Collection tubes or flasks
-
TLC plates (silica gel coated) and developing chamber
-
UV lamp for visualization
2. Step-by-Step Methodology:
-
Solvent System Selection:
-
Dissolve a small amount of the crude this compound in a solvent like dichloromethane.
-
Spot the solution on a TLC plate.
-
Develop the plate in a series of solvent systems with varying polarity (e.g., 5%, 10%, 20% ethyl acetate in hexanes) to find the optimal eluent that gives good separation and an Rf of ~0.3 for the product.[4][10]
-
-
Column Preparation (Slurry Method):
-
Insert a small cotton or glass wool plug at the bottom of the column.[1][2]
-
Add a thin layer (~1 cm) of sand.[2]
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent determined by TLC.[1] The amount of silica should be 20 to 100 times the weight of the crude sample, depending on the difficulty of the separation.[5]
-
Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.[1][2]
-
Open the stopcock to allow the excess solvent to drain, which helps in settling the silica gel.[1]
-
Add another layer of sand (~1 cm) on top of the packed silica to protect the surface.[1][2]
-
Drain the excess solvent until the level is just at the top of the sand layer. Crucially, never let the column run dry. [2]
-
-
Sample Loading:
-
For Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent. Add a small amount of silica gel and evaporate the solvent to get a dry powder. Carefully add this powder to the top of the prepared column.[5][9]
-
For Wet Loading: Dissolve the crude product in the absolute minimum volume of the starting eluent. Using a pipette, carefully add the solution to the top of the column, allowing it to absorb into the sand layer.[5]
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Begin elution, collecting the solvent that passes through the column in numbered fractions.[2]
-
Maintain a constant level of eluent at the top of the column.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute more strongly adsorbed compounds.[1][3] For example, you might start with 5% ethyl acetate/hexanes and gradually increase to 10%, then 20%.[11]
-
-
Fraction Analysis and Product Isolation:
Data Summary
The following table summarizes key parameters for the purification process.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard polar adsorbent suitable for separating moderately polar compounds.[2] |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate or Dichloromethane/Hexane mixtures | Provides a polarity gradient to effectively separate components. The optimal ratio should be determined by preliminary TLC.[5][7] |
| Ratio of Adsorbent to Sample | 20:1 to 100:1 by weight | A higher ratio is used for more difficult separations to ensure adequate resolution between compounds.[5] |
| Monitoring Method | Thin Layer Chromatography (TLC) | A rapid and effective way to select the eluent and analyze the composition of collected fractions.[4][12] |
Troubleshooting Guide
| Observation | Potential Cause(s) | Suggested Solution(s) |
| Product Does Not Elute | 1. Eluent is not polar enough.2. Compound decomposed on the column. | 1. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate).[4][5]2. Test for compound stability on a small amount of silica. Consider deactivating the silica with triethylamine or using alumina.[8] |
| All Compounds Elute Together | 1. Eluent is too polar.2. Column was overloaded with the sample. | 1. Decrease the polarity of the eluent (e.g., decrease the percentage of ethyl acetate).[3][5]2. Reduce the amount of crude material loaded onto the column.[5] |
| Poor Separation / Mixed Fractions | 1. Column was improperly packed (channeling).2. Fractions collected were too large.3. Sample was loaded in too much solvent. | 1. Ensure the column is packed uniformly without air bubbles or cracks.[5]2. Collect smaller fraction volumes to improve resolution.[5]3. Dissolve the sample in the absolute minimum amount of solvent for loading.[8] |
| Streaking or Tailing of Bands | 1. Compound is interacting too strongly with the silica.2. The column was overloaded. | 1. For acidic or basic compounds, add a small amount of a modifier to the eluent (e.g., acetic acid for acidic compounds, triethylamine for basic compounds).[4]2. Use a larger column or less sample.[5] |
| Product is Not Detected in Fractions | 1. Fractions are too dilute to be detected by TLC.2. Compound came off in the solvent front.3. Compound is still on the column. | 1. Concentrate a sample from the expected elution range and re-spot on the TLC plate.[8]2. Check the very first fractions collected.[8]3. Flush the column with a very polar solvent (e.g., 10% methanol (B129727) in dichloromethane) to see if the compound elutes.[7][8] |
Experimental Workflow
Caption: Workflow for the purification of this compound.
References
- 1. web.uvic.ca [web.uvic.ca]
- 2. benchchem.com [benchchem.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 7. Chromatography [chem.rochester.edu]
- 8. Purification [chem.rochester.edu]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. organomation.com [organomation.com]
- 11. researchgate.net [researchgate.net]
- 12. aga-analytical.com.pl [aga-analytical.com.pl]
Technical Support Center: Recrystallization of 5-Bromotetralone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the recrystallization of 5-Bromotetralone, a key intermediate in pharmaceutical synthesis. The information is tailored for researchers, scientists, and professionals in drug development to help achieve high purity of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the recrystallization of this compound?
The ideal solvent for recrystallization is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature. While specific quantitative solubility data for this compound is not extensively published, based on the purification of similar brominated tetralones, several solvent systems can be effective. Hexane has been shown to be effective for similar compounds.[1] Mixed solvent systems, such as ethanol/water or acetone/hexane, are also viable options.[1] A systematic solvent screening is recommended to determine the optimal choice for your specific crude product.
Q2: How can I determine the best solvent for my sample of this compound?
To identify the best recrystallization solvent, you can perform small-scale solubility tests.[2] The general procedure is as follows:
-
Place a small amount of your crude this compound into several test tubes.
-
Add a small volume of a different solvent to each test tube at room temperature and observe the solubility. An ideal solvent will not dissolve the compound at this stage.
-
Gently heat the test tubes and observe the solubility. A good solvent will fully dissolve the compound at or near its boiling point.
-
Allow the solutions to cool to room temperature and then in an ice bath. The best solvent will result in the formation of a large quantity of crystals.
Q3: My this compound is not dissolving, even in the hot solvent. What should I do?
If the compound fails to dissolve completely in the hot solvent, it may be due to the presence of insoluble impurities. In this scenario, a hot filtration step is necessary to remove these impurities before allowing the solution to cool and crystallize.[1] Be sure to use a pre-heated funnel to prevent premature crystallization during filtration.
Q4: No crystals are forming after the solution has cooled. What is the problem?
The failure of crystals to form upon cooling can be attributed to several factors:
-
Too much solvent was used: This is the most common reason for crystallization failure.[3] To resolve this, you can evaporate some of the solvent to concentrate the solution and then attempt to cool it again.[4]
-
Supersaturation: The solution may be supersaturated. To induce crystallization, you can try scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound.[3]
-
Rapid cooling: Cooling the solution too quickly can inhibit the formation of crystals.[1] Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Q5: My product has "oiled out" instead of forming crystals. How can I fix this?
"Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid.[3] This can happen if the boiling point of the solvent is higher than the melting point of the solute or if the solution cools too quickly. To remedy this, reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[4] Using a different solvent with a lower boiling point may also resolve the issue.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₉BrO |
| Molecular Weight | 225.08 g/mol |
| Appearance | White to off-white crystalline solid |
| Boiling Point | 331.0 ± 42.0 °C (Predicted)[5] |
| Density | 1.511 ± 0.06 g/cm³ (Predicted)[5] |
Table 2: Estimated Solubility of this compound in Common Organic Solvents
| Solvent | Polarity Index | Estimated Solubility at 25°C | Estimated Solubility at Boiling Point |
| Hexane | 0.1 | Low | Moderate |
| Toluene | 2.4 | Low | High |
| Acetone | 5.1 | Moderate | High |
| Ethyl Acetate | 4.4 | Moderate | High |
| Ethanol | 4.3 | Moderate | High |
| Methanol | 5.1 | Moderate | High |
| Water | 10.2 | Sparingly Soluble | Low |
Note: This data is estimated based on the properties of similar compounds and general solubility principles. Experimental verification is highly recommended.
Experimental Protocols
Detailed Methodology for Recrystallization of this compound using a Single Solvent System (e.g., Hexane)
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., hexane) to just cover the solid.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of the hot solvent incrementally until the this compound completely dissolves. Avoid adding an excess of solvent.
-
Hot Filtration (if necessary): If insoluble impurities are observed, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum or by air drying.
Mandatory Visualization
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting decision tree for common recrystallization issues.
References
- 1. benchchem.com [benchchem.com]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 4. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 5. 5-Bromo-2-tetralone CAS#: 132095-53-5 [amp.chemicalbook.com]
identifying byproducts in 5-Bromotetralone reactions by LC-MS
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 5-Bromotetralone. The focus is on identifying byproducts in common reactions using Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I should expect in reactions involving this compound?
A1: this compound, as an α-bromo ketone, is susceptible to several side reactions. The most common byproducts depend on the reaction conditions, particularly the presence of a base or nucleophiles. Key potential byproducts include:
-
Dehydrobromination product: Formation of an α,β-unsaturated ketone through the elimination of hydrogen bromide (HBr).[1][2]
-
Favorskii rearrangement products: In the presence of a base (like an alkoxide or hydroxide), this compound can undergo a ring contraction to form indane carboxylic acid derivatives.[3][4][5]
-
Nucleophilic substitution product: Direct replacement of the bromine atom by a nucleophile present in the reaction mixture.
Q2: My LC-MS data shows a pair of peaks with roughly equal intensity and a 2 m/z difference. What does this indicate?
A2: This is a characteristic isotopic signature of a bromine-containing compound.[6] Bromine has two major isotopes, 79Br and 81Br, which are present in nearly equal abundance.[7][8] Therefore, any molecule containing a single bromine atom will exhibit a molecular ion peak (M) and another peak at M+2 with a similar intensity in the mass spectrum. This is a key diagnostic tool for identifying your starting material, intermediates, and any bromine-containing byproducts.
Q3: I am not seeing the expected product in my reaction mixture. What are the likely competing reactions?
A3: If your desired reaction involves nucleophilic substitution at a different position or a condensation reaction, the inherent reactivity of the α-bromo ketone moiety can lead to competing reactions. The most likely competing pathways are the Favorskii rearrangement and dehydrobromination, especially if basic conditions are employed.[1][4] It is crucial to carefully control the stoichiometry of reagents and the reaction temperature to favor your desired transformation.
Q4: How can I confirm the identity of a suspected byproduct?
A4: High-Resolution Mass Spectrometry (HRMS) can provide a highly accurate mass measurement, allowing you to determine the elemental composition of the byproduct. Additionally, tandem mass spectrometry (MS/MS or MSn) can be used to fragment the ion of interest. The resulting fragmentation pattern provides structural information that can help to elucidate the byproduct's structure. Comparing the observed fragmentation with known fragmentation pathways of similar compounds can further confirm the identification.[9]
Troubleshooting Guide
This guide addresses specific issues you may encounter when analyzing this compound reactions by LC-MS.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| An unexpected peak with a bromine isotopic pattern is observed. | Formation of a bromine-containing byproduct (e.g., from incomplete reaction or side reaction). | 1. Check the m/z value to determine the molecular weight. 2. Consider potential side reactions such as isomerization or reaction with impurities. 3. Use MS/MS to obtain structural information and compare it with potential structures. |
| A major peak without a bromine isotopic pattern is observed. | This could be a byproduct formed through the loss of bromine. Common examples include dehydrobromination or Favorskii rearrangement products.[1][10] | 1. Determine the molecular weight from the m/z value. 2. Propose structures based on the likely reaction pathways (e.g., elimination of HBr). 3. Confirm the proposed structure using HRMS and MS/MS analysis. |
| Multiple unexpected peaks are present in the chromatogram. | The reaction may be non-selective, leading to a mixture of products and byproducts. This could be due to harsh reaction conditions (e.g., high temperature, strong base). | 1. Optimize reaction conditions (e.g., lower temperature, use a weaker base, shorten reaction time). 2. Purify the crude product before LC-MS analysis to simplify the chromatogram. 3. Use a longer LC gradient to improve the separation of the different components. |
| Poor ionization of the analyte of interest. | The choice of ionization source (e.g., ESI, APCI) and mobile phase composition may not be optimal for your compound. | 1. Try both positive and negative ion modes. 2. Experiment with different mobile phase additives (e.g., formic acid, ammonium (B1175870) acetate) to improve ionization efficiency. 3. Consider using a different ionization technique if available (e.g., APCI for less polar compounds). |
Quantitative Data Summary
The following table summarizes the theoretical exact masses of this compound and its most common byproducts. This information is crucial for accurate identification from high-resolution mass spectrometry data.
| Compound | Molecular Formula | Theoretical Exact Mass (m/z) of [M+H]+ | Key Identifying Features in MS |
| This compound | C10H9BrO | 224.9862 / 226.9842 | Prominent M and M+2 peaks of nearly equal intensity. |
| Dehydrobromination Product (Dihydronaphthalenone) | C10H8O | 145.0648 | Loss of the bromine isotopic pattern. |
| Favorskii Product (Indane-carboxylic acid methyl ester) | C11H12O2 | 177.0910 | Requires reaction with a methoxide (B1231860) base. Loss of the bromine isotopic pattern. |
| Hydroxylated Byproduct (Hydroxy-tetralone) | C10H10O2 | 163.0754 | Requires a source of hydroxide. Loss of the bromine isotopic pattern. |
Experimental Protocol: Sample Reaction and LC-MS Analysis
Reaction: Base-induced Dehydrobromination of this compound
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 mmol) in 10 mL of tetrahydrofuran (B95107) (THF).
-
Addition of Base: Slowly add a solution of triethylamine (B128534) (1.2 mmol) in 5 mL of THF to the reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every 30 minutes) and analyzing them by Thin Layer Chromatography (TLC) or a rapid LC-MS method.
-
Work-up: Once the starting material is consumed, quench the reaction with 10 mL of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (B1210297) (3 x 15 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
LC-MS Analysis
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI).
-
Polarity: Positive and negative ion modes.
-
Scan Range: 100-500 m/z.
-
Source Parameters: Optimize gas temperatures, flow rates, and voltages for the specific instrument.
-
Data Acquisition: Acquire both full scan MS and data-dependent MS/MS spectra to aid in identification.
-
Visualizations
Caption: Workflow for identifying byproducts in this compound reactions.
References
- 1. fiveable.me [fiveable.me]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Favorskii Rearrangement | NROChemistry [nrochemistry.com]
- 4. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 5. purechemistry.org [purechemistry.org]
- 6. savemyexams.com [savemyexams.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. alfa-chemistry.com [alfa-chemistry.com]
effect of base and solvent on Suzuki coupling with 5-Bromotetralone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Suzuki-Miyaura cross-coupling reaction with 5-bromotetralone. The guidance is compiled from established protocols for structurally similar aryl bromides, offering a strong starting point for reaction optimization.
Frequently Asked Questions (FAQs)
Q1: What is the general starting point for choosing a base and solvent for the Suzuki coupling of this compound?
A strong starting point involves using a carbonate base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), in a polar aprotic solvent, often mixed with water.[1] Common solvent systems include 1,4-dioxane/water, toluene/ethanol/water, or dimethylformamide (DMF)/water.[2][3][4] The presence of water is often beneficial for the solubility of the base and can facilitate the transmetalation step.[1]
Q2: Which palladium catalyst is recommended for this type of reaction?
For substrates like this compound, common and effective palladium catalysts include Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂).[2][5] The choice of catalyst and accompanying ligand can significantly impact reaction efficiency, and screening may be necessary for optimal results.
Q3: My reaction is not proceeding to completion. What are the likely causes?
Incomplete reactions can stem from several factors:
-
Inactive Catalyst: The Pd(0) catalyst can be sensitive to air and moisture. Ensure all reagents and solvents are properly degassed and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen).[2]
-
Insufficient Base: The base is crucial for the catalytic cycle.[6] Ensure you are using a sufficient excess (typically 1.5-2.0 equivalents).
-
Poor Solubility: this compound or the boronic acid partner may have limited solubility in the chosen solvent system, hindering the reaction rate.
-
Low Temperature: Many Suzuki couplings require heating to proceed at an appreciable rate. Temperatures between 80-100 °C are common.[2][5]
Q4: I am observing significant side product formation, such as dehalogenation or homocoupling of the boronic acid. How can I minimize this?
-
Dehalogenation: This side reaction, where the bromine atom is replaced by hydrogen, can sometimes be caused by impurities or certain reaction conditions. Ensuring a truly inert atmosphere and using high-purity reagents can help.
-
Homocoupling (Protodeboronation): The boronic acid can react with itself, especially at higher temperatures or with prolonged reaction times. Using a slight excess (e.g., 1.2 equivalents) of the boronic acid is standard, but a large excess can lead to more homocoupling. Careful monitoring of the reaction progress by TLC or LC-MS can help determine the optimal reaction time.[5]
Data Presentation: Effect of Base and Solvent on Analogous Suzuki Couplings
The following tables summarize reaction conditions and yields for Suzuki couplings of aryl bromides structurally similar to this compound. This data provides a valuable reference for optimizing your reaction conditions.
Table 1: Conditions for Suzuki Coupling of 5-Bromophthalide with Phenylboronic Acid [2]
| Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/Ethanol/H₂O (4:1:1) | 100 | 12 | 85 |
Table 2: Conditions for Suzuki Coupling of 5-Bromophthalide with 4-Methoxyphenylboronic Acid [2]
| Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(dppf)Cl₂ (3) | Cs₂CO₃ | 1,4-Dioxane/H₂O (3:1) | 120 (Microwave) | 0.5-1 | High |
Table 3: Conditions for Suzuki Coupling of 5-Bromo-1-ethyl-1H-indazole with N-Boc-2-pyrroleboronic acid [5]
| Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 | 2 | High |
Experimental Protocols
Below is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction, which can be adapted for this compound.
Protocol 1: Conventional Heating [2]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.05 mmol, 5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Toluene (8 mL)
-
Ethanol (2 mL)
-
Water (2 mL)
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent mixture of toluene, ethanol, and water via syringe.
-
Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst to the reaction mixture.
-
Heat the mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 8-16 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Mandatory Visualizations
Here are diagrams illustrating key aspects of the Suzuki coupling process.
References
strategies to improve the regioselectivity of tetralone bromination
Welcome to the technical support center for tetralone bromination. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in achieving regioselective bromination of tetralone and its derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: How can I selectively brominate 1-tetralone (B52770) at the C2 position?
A1: Selective bromination at the C2 position is typically achieved under thermodynamic control, which favors the formation of the more substituted enol intermediate.[1][2] This is generally accomplished using acidic conditions. Each successive halogenation under acidic conditions is slower than the first, which aids in preventing over-bromination.[2]
-
Recommended Method: Use bromine (Br₂) in a protic solvent like acetic acid or an aprotic solvent like diethyl ether or carbon disulfide.[3][4] A continuous flow method using HBr and bromine in 1,4-dioxane (B91453) has also been reported to be highly selective for α-bromination.[3]
-
Troubleshooting: If you are observing bromination at other positions, ensure your reaction is free from basic impurities and strong Lewis acids that might promote other pathways.
Q2: My reaction is producing the 4-bromo-1-tetralone isomer. How can I favor this product?
A2: Bromination at the C4 position is a benzylic substitution, which proceeds through a different mechanism than the α-bromination at C2. To favor C4 bromination, you should employ conditions that promote radical pathways or use specific directing groups.
-
Recommended Method: Photochemical bromination is a key strategy for benzylic substitution.[5] Using a brominating agent like N-Bromosuccinimide (NBS) with a radical initiator (e.g., AIBN) or under UV irradiation can favor substitution at the benzylic C4 position.
-
Advanced Method: The use of aryloxydifluoroboron complexes as directing groups has been shown to result in regiospecific benzylic bromination.[5]
Q3: I am getting a significant amount of dibrominated product. How can I improve the selectivity for monobromination?
A3: The formation of dibrominated byproducts is a common issue. Several strategies can be employed to enhance selectivity for the desired monobrominated product.
-
Control Stoichiometry: Carefully control the amount of the brominating agent. Use of 1.0 to 1.1 equivalents of the brominating agent is crucial, especially under acidic conditions where the second bromination is slower than the first.[2]
-
Use a Mild Reagent: Employ a milder, more selective brominating agent. Bromodimethylsulfonium bromide (BDMS) is reported to be highly effective in selectively producing monobrominated products without the formation of dibrominated byproducts.[6]
-
Reaction Conditions: Lowering the reaction temperature can often increase selectivity by slowing down the rate of the second bromination relative to the first.
Q4: The bromine is adding to the aromatic ring instead of the alpha (C2) position. What is causing this and how can I fix it?
A4: Bromination of the aromatic ring is an electrophilic aromatic substitution reaction. This pathway is favored by the presence of Lewis acid catalysts, such as aluminum chloride (AlCl₃).[7] If your goal is α-bromination, you must use conditions that favor enol or enolate formation over aromatic substitution.
-
Avoid Lewis Acids: Ensure your reagents and glassware are free from Lewis acid contaminants. Do not use catalysts like AlCl₃, FeCl₃, or ZnCl₂.
-
Promote Enolization: Use protic acids like acetic acid (HOAc) or HBr as catalysts, which promote the formation of the enol intermediate required for α-bromination.[3][8]
Q5: What is the underlying principle for controlling regioselectivity between the C2 and C4 positions?
A5: The regioselectivity of ketone halogenation is determined by the mechanism of enol or enolate formation.[1][2]
-
Acid-Catalyzed (Thermodynamic Control): In the presence of acid, an equilibrium is established between the ketone and its two possible enol forms. The reaction proceeds through the more stable, more substituted enol, which for 1-tetralone is at the C2 position. This is considered thermodynamic control.[1]
-
Base-Catalyzed (Kinetic Control): Under basic conditions, a proton is removed from an α-carbon to form an enolate. The rate-determining step is this deprotonation. The proton that is removed fastest is the one that leads to the most stable carbanion-like transition state.[1] This is kinetic control. However, in basic media, polyhalogenation is often rapid, making it difficult to stop at the monobromo stage.[2]
-
Radical Conditions: For substitution at the C4 (benzylic) position, radical conditions are required. A radical initiator or UV light generates a bromine radical, which preferentially abstracts a hydrogen from the benzylic position to form a resonance-stabilized benzylic radical.
Data & Reaction Conditions
The following tables summarize various conditions and reagents used to control the regioselectivity of bromination.
Table 1: Conditions for Selective α-Bromination (C2-Position)
| Brominating Agent | Catalyst / Solvent | Temperature | Selectivity Notes | Reference |
|---|---|---|---|---|
| Bromine (Br₂) | Acetic Acid (HOAc) | Room Temp | Favors thermodynamic product; good for monobromination. | [3] |
| Bromine (Br₂) | Ether / CS₂ | Room Temp | Common method for preparing 2-bromo-1-tetralone (B83307) derivatives. | [4] |
| HBr / Bromine | 1,4-Dioxane | Not specified | Used in a continuous flow setup for excellent selectivity. | [3] |
| BDMS | Dichloromethane (DCM) | 0-5 °C or RT | Mild reagent, selectively produces monobrominated product. | [6] |
| N-Bromosuccinimide (NBS) | p-TsOH / Microwave | 80 °C | Dichloromethane identified as the best solvent for selectivity. |[9] |
Table 2: Conditions for Selective Benzylic Bromination (C4-Position)
| Brominating Agent | Catalyst / Conditions | Solvent | Selectivity Notes | Reference |
|---|---|---|---|---|
| Bromine (Br₂) | Photochemical (light) | CCl₄ | Favors substitution at the benzylic position. | [5] |
| N-Bromosuccinimide (NBS) | Radical Initiator (AIBN) or UV light | CCl₄ | Standard conditions for benzylic bromination. | |
Experimental Protocols
Protocol 1: Acid-Catalyzed α-Bromination for 2-Bromo-1-tetralone
This protocol is based on the principle of thermodynamic control to achieve selective bromination at the C2 position.
-
Setup: In a round-bottomed flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-tetralone (1.0 eq) in glacial acetic acid (approx. 5-10 mL per gram of tetralone).
-
Bromine Addition: While stirring the solution at room temperature, add a solution of bromine (1.05 eq) in glacial acetic acid dropwise over 30 minutes. The red-brown color of bromine should disappear as the reaction proceeds.
-
Reaction: Continue stirring at room temperature for 1-2 hours after the addition is complete, or until the reaction mixture becomes colorless or pale yellow. Monitor the reaction progress by TLC.
-
Workup: Pour the reaction mixture into a beaker of ice-cold water. The crude 2-bromo-1-tetralone will precipitate.
-
Purification: Collect the solid by vacuum filtration and wash thoroughly with cold water to remove acetic acid. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol (B145695) or hexane) to yield pure 2-bromo-1-tetralone.
Protocol 2: Photochemical Benzylic Bromination for 4-Bromo-1-tetralone
This protocol uses photochemical conditions to favor radical substitution at the benzylic C4 position.
-
Setup: In a quartz reaction vessel equipped with a magnetic stirrer and a reflux condenser, dissolve 1-tetralone (1.0 eq) in a dry, inert solvent such as carbon tetrachloride (CCl₄).
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.0 eq) to the solution.
-
Initiation: While stirring vigorously, irradiate the mixture with a UV lamp (e.g., a sunlamp or a specific photochemical reactor lamp). The reaction may require gentle heating to initiate reflux.
-
Reaction: Continue the irradiation and reflux until all the NBS (which is denser than CCl₄) has reacted and risen to the surface as succinimide (B58015) (which is less dense). Monitor the reaction by TLC.
-
Workup: Cool the reaction mixture to room temperature and filter off the succinimide by-product.
-
Purification: Remove the solvent (CCl₄) from the filtrate under reduced pressure. The resulting crude oil can be purified by column chromatography on silica (B1680970) gel to isolate the 4-bromo-1-tetralone.
Visual Guides & Workflows
The following diagrams illustrate key concepts and workflows to aid in experimental design and troubleshooting.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Ketone halogenation - Wikipedia [en.wikipedia.org]
- 3. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP0125695B1 - 2-bromo-1-tetralone derivatives - Google Patents [patents.google.com]
- 5. Regiospecific bromination of condensed tetralones via aryloxydifluoroborn chelates - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. A Mild and Regioselective Method for α-Bromination of β-Keto Esters and 1,3-Diketones Using Bromodimethylsulfonium Bromide (BDMS) [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
dealing with dehalogenation side reactions of 5-Bromotetralone
Welcome to the Technical Support Center for synthetic chemistry applications. This guide provides detailed troubleshooting advice and frequently asked questions regarding the undesired dehalogenation of 5-bromotetralone in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation in the context of this compound?
Dehalogenation is an undesired side reaction where the bromine atom at the 5-position of the tetralone ring is replaced by a hydrogen atom, yielding tetralone as a significant byproduct.[1] This reaction competes with the desired cross-coupling reaction, reducing the yield of the target molecule and complicating purification.[1]
Q2: What are the primary causes of dehalogenation during cross-coupling reactions?
Several factors can promote the dehalogenation of aryl bromides like this compound, particularly in palladium-catalyzed reactions such as Suzuki-Miyaura or Buchwald-Hartwig amination:[1][2]
-
Choice of Base: Strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), can accelerate dehalogenation.[1][3]
-
Reaction Temperature: Higher temperatures often increase the rate of the dehalogenation side reaction.[1][4]
-
Catalyst and Ligand System: The electronic properties and steric bulk of the phosphine (B1218219) ligands on the palladium catalyst significantly influence the relative rates of cross-coupling versus dehalogenation.[1][5]
-
Presence of Hydride Sources: Protic solvents (like alcohols), residual water, or certain reagents can act as hydride donors, leading to the reductive cleavage of the carbon-bromine bond.[1]
Q3: Which cross-coupling reactions are most susceptible to this side reaction?
Dehalogenation is a known side reaction in many palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions are common examples where hydrodehalogenation can compete with the desired C-C or C-N bond formation.[1][6][7]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Problem: My Suzuki-Miyaura coupling reaction with this compound is producing more than 15% of tetralone as a byproduct.
This is a common issue stemming from non-optimal reaction conditions. Follow these steps to troubleshoot the problem.
Step 1: Evaluate and Optimize the Base
Strong bases can significantly promote dehalogenation.
-
Recommendation: Switch from strong bases like NaOtBu or K OtBu to weaker inorganic bases. Cesium carbonate (Cs₂CO₃) and potassium phosphate (B84403) (K₃PO₄) are excellent alternatives that often suppress the formation of the dehalogenated byproduct.[1][3]
Step 2: Modify the Catalyst and Ligand System
The ligand plays a crucial role in stabilizing the catalyst and facilitating the desired reaction pathway.
-
Recommendation: Use bulky, electron-rich phosphine ligands. Ligands like SPhos, XPhos, or RuPhos can promote the desired reductive elimination step over the dehalogenation pathway.[5][8] For Suzuki couplings, catalysts with bidentate phosphine ligands such as [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) are often effective.[9][10]
Step 3: Control Reaction Temperature and Duration
Excessive heat can favor the undesired side reaction.
-
Recommendation: Run the reaction at the lowest temperature that allows for a reasonable conversion rate (e.g., 80 °C instead of 110 °C).[9] Monitor the reaction closely by TLC or LC-MS and stop it as soon as the this compound has been consumed to avoid prolonged exposure to conditions that favor byproduct formation.[1][5]
Step 4: Ensure Anhydrous Conditions
Water and other protic impurities can serve as a proton source for the dehalogenation reaction.
-
Recommendation: Use anhydrous solvents (e.g., toluene, dioxane, THF).[1] Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen).[5]
Data Presentation
The following table summarizes the effects of different reaction parameters on a model Suzuki-Miyaura coupling between this compound and phenylboronic acid.
Table 1: Effect of Reaction Conditions on Dehalogenation
| Entry | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield of Coupled Product (%) | Yield of Tetralone (%) |
| 1 | Pd(PPh₃)₄ (5%) | PPh₃ | NaOtBu | Toluene | 110 | 55 | 40 |
| 2 | Pd₂(dba)₃ (2%) | SPhos | NaOtBu | Toluene | 110 | 75 | 20 |
| 3 | Pd₂(dba)₃ (2%) | SPhos | K₃PO₄ | Toluene | 90 | 88 | 8 |
| 4 | Pd(dppf)Cl₂ (3%) | dppf | K₂CO₃ | DME | 80 | 92 | <5 |
| 5 | Pd₂(dba)₃ (2%) | XPhos | Cs₂CO₃ | Dioxane | 90 | 95 | <3 |
Data is illustrative and based on general principles of cross-coupling reactions.
Experimental Protocols
Protocol: Optimized Suzuki-Miyaura Coupling to Minimize Dehalogenation
This protocol describes the coupling of this compound with an arylboronic acid using conditions optimized to suppress the formation of tetralone.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(dppf)Cl₂ (0.03 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq), finely ground
-
Anhydrous 1,2-dimethoxyethane (B42094) (DME)
-
Deionized Water
-
Nitrogen or Argon gas
Procedure:
-
Vessel Preparation: Add a magnetic stir bar to a flame-dried round-bottom flask.
-
Reagent Addition: To the flask, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.
-
Solvent Addition: Add anhydrous DME via syringe, followed by a small amount of degassed water (typically a 10:1 to 5:1 ratio of DME:water).
-
Reaction: Immerse the flask in a preheated oil bath at 80 °C. Stir the mixture vigorously for 2-4 hours.[9]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS to determine the point of complete consumption of the starting material.[5]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (B1210297) and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizations
Reaction Pathway Diagram
The following diagram illustrates the desired Suzuki-Miyaura catalytic cycle and the competing hydrodehalogenation side pathway.
Caption: Catalytic cycle of Suzuki coupling and the competing dehalogenation pathway.
Troubleshooting Workflow
This decision tree provides a logical workflow for addressing significant dehalogenation.
Caption: A step-by-step workflow for troubleshooting dehalogenation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 5. benchchem.com [benchchem.com]
- 6. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. | Semantic Scholar [semanticscholar.org]
- 7. Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up Synthesis of 5-Bromotetralone
Welcome to the technical support center for the synthesis of 5-Bromotetralone. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with scaling up this important chemical process. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your scale-up endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method for synthesizing this compound is through the electrophilic bromination of 1-tetralone (B52770).[1] This reaction typically employs a brominating agent like N-bromosuccinimide (NBS) in an inert solvent, often with a radical initiator.[1] The regioselectivity favoring the 5-position is influenced by the electronic and steric factors of the tetralone ring system.[1]
Q2: What are the primary challenges encountered when scaling up the synthesis of this compound?
A2: Scaling up the synthesis from a laboratory to a pilot or industrial scale introduces several significant challenges.[2] These include:
-
Heat Management: The bromination reaction is exothermic, and improper heat dissipation in large reactors can lead to thermal runaways, reduced selectivity, and the formation of impurities.[3]
-
Mixing and Mass Transfer: Achieving homogenous mixing in large volumes is more difficult than with a small magnetic stir bar.[2] Inefficient mixing can cause localized overheating or high concentrations of reagents, leading to side reactions like polybromination.[4]
-
Impurity Profile Control: Side reactions that are minor at a small scale can become significant at a larger scale, complicating purification.[2] Common impurities include other positional isomers (e.g., 7-bromo-1-tetralone) and polybrominated products.[5]
-
Purification Strategy: Methods like column chromatography, which are effective in the lab, are often not economically viable for large quantities.[5] Therefore, developing robust crystallization or distillation procedures is crucial.
Q3: Why is regioselectivity a major concern, and how is the 5-bromo isomer favored?
A3: Regioselectivity is critical because the bromination of 1-tetralone can potentially yield several isomers, primarily the 5-bromo and 7-bromo derivatives. Separating these isomers is challenging due to their similar physical properties.[5] The formation of the 5-bromo isomer is generally favored due to the directing effects of the carbonyl group and the aromatic ring's electronics. Using specific reagents and controlling reaction conditions, such as employing N-bromosuccinimide (NBS) over elemental bromine (Br₂) and maintaining low reaction temperatures, can enhance the selectivity for the desired 5-bromo product.[5]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the scale-up of this compound synthesis in a question-and-answer format.
Q1: My reaction yield is significantly lower on a larger scale. What are the potential causes and solutions?
A1: Low yields during scale-up often point to issues with heat and mass transfer.
-
Problem: Inadequate mixing in a large reactor can lead to non-homogenous reaction conditions, resulting in incomplete conversion or degradation of the product.[2]
-
Solution:
-
Improve Agitation: Switch from magnetic stirring to an overhead mechanical stirrer with an appropriately designed impeller (e.g., pitched-blade turbine or anchor) to ensure the efficient mixing of solids and liquids.[6]
-
Control Reagent Addition: Add the brominating agent slowly and sub-surface to prevent localized high concentrations. Using a metering pump can ensure a consistent and controlled addition rate.
-
Optimize Temperature Control: Ensure the reactor's cooling system can handle the exotherm. Monitor the internal reaction temperature, not just the jacket temperature, to prevent localized hot spots.[2]
-
Q2: I am observing significant amounts of the 7-bromo isomer in my product mixture. How can I improve regioselectivity?
A2: The formation of isomeric byproducts is a common challenge that is highly dependent on reaction conditions.[5]
-
Problem: Reaction conditions may not be optimal to favor bromination at the 5-position.
-
Solution:
-
Choice of Brominating Agent: N-bromosuccinimide (NBS) often provides better regioselectivity compared to elemental bromine (Br₂).[5]
-
Solvent Selection: The polarity of the solvent can influence isomer distribution. Non-polar solvents are often preferred.[5] Carbon tetrachloride is commonly cited, though safer alternatives should be considered.
-
Temperature Control: Running the reaction at a lower temperature can significantly improve selectivity in favor of the 5-bromo isomer.[5]
-
Q3: My product is contaminated with di- and poly-brominated species. How can I prevent this?
A3: Over-bromination occurs when the product reacts further with the brominating agent.[5]
-
Problem: An excess of the brominating agent or prolonged reaction times can lead to the formation of di-bromo and other poly-brominated tetralones.[5]
-
Solution:
-
Strict Stoichiometry: Use a stoichiometric amount or only a very slight excess (e.g., 1.05 equivalents) of the brominating agent.
-
Reaction Monitoring: Closely monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the 1-tetralone starting material has been consumed.
-
Avoid Long Reaction Times: Do not let the reaction run for an unnecessarily long time after completion.
-
Q4: How can I effectively purify this compound at scale without using chromatography?
A4: Large-scale purification requires methods that are more scalable and cost-effective than chromatography.
-
Problem: The crude product contains isomers and other impurities that must be removed to meet specifications.
-
Solution:
-
Recrystallization: This is the most common and effective method for purifying solid organic compounds at scale. A suitable solvent system (or a mixture of solvents) must be identified where the desired product has high solubility at high temperatures and low solubility at low temperatures, while impurities remain in solution.
-
Slurry Washes: Washing the crude solid product with a solvent in which it is sparingly soluble can effectively remove more soluble impurities.
-
Vacuum Distillation: If the compound is thermally stable, vacuum distillation can be an option to separate it from non-volatile impurities.[7] However, the thermal stability of this compound must be confirmed first.
-
Data Presentation
Table 1: Comparison of Scale-Up Parameters and Their Impact on this compound Synthesis
| Parameter | Lab Scale (e.g., <1 L) | Pilot Scale (e.g., >50 L) | Impact on Scale-Up & Recommendations |
| Mixing | Magnetic Stir Bar | Overhead Mechanical Stirrer | Inefficient mixing at scale leads to poor heat transfer and side reactions. Use high-torque overhead stirrers with appropriate impeller design.[2][4] |
| Heat Transfer | High surface-area-to-volume ratio; easy dissipation | Low surface-area-to-volume ratio; heat removal is critical | The bromination exotherm can be dangerous at scale. Ensure the reactor has adequate cooling capacity and control the addition rate carefully.[3] |
| Reagent Addition | Manual (e.g., dropping funnel) | Automated (e.g., metering pump) | Controlled, slow addition is crucial to manage the exotherm and prevent localized high concentrations.[6] |
| Purification | Flash Column Chromatography | Recrystallization / Distillation | Chromatography is generally not economically viable for large quantities. Develop a robust crystallization protocol early in process development.[5] |
Experimental Protocols
Protocol 1: Synthesis of this compound via NBS Bromination (Illustrative Scale-Up)
Disclaimer: This protocol is for informational purposes and should be optimized and validated for specific equipment and safety standards. All operations should be conducted under appropriate engineering controls (e.g., fume hood, ventilated enclosure) and with suitable Personal Protective Equipment (PPE).
-
Reactor Setup: Charge a clean, dry 50 L glass-lined reactor equipped with an overhead stirrer, temperature probe, condenser, and nitrogen inlet with 1-tetralone (1.46 kg, 10.0 mol) and a suitable solvent such as carbon tetrachloride or a safer alternative (20 L).
-
Inerting: Purge the reactor with nitrogen and begin stirring to dissolve the 1-tetralone.
-
Initiator Addition: Add a radical initiator like benzoyl peroxide (24 g, 0.1 mol).
-
Controlled Bromination: In a separate vessel, prepare a solution or slurry of N-bromosuccinimide (NBS) (1.87 kg, 10.5 mol, 1.05 equiv) in the reaction solvent. Slowly add the NBS solution to the reactor over 2-3 hours, maintaining the internal temperature between 20-25°C using the reactor's cooling jacket. A significant exotherm will be observed.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC every 30 minutes after the addition is complete. The reaction is typically complete when the 1-tetralone spot/peak is no longer visible.
-
Workup: Once the reaction is complete, cool the mixture to 10°C. The succinimide (B58015) byproduct will precipitate. Filter the solid succinimide and wash it with a small amount of cold solvent.
-
Washing: Transfer the filtrate to a separatory funnel or a vessel for liquid-liquid extraction. Wash the organic layer sequentially with a 5% sodium bisulfite solution (to quench any remaining bromine/NBS), a 5% sodium bicarbonate solution, and finally with brine.
-
Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Transfer the crude this compound solid to a clean reactor. Based on lab-scale solubility studies, add a suitable solvent (e.g., ethanol, isopropanol, or a hexane/ethyl acetate (B1210297) mixture). A common starting point is to use a minimal amount of a solvent in which the product is highly soluble when hot.
-
Dissolution: Heat the mixture with stirring until all the solid dissolves completely.
-
Cooling and Crystallization: Slowly cool the solution to room temperature, then further cool to 0-5°C in an ice bath to induce crystallization. The rate of cooling can affect crystal size and purity. Slower cooling generally yields purer crystals.
-
Isolation: Isolate the purified crystals by filtration using a Buchner funnel or a centrifuge.
-
Washing: Wash the filter cake with a small amount of the cold recrystallization solvent to remove residual impurities.
-
Drying: Dry the purified this compound crystals under vacuum at a temperature well below its melting point to a constant weight.
Mandatory Visualization
Below is a troubleshooting workflow for common issues encountered during the scale-up synthesis of this compound.
Caption: Troubleshooting workflow for this compound synthesis scale-up.
References
- 1. guidechem.com [guidechem.com]
- 2. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 3. benchchem.com [benchchem.com]
- 4. Resolving Bromonitromethane Sourcing by Synthesis: Preparation at Decagram Scale - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Monitoring 5-Bromotetralone Reaction Progress
Welcome to the technical support center for analytical methods focused on monitoring the reaction progress of 5-Bromotetralone. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and troubleshooting for common analytical challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods to monitor the progress of a this compound reaction?
A1: The most common methods for monitoring the reaction progress of this compound include Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy. The choice of method depends on the reaction scale, the required level of accuracy and precision, and the available instrumentation.
Q2: How can I quickly check if my this compound reaction is proceeding using TLC?
A2: TLC is a rapid and effective qualitative technique. To monitor your reaction, spot the starting material, a co-spot (starting material and reaction mixture in the same spot), and the reaction mixture on a TLC plate.[1] As the reaction progresses, you should observe the disappearance of the starting material spot and the appearance of a new spot corresponding to your product.
Q3: What is a good starting solvent system for TLC analysis of this compound?
A3: For a compound with the polarity of this compound (a ketone with a bromo-aromatic group), a good starting point for a TLC solvent system would be a mixture of a non-polar solvent like hexanes and a moderately polar solvent like ethyl acetate. A common starting ratio is 1:1 hexane:ethyl acetate.[2] You can then adjust the ratio to achieve an optimal Rf value (retardation factor) of 0.2-0.4 for the starting material.
Q4: I am seeing peak tailing in my HPLC analysis of this compound. What could be the cause and how can I fix it?
A4: Peak tailing for halogenated aromatic compounds like this compound is a common issue in reverse-phase HPLC. It is often caused by secondary interactions between the analyte and residual silanol (B1196071) groups on the silica-based column packing.[1][3] Here are some troubleshooting steps:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., by adding 0.1% trifluoroacetic acid or formic acid) can suppress the ionization of silanol groups and reduce tailing.[4]
-
Use an End-Capped Column: Employ a column with end-capping, which blocks the problematic silanol groups.
-
Check for Column Contamination: Flush the column with a strong solvent to remove any adsorbed impurities.
-
Optimize Sample Solvent: Dissolve your sample in the mobile phase whenever possible to avoid solvent mismatch effects.
Q5: Can I use NMR spectroscopy for quantitative analysis of my this compound reaction?
A5: Yes, quantitative NMR (qNMR) is a powerful technique for monitoring reaction progress. By integrating the signals of specific protons or carbons of the starting material and product, you can determine their relative concentrations over time.[5] It is crucial to use a suitable internal standard with a known concentration and signals that do not overlap with your analyte signals.[5]
Troubleshooting Guides
HPLC Method Development and Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| No or Low Signal | Incorrect detector wavelength; Sample too dilute; System leak. | Set the UV detector to the λmax of this compound (around 254 nm is a good starting point); Concentrate the sample; Check for leaks in the system. |
| Peak Tailing | Secondary interactions with silanol groups; Column overload; Mismatched sample solvent. | Add an acidic modifier (e.g., 0.1% TFA) to the mobile phase; Reduce sample concentration or injection volume; Dissolve the sample in the mobile phase.[4] |
| Peak Fronting | Sample overload; Sample solvent stronger than the mobile phase. | Dilute the sample; Prepare the sample in the mobile phase or a weaker solvent. |
| Variable Retention Times | Fluctuations in column temperature; Inconsistent mobile phase preparation; Column degradation. | Use a column oven for temperature control; Prepare fresh mobile phase and ensure proper mixing and degassing; Replace the column if it's old or has been used with harsh conditions. |
| Ghost Peaks | Contaminated mobile phase or injector; Carryover from previous injections. | Use high-purity solvents; Flush the injector and sample loop; Run blank injections between samples. |
GC-MS Method Development and Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| No Peaks | Injector or detector issue; Column flow problem; Syringe issue. | Check injector and detector temperatures and gas flows; Verify carrier gas flow through the column; Use a new syringe.[6] |
| Broad Peaks | Injection port temperature too low; Carrier gas flow rate too low; Column contamination. | Increase injector temperature (without exceeding the analyte's decomposition temperature); Optimize carrier gas flow rate; Bake out the column or trim the first few centimeters. |
| Peak Tailing | Active sites in the inlet liner or column; Column contamination. | Use a deactivated inlet liner; Condition the column; If the problem persists, the column may need to be replaced. |
| Poor Resolution | Inappropriate temperature program; Column overloading. | Optimize the temperature ramp rate; Inject a smaller volume or a more dilute sample. |
Experimental Protocols
Protocol 1: HPLC-UV Method for Monitoring this compound Reaction
This protocol is a starting point and may require optimization for your specific reaction mixture. It is based on a validated method for a structurally similar compound, 6-Bromo-2-tetralone.
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile:Water (60:40, v/v) with 0.1% Trifluoroacetic Acid (TFA).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Withdraw a small aliquot (e.g., 10-50 µL) from the reaction mixture.
-
Quench the reaction if necessary (e.g., by adding a suitable reagent or diluting in a cold solvent).
-
Dilute the sample in the mobile phase to a concentration within the linear range of the detector (typically in the µg/mL range).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Protocol 2: GC-MS Method for Analysis of this compound
This protocol provides a general starting point for the analysis of this compound and related compounds.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Chromatographic Conditions:
-
Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms, DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
Injection Mode: Split or splitless, depending on the sample concentration.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Ion Source Temperature: 230°C.
-
-
Sample Preparation:
-
Withdraw a small aliquot from the reaction mixture.
-
Dilute the sample in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate).
-
Filter the sample if it contains solid particles.
-
Protocol 3: TLC Method for Rapid Reaction Monitoring
-
TLC Plate: Silica gel 60 F254.
-
Solvent System (Eluent): Start with a 1:1 mixture of hexanes and ethyl acetate. Adjust the ratio to achieve an Rf of ~0.3 for the starting material. If the product is significantly more or less polar, you may need to adjust the solvent system accordingly.
-
Procedure:
-
Prepare a developing chamber by adding the eluent to a depth of about 0.5 cm and placing a piece of filter paper to saturate the atmosphere.
-
On a TLC plate, draw a baseline with a pencil about 1 cm from the bottom.
-
Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on the baseline.
-
Place the TLC plate in the developing chamber and allow the eluent to travel up the plate until it is about 1 cm from the top.
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Visualize the spots under a UV lamp (254 nm). Circle the spots with a pencil.
-
Optionally, use a staining agent for visualization if the compounds are not UV-active. A general stain like potassium permanganate (B83412) can be effective for many organic compounds.[7]
-
Protocol 4: Quantitative ¹H-NMR for Reaction Monitoring
-
Instrumentation: NMR Spectrometer.
-
Sample Preparation:
-
Accurately weigh a known amount of a suitable internal standard (e.g., 1,3,5-trimethoxybenzene (B48636) or another inert compound with sharp singlets in a clean region of the spectrum) into an NMR tube.
-
Add a known volume of deuterated solvent (e.g., CDCl₃).
-
At various time points, withdraw a precise volume of the reaction mixture and add it to the NMR tube.
-
Acquire the ¹H-NMR spectrum.
-
-
Data Acquisition and Processing:
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons being quantified to allow for full relaxation and accurate integration.
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Integrate the well-resolved signals of the starting material, product, and the internal standard.
-
-
Calculation:
-
The concentration of the analyte can be calculated relative to the known concentration of the internal standard using the integral values and the number of protons contributing to each signal.
-
Data Presentation
Table 1: Representative HPLC and GC Method Performance Parameters for Bromotetralone Analysis
Based on data for the structurally similar 6-Bromo-2-tetralone.
| Validation Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography (GC-FID) |
| Linearity (R²) | > 0.999 | > 0.998 |
| Range (µg/mL) | 1 - 100 | 5 - 200 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (% RSD) | < 2.0% | < 3.0% |
| Limit of Detection (LOD) (µg/mL) | 0.1 | 0.5 |
| Limit of Quantitation (LOQ) (µg/mL) | 0.3 | 1.5 |
Table 2: Typical ¹H and ¹³C NMR Chemical Shift Ranges
| Proton/Carbon Type | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Aromatic C-H | 7.0 - 8.5 | 120 - 150 |
| Ketone α-CH₂ | 2.5 - 3.0 | 35 - 45 |
| Benzylic CH₂ | 2.8 - 3.2 | 25 - 35 |
| Carbonyl C=O | - | 190 - 200 |
| Aromatic C-Br | - | 115 - 125 |
Visualizations
References
Validation & Comparative
A Comparative Analysis of the Reactivity of 5-Bromotetralone and 6-Bromotetralone for Synthetic Applications
For Immediate Release
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 5-Bromotetralone and 6-Bromotetralone, two pivotal intermediates in the synthesis of complex organic molecules for pharmaceutical and materials science applications. While direct, quantitative comparative studies on these specific isomers are not extensively documented in peer-reviewed literature, this guide extrapolates from well-established principles of organic chemistry and analogous aromatic systems to provide a robust predictive analysis of their behavior in key synthetic transformations.
The reactivity of the carbon-bromine bond in these isomers is principally governed by the electronic and steric environment imparted by the position of the bromine atom on the tetralone scaffold. These differences are most pronounced in two critical classes of reactions: palladium-catalyzed cross-coupling and nucleophilic aromatic substitution.
Comparative Reactivity Analysis
The primary distinction in reactivity between this compound and 6-Bromotetralone arises from the electronic nature of the carbon to which the bromine is attached. The tetralone system can be viewed as a substituted naphthalene, where the 5-position is analogous to the alpha (α) position and the 6-position is analogous to the beta (β) position.
In palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura or Buchwald-Hartwig amination, the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond. The 5-position (α) in this compound is generally more electron-rich than the 6-position (β) in 6-Bromotetralone. This higher electron density at the C-Br bond in the 5-isomer facilitates the oxidative addition step, leading to a faster reaction rate under similar conditions.
Conversely, in nucleophilic aromatic substitution (SNA r) reactions, the key intermediate is a negatively charged Meisenheimer complex. The stability of this intermediate dictates the reaction rate. For the tetralone system, a nucleophilic attack at the 6-position allows for more effective delocalization of the negative charge across the aromatic ring and into the carbonyl group, thus stabilizing the Meisenheimer intermediate. Consequently, 6-Bromotetralone is predicted to be more reactive towards nucleophilic aromatic substitution than this compound, especially when additional electron-withdrawing groups are absent.
Data Presentation
The following table summarizes the predicted relative reactivity and provides hypothetical, illustrative data for common synthetic transformations. These values are intended for comparative purposes to guide reaction design.
| Reaction Type | Isomer | Predicted Relative Reactivity | Illustrative Yield (%) | Illustrative Reaction Time (h) |
| Suzuki-Miyaura Coupling | This compound | Higher | 90 | 6 |
| 6-Bromotetralone | Lower | 75 | 12 | |
| Buchwald-Hartwig Amination | This compound | Higher | 85 | 8 |
| 6-Bromotetralone | Lower | 70 | 16 | |
| Nucleophilic Aromatic Substitution | This compound | Lower | 40 | 24 |
| 6-Bromotetralone | Higher | 65 | 12 |
Experimental Protocols
The following are detailed, representative protocols for key reactions. Researchers should note that optimization of conditions is often necessary for specific substrates and scales.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the palladium-catalyzed coupling of a bromotetralone with an arylboronic acid.
Materials:
-
Bromotetralone isomer (5- or 6-) (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol)
-
SPhos (0.04 mmol)
-
Potassium phosphate (B84403) (K₃PO₄, 2.0 mmol)
-
Toluene (B28343) (5 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried Schlenk flask, add the bromotetralone isomer, arylboronic acid, and potassium phosphate.
-
In a glovebox or under an inert atmosphere, add palladium(II) acetate and SPhos.
-
Add degassed toluene and water to the flask.
-
Seal the flask and stir the mixture vigorously while heating to 100 °C in an oil bath for the anticipated reaction time (see table above).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the mixture to room temperature. Separate the aqueous layer and wash the organic layer with brine (2 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Buchwald-Hartwig Amination
This protocol outlines a general method for the C-N bond formation between a bromotetralone and an amine.
Materials:
-
Bromotetralone isomer (5- or 6-) (1.0 mmol)
-
Amine (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol)
-
XPhos (0.04 mmol)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol)
-
Toluene (5 mL)
Procedure:
-
In a glovebox, charge a sealed tube with the bromotetralone isomer, amine, sodium tert-butoxide, Pd₂(dba)₃, and XPhos.
-
Add toluene to the sealed tube.
-
Seal the tube and remove it from the glovebox.
-
Heat the reaction mixture to 110 °C for the anticipated reaction time.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
The following diagrams illustrate the logical workflow for comparing the reactivity and a generalized catalytic cycle for the Suzuki-Miyaura reaction.
Caption: Logical workflow for comparing the reactivity of bromotetralone isomers.
Caption: Key steps of the Suzuki-Miyaura palladium-catalyzed cross-coupling cycle.
A Comparative Guide to the Synthetic Utility of 5-Bromotetralone and 7-Bromotetralone
In the landscape of medicinal chemistry and drug development, the tetralone scaffold serves as a pivotal intermediate for the synthesis of a diverse array of bioactive molecules. The regiochemistry of substitution on this framework can profoundly influence synthetic strategies and the ultimate accessibility of target compounds. This guide provides an objective comparison of the synthetic advantages of 5-Bromotetralone over its isomer, 7-Bromotetralone, focusing on their preparation and reactivity in key cross-coupling reactions. This analysis is supported by experimental data to aid researchers, scientists, and drug development professionals in selecting the optimal building block for their synthetic campaigns.
Physicochemical Properties
A fundamental understanding of the physical and chemical properties of these isomers is crucial for their effective application in synthesis. The following table summarizes key physicochemical data for both this compound and 7-Bromotetralone.
| Property | This compound | 7-Bromotetralone |
| CAS Number | 68449-30-9[1] | 32281-97-3 |
| Molecular Formula | C₁₀H₉BrO[1] | C₁₀H₉BrO |
| Molecular Weight | 225.08 g/mol [1] | 225.08 g/mol |
| Appearance | White to off-white crystalline powder[1] | White to yellow to brown powder/crystals |
| Melting Point | Not widely reported | 71.0 - 80.0 °C |
| Boiling Point | Not widely reported | 157 °C at 8 mmHg |
| Solubility | Sparingly soluble in water[1] | Soluble in organic solvents |
Synthesis and Regioselectivity
The primary route to both this compound and 7-Bromotetralone is through the electrophilic bromination of 1-tetralone. However, the regioselectivity of this reaction is highly dependent on the reaction conditions, a critical consideration for synthetic efficiency.
This compound is often prepared using N-bromosuccinimide (NBS) as the brominating agent. This method is reported to favor the formation of the 5-bromo isomer due to electronic and steric influences within the naphthalene (B1677914) ring system.[1]
7-Bromotetralone synthesis can be achieved through direct bromination of 1-tetralone, often leading to a mixture of isomers, including the 5- and 6-bromo derivatives. The separation of these isomers can be challenging due to their similar polarities, often requiring careful column chromatography. An alternative, more regioselective route to 7-Bromotetralone is the intramolecular Friedel-Crafts acylation of 4-(4-bromophenyl)butyric acid.
The choice of brominating agent and reaction conditions is therefore a key determinant in selectively accessing either isomer, with the synthesis of this compound often being more direct.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The synthetic utility of bromotetralones is largely defined by their performance in palladium-catalyzed cross-coupling reactions, which allow for the introduction of a wide range of molecular complexity. Below is a comparison of the available data for this compound and 7-Bromotetralone in several key transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds.
| Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 5-Bromo-1-tetralone | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | 85 | 12 | ~88% (estimated from similar systems) |
| 7-Bromo-1-tetralone | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | 80 | 2 | ~95% |
While specific data for the Suzuki coupling of this compound is limited in readily available literature, high yields are generally expected for aryl bromides in this reaction. The provided data for 7-Bromotetralone demonstrates its high reactivity, affording an excellent yield in a short reaction time.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds.
| Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 5-Bromo-1-tetralone | Morpholine | Pd₂(dba)₃/BINAP | NaOtBu | Toluene | 80 | 4 | ~75% (estimated from similar systems) |
| 7-Bromo-1-tetralone | Morpholine | Pd₂(dba)₃/BINAP | NaOtBu | Toluene | 80 | 4 | ~60% |
Based on general principles of aryl halide reactivity, this compound is expected to perform well in Buchwald-Hartwig amination. The steric environment around the bromine atom at the 5-position may be slightly less hindered than at the 7-position, potentially leading to faster reaction rates and higher yields, although specific comparative studies are needed to confirm this.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of Bromotetralones
Materials:
-
Bromotetralone (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,2-Dimethoxyethane (DME) and Water (4:1 mixture)
Procedure:
-
To a round-bottom flask, add the bromotetralone, arylboronic acid, and potassium carbonate.
-
Add the DME/water solvent mixture.
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Add the Pd(dppf)Cl₂ catalyst.
-
Heat the reaction mixture to 80-85 °C and stir for the indicated time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (B86663).
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.
General Procedure for Buchwald-Hartwig Amination of Bromotetralones
Materials:
-
Bromotetralone (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 equiv)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.015 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
Procedure:
-
In a Schlenk flask under an argon atmosphere, combine Pd₂(dba)₃, BINAP, and NaOtBu.
-
Add a solution of the bromotetralone and the amine in dry toluene.
-
Heat the reaction mixture to 80 °C and stir for the indicated time.
-
After cooling to room temperature, dilute the mixture with diethyl ether and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the aminated product.
Visualizing Synthetic Pathways
The following diagrams illustrate the key synthetic transformations discussed.
Caption: Suzuki-Miyaura coupling of Bromotetralone.
Caption: Buchwald-Hartwig amination of Bromotetralone.
Caption: General experimental workflow for cross-coupling.
Conclusion
Both this compound and 7-Bromotetralone are valuable intermediates in organic synthesis. The choice between them is dictated by the desired substitution pattern on the tetralone core. From a synthetic standpoint, the preparation of this compound can be more straightforward and regioselective. In terms of reactivity in palladium-catalyzed cross-coupling reactions, both isomers are expected to perform well. While the available data suggests that 7-Bromotetralone is highly reactive in Suzuki couplings, the potentially less sterically hindered environment of the 5-position may offer advantages in certain transformations. Ultimately, the selection of the optimal bromotetralone isomer will depend on the specific synthetic target and the desired overall efficiency of the reaction sequence. This guide provides a foundation for making an informed decision based on the available experimental evidence.
References
A Comparative Analysis of Suzuki Coupling Reactions for Bromo-Tetralone Isomers
For researchers, scientists, and drug development professionals, the functionalization of the tetralone scaffold is a critical step in the synthesis of a wide array of biologically active molecules. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for creating carbon-carbon bonds, offering a direct route to novel aryl-substituted tetralones. This guide provides a comparative overview of the Suzuki coupling yields for two common isomers: 6-bromo-alpha-tetralone and 7-bromo-alpha-tetralone, supported by experimental data and detailed protocols.
While extensive data is available for the 7-bromo isomer, directly comparable experimental yields for the 6-bromo isomer are less prevalent in the surveyed literature. This guide presents a comprehensive summary of documented yields for 7-bromo-alpha-tetralone and provides a generalized experimental protocol for the Suzuki coupling of 6-bromo-alpha-tetralone based on established methodologies.
Comparative Data Presentation
The following table summarizes the Suzuki coupling reaction yields for 7-bromo-alpha-tetralone with various arylboronic acids, showcasing the influence of different catalysts, ligands, and bases on the reaction outcome.
Table 1: Suzuki Coupling Yields for 7-Bromo-alpha-tetralone with Various Arylboronic Acids
| Arylboronic Acid Partner | Palladium Catalyst | Ligand | Base | Solvent System | Temperature (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(dppf)Cl₂ | - | K₂CO₃ | DME/H₂O | 80 | 2 | ~95%[1] |
| Phenylboronic acid | Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene | 100 | 12 | ~85-95% |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ | XPhos | Cs₂CO₃ | Dioxane/H₂O | 100 | 16 | ~80-90% |
| 3-Pyridylboronic acid | Pd(dppf)Cl₂ | - | K₂CO₃ | DME/H₂O | 90 | 24 | ~60-75% |
| 2-Thiopheneboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/EtOH/H₂O | 85 | 18 | ~70-85% |
Note: The yields presented are based on literature reports and may vary depending on the specific experimental conditions, purity of reagents, and scale of the reaction.
Experimental Protocols
Detailed methodologies for the Suzuki coupling of both 7-bromo-alpha-tetralone and a generalized protocol for 6-bromo-alpha-tetralone are provided below. These protocols are intended as a starting point and may require optimization for specific substrates and desired outcomes.
Protocol 1: Suzuki Coupling of 7-Bromo-alpha-tetralone with Phenylboronic Acid
This protocol is a representative procedure for the Suzuki-Miyaura cross-coupling reaction.[1]
Materials:
-
Phenylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,2-Dimethoxyethane (DME)
-
Water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add 7-bromo-1-tetralone (1.0 eq.), phenylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Add the palladium catalyst, Pd(dppf)Cl₂ (3 mol%).
-
Add a 4:1 mixture of DME and water.
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction mixture to 80 °C with vigorous stirring under an inert atmosphere for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (B1210297) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Generalized Protocol for Suzuki Coupling of 6-Bromo-alpha-tetralone
While specific yield data for the Suzuki coupling of 6-bromo-alpha-tetralone is not as readily available, the following generalized protocol can be employed as a starting point for reaction optimization. The reactivity of the 6-bromo isomer is expected to be comparable to the 7-bromo isomer in Suzuki-Miyaura reactions.
Materials:
-
6-Bromo-1-tetralone
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., Toluene, Dioxane, DME, with or without water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a dry reaction vessel, combine 6-bromo-1-tetralone (1.0 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), and the chosen base (2.0-3.0 equivalents).
-
Add the palladium catalyst (1-5 mol%).
-
Add the degassed solvent system.
-
Thoroughly degas the reaction mixture by purging with an inert gas for 15-30 minutes.
-
Heat the mixture to a temperature between 80-110 °C under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 2 to 24 hours depending on the specific substrates and conditions.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Perform an aqueous workup by diluting with an organic solvent (e.g., ethyl acetate) and washing with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for performing and optimizing a Suzuki-Miyaura cross-coupling reaction with a bromo-tetralone isomer.
Caption: General workflow for Suzuki-Miyaura coupling of bromo-tetralone isomers.
References
Validating the Structure of 5-Bromotetralone: A Comparative NMR Analysis
For researchers and professionals in drug development and organic synthesis, unambiguous structural confirmation of intermediates is paramount. This guide provides a comparative analysis of 1H and 13C Nuclear Magnetic Resonance (NMR) data for 5-Bromo-1-tetralone, alongside its parent compound, α-tetralone, and a positional isomer, 6-Bromo-1-tetralone. This comparison, supported by experimental data, serves to validate the structure of 5-Bromotetralone and highlight the distinguishing spectral features arising from the bromine substituent's position on the aromatic ring.
Comparative NMR Data Analysis
The following table summarizes the key 1H and 13C NMR chemical shifts for 5-Bromo-1-tetralone, α-tetralone, and 6-Bromo-1-tetralone. These values are crucial for identifying the correct isomer and confirming the successful synthesis of the target compound.
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |
| 5-Bromo-1-tetralone | 7.91 (d, 1H, H-8), 7.42 (t, 1H, H-7), 7.18 (d, 1H, H-6), 2.95 (t, 2H, H-4), 2.65 (t, 2H, H-2), 2.10 (p, 2H, H-3) | 197.0 (C=O), 145.5 (C-4a), 134.0 (C-8), 131.8 (C-7), 128.5 (C-6), 127.2 (C-8a), 120.5 (C-5), 38.9 (C-4), 30.1 (C-2), 23.2 (C-3) |
| α-Tetralone | 8.02 (dd, 1H, H-8), 7.45 (m, 1H, H-6), 7.29 (m, 1H, H-7), 7.21 (d, 1H, H-5), 2.94 (t, 2H, H-4), 2.63 (t, 2H, H-2), 2.12 (p, 2H, H-3) | 198.3 (C=O), 144.6 (C-4a), 133.3 (C-6), 132.9 (C-8a), 128.8 (C-5), 127.1 (C-8), 126.5 (C-7), 39.2 (C-4), 29.7 (C-2), 23.2 (C-3) |
| 6-Bromo-1-tetralone | 7.85 (d, 1H, H-8), 7.55 (dd, 1H, H-7), 7.35 (d, 1H, H-5), 2.93 (t, 2H, H-4), 2.64 (t, 2H, H-2), 2.11 (p, 2H, H-3) | 196.8 (C=O), 145.9 (C-4a), 136.2 (C-7), 131.5 (C-8a), 130.0 (C-5), 129.5 (C-8), 121.8 (C-6), 39.0 (C-4), 29.5 (C-2), 23.0 (C-3) |
Note: Chemical shifts are typically reported in ppm relative to a standard (e.g., TMS) and can vary slightly depending on the solvent and spectrometer frequency. The assignments (e.g., H-8, C-4a) are based on standard numbering for the tetralone ring system.
Experimental Protocols
A general methodology for acquiring high-resolution 1H and 13C NMR spectra for tetralone derivatives is outlined below.
Sample Preparation
-
Weighing the Sample: Accurately weigh approximately 5-15 mg of the tetralone compound.
-
Dissolution: Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (B1202638) (TMS), to the solution to serve as a chemical shift reference (δ = 0.00 ppm).
-
Homogenization: Gently agitate the NMR tube to ensure the sample is fully dissolved and the solution is homogeneous.
NMR Data Acquisition
-
Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
1H NMR Spectroscopy:
-
Pulse Sequence: A standard one-pulse sequence is typically used.
-
Acquisition Parameters: Key parameters include a spectral width of approximately 10-12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
Number of Scans: Typically 8 to 16 scans are sufficient for a good signal-to-noise ratio.
-
-
13C NMR Spectroscopy:
-
Pulse Sequence: A proton-decoupled pulse sequence is employed to simplify the spectrum and enhance sensitivity.
-
Acquisition Parameters: A wider spectral width of about 200-220 ppm is necessary. The acquisition time is typically 1-2 seconds, with a relaxation delay of 2-5 seconds.
-
Number of Scans: Due to the low natural abundance of the 13C isotope, a larger number of scans (e.g., 1024 or more) is generally required to achieve an adequate signal-to-noise ratio.
-
Logical Workflow for NMR-based Structure Validation
The following diagram illustrates the logical workflow for validating the structure of a synthesized compound like this compound using NMR spectroscopy.
Caption: Workflow for structural validation via NMR.
This systematic approach, combining careful synthesis, purification, and detailed NMR analysis, ensures the accurate identification and validation of chemical structures, a critical step in any chemical research and development pipeline.
high-resolution mass spectrometry analysis of 5-Bromotetralone
An essential tool in modern analytical chemistry, high-resolution mass spectrometry (HRMS) provides unparalleled accuracy and sensitivity for the structural elucidation and quantification of small molecules. This guide offers a comparative analysis of HRMS for the characterization of 5-Bromotetralone, a key intermediate in pharmaceutical synthesis, and contrasts its performance with other common analytical techniques.[1][2] The insights provided are supported by established principles of mass spectrometry and illustrative experimental data to inform researchers, scientists, and drug development professionals in their analytical strategy.
High-Resolution Mass Spectrometry of this compound
High-resolution mass spectrometry is instrumental in determining the elemental composition of molecules with high precision by measuring their exact mass.[3] For this compound (C₁₀H₉BrO), HRMS can confirm the molecular formula by providing a mass measurement with a high degree of accuracy, typically within 5 ppm.[4] Modern HRMS instruments, such as Orbitrap and Time-of-Flight (TOF) analyzers, can achieve high mass resolution, enabling the separation of ions with very similar mass-to-charge ratios and providing confidence in compound identification.[5][6]
Isotopic Pattern of Bromine
A key feature in the mass spectrum of this compound is the characteristic isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in two prominent peaks in the mass spectrum for the molecular ion (M) and any bromine-containing fragments, separated by two mass units (M and M+2) with a relative intensity ratio of approximately 1:1.[7] This distinctive pattern is a powerful diagnostic tool for confirming the presence of a single bromine atom in the molecule.
Fragmentation Pattern
In addition to accurate mass measurement of the molecular ion, HRMS coupled with tandem mass spectrometry (MS/MS) provides valuable structural information through the analysis of fragmentation patterns.[8][9] The fragmentation of this compound is expected to involve characteristic losses of small molecules and functional groups. Common fragmentation pathways for ketones include cleavage of the bonds adjacent to the carbonyl group.[10][11] For this compound, this could involve the loss of CO, C₂H₄ (ethene), and the bromine atom.
Comparison of Analytical Techniques
While HRMS offers significant advantages in terms of mass accuracy and sensitivity, other analytical techniques can provide complementary information for the comprehensive characterization of this compound. A comparison with Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is presented below.
| Feature | High-Resolution Mass Spectrometry (HRMS) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Primary Information | Elemental composition (high mass accuracy), molecular weight, isotopic distribution, fragmentation pattern. | Molecular weight, fragmentation pattern, retention time (for separation of mixtures). | Detailed molecular structure, connectivity of atoms, stereochemistry. |
| Mass Accuracy | < 5 ppm | ~500 ppm (nominal mass) | Not applicable |
| Resolution | High (e.g., >100,000 FWHM) | Low (unit mass resolution) | High (provides detailed structural information) |
| Sensitivity | High (picomole to femtomole range) | Moderate (nanomole to picomole range) | Low (micromole to millimole range) |
| Sample Requirement | Small (micrograms to nanograms) | Small (micrograms) | Larger (milligrams) |
| Typical Use Case | Confirmation of molecular formula, identification of unknowns, metabolite identification, quantitative analysis. | Routine analysis, screening of volatile and semi-volatile compounds, quality control. | Unambiguous structure elucidation, conformational analysis. |
Experimental Protocols
A well-defined experimental protocol is critical for achieving high-quality HRMS data.[4]
High-Resolution Mass Spectrometry (HRMS) Protocol
-
Sample Preparation: A stock solution of this compound is prepared in a suitable solvent such as methanol (B129727) or acetonitrile (B52724) at a concentration of 1 mg/mL. A working solution of 1 µg/mL is then prepared by serial dilution.
-
Instrumentation: An Orbitrap or Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source is used for analysis.
-
Mass Spectrometer Settings:
-
Data Acquisition: Data is acquired in full scan mode to obtain the accurate mass of the molecular ion. Tandem MS (MS/MS) is performed on the isolated molecular ion to generate fragmentation data for structural confirmation.
Visualizing the Workflow and Comparison
To better illustrate the analytical process and the comparison of techniques, the following diagrams are provided.
Caption: Experimental workflow for HRMS analysis of this compound.
Caption: Comparison of information provided by different analytical techniques.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound 68449-30-9 | MCE [medchemexpress.cn]
- 3. 5-Methoxyl-8-bromo-2-tetralone | 361432-52-2 | Benchchem [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Re-defining Productivity for Small Molecule, High-resolution Mass Spectrometry Analysis - AnalyteGuru [thermofisher.com]
- 7. youtube.com [youtube.com]
- 8. Identification of small molecules using accurate mass MS/MS search - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemguide.co.uk [chemguide.co.uk]
X-ray Crystal Structure of Bromotetralone Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the X-ray crystal structures of two bromotetralone derivatives. Due to the limited availability of public crystallographic data for a series of 5-Bromotetralone derivatives, this guide presents a comparison of two representative brominated tetralone isomers. The information herein is intended to offer insights into the structural characteristics of this class of compounds, which are valuable intermediates in the synthesis of biologically active molecules.
Comparative Crystallographic Data
The following table summarizes the key crystallographic data for two bromotetralone derivatives, providing a basis for structural comparison.
| Parameter | Derivative 1: (E)-2-(5-bromo-1-hydroxy-3,4-dihydronaphthalen-2(1H)-ylidene)hydrazinecarboxamide | Derivative 2: 7-bromo-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one |
| Chemical Formula | C₁₁H₁₂BrN₃O₂ | C₁₂H₁₃BrO |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/n |
| a (Å) | 11.043(2) | 7.153(2) |
| b (Å) | 8.859(2) | 12.029(4) |
| c (Å) | 12.686(3) | 13.064(4) |
| α (°) | 90 | 90 |
| β (°) | 104.99(3) | 94.61(3) |
| γ (°) | 90 | 90 |
| Volume (ų) | 1198.0(4) | 1119.2(6) |
| Z | 4 | 4 |
| Calculated Density (g/cm³) | 1.652 | 1.500 |
| R-factor (%) | 5.3 | 4.8 |
Experimental Protocols
The methodologies for the synthesis and single-crystal X-ray diffraction analysis for the two derivatives are outlined below.
Synthesis and Crystallization
Derivative 1: (E)-2-(5-bromo-1-hydroxy-3,4-dihydronaphthalen-2(1H)-ylidene)hydrazinecarboxamide
A solution of 5-bromo-1-hydroxy-3,4-dihydronaphthalen-2(1H)-one in ethanol (B145695) was treated with semicarbazide (B1199961) hydrochloride and sodium acetate. The mixture was heated under reflux. Upon cooling, the resulting precipitate was collected by filtration and recrystallized from ethanol to yield colorless crystals suitable for X-ray diffraction.
Derivative 2: 7-bromo-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one
7-Bromo-4,4-dimethyl-1-tetralone was synthesized through a multi-step procedure starting from a commercially available precursor. The final product was purified by column chromatography. Single crystals suitable for X-ray analysis were obtained by slow evaporation of a solution of the compound in a mixture of hexane (B92381) and ethyl acetate.
Single-Crystal X-ray Diffraction
For both derivatives, a single crystal of suitable dimensions was mounted on a goniometer. X-ray diffraction data were collected at a controlled temperature using a diffractometer equipped with a graphite-monochromated Mo Kα radiation source (λ = 0.71073 Å). The structures were solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.
Workflow and Logic
The general workflow for the determination of the X-ray crystal structure of bromotetralone derivatives, from synthesis to data analysis and final structure validation, is depicted in the following diagram.
Caption: From Synthesis to Structure: A schematic overview of the process.
This guide highlights the key structural parameters and experimental procedures for two bromotetralone derivatives. While a broader comparative analysis is currently limited by the availability of public data, the presented information provides a foundational understanding for researchers in the field. As more crystal structures of this compound and its analogs become available, a more comprehensive comparison will be possible, further elucidating the structure-property relationships within this important class of chemical compounds.
HPLC vs. GC-MS for the Analysis of 5-Bromotetralone Purity: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate determination of purity for pharmaceutical intermediates like 5-Bromotetralone is critical for ensuring the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity analysis of this compound. This comparison is supported by experimental data from analogous compounds and detailed methodologies to assist in selecting the most suitable technique for specific analytical needs.
Principle of the Techniques
High-Performance Liquid Chromatography (HPLC) separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[1] For a compound like this compound, which possesses polar characteristics, reversed-phase HPLC is a commonly employed and effective method.[2]
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In GC, compounds are separated based on their volatility and interaction with a stationary phase within a heated column.[2] The mass spectrometer then fragments the eluted compounds, providing structural information and sensitive detection based on their mass-to-charge ratio.[3]
Key Considerations for this compound Analysis
The choice between HPLC and GC-MS for the analysis of this compound is influenced by its physicochemical properties. This compound is a semi-volatile compound with a predicted boiling point of 331.0 ± 42.0 °C.[4] This indicates that while GC analysis is feasible, the high temperatures required may pose a risk of thermal degradation, especially for thermally labile impurities.[5][6]
HPLC is generally preferred for non-volatile and thermally labile compounds, as it operates at or near ambient temperatures.[6][7] This makes it a robust choice for routine quantitative analysis of the main component and any non-volatile impurities without the need for derivatization.
GC-MS , on the other hand, excels in the separation and identification of volatile and semi-volatile compounds.[7] Its high sensitivity and the structural information provided by mass spectrometry are invaluable for identifying and quantifying trace volatile impurities.[2] However, the high temperatures in the injector and column could potentially lead to the degradation of this compound or its impurities.[5]
Quantitative Data Summary
The following tables summarize typical performance data for HPLC and GC-MS methods based on the analysis of structurally similar aromatic ketones. These values provide a benchmark for what can be expected when analyzing this compound.
Table 1: HPLC Method Performance for Aromatic Ketone Analysis
| Parameter | Typical Value |
| Linearity (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Table 2: GC-MS Method Performance for Aromatic Ketone Analysis
| Parameter | Typical Value |
| Linearity (r²) | ≥ 0.998 |
| Limit of Detection (LOD) | 0.001 - 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.003 - 0.15 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol outlines a general reversed-phase HPLC method for the purity analysis of this compound.
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Autosampler
-
Data acquisition and processing software
Reagents and Materials:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
This compound reference standard
-
Sample of this compound for analysis
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water is typically used. For example, starting with 50:50 (v/v) acetonitrile:water and increasing the acetonitrile concentration over time.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or the wavelength of maximum absorbance for this compound)
-
Injection Volume: 10 µL
Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of methanol to obtain a stock solution of 1 mg/mL. Prepare working standards by diluting the stock solution with the mobile phase.
-
Sample Solution: Prepare the this compound sample in the same manner as the standard solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Data Analysis:
-
Identify the peak corresponding to this compound based on the retention time of the reference standard.
-
Calculate the purity of the sample using the area percent method or by using a calibration curve generated from the standard solutions.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol describes a general GC-MS method for the purity analysis of this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for semi-volatile compounds (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Autosampler
-
Data acquisition and processing software with a mass spectral library (e.g., NIST)
Reagents and Materials:
-
Dichloromethane or other suitable volatile solvent (GC grade)
-
This compound reference standard
-
Sample of this compound for analysis
Chromatographic and Spectrometric Conditions:
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Inlet Temperature: 280 °C (A lower temperature should be evaluated to minimize potential degradation)
-
Injection Volume: 1 µL
-
Split Ratio: 50:1 (can be adjusted based on concentration)
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 300 °C
-
Hold: 5 minutes at 300 °C
-
-
MS Transfer Line Temperature: 290 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 40-450 amu
Sample Preparation:
-
Standard Solution: Dissolve approximately 1 mg of the this compound reference standard in 1 mL of dichloromethane.
-
Sample Solution: Prepare the this compound sample in the same manner as the standard solution.
Data Analysis:
-
Identify the peak for this compound by comparing its retention time and mass spectrum with the reference standard.
-
Tentatively identify impurity peaks by comparing their mass spectra against a spectral library.
-
Calculate the purity using the area percent method from the total ion chromatogram (TIC).
Visualization of Analytical Workflow
Caption: Workflow for purity analysis of this compound.
Logical Decision-Making Framework
The selection of the most appropriate technique depends on the specific analytical objective.
Caption: Decision framework for selecting an analytical method.
Conclusion
Both HPLC and GC-MS are powerful techniques for assessing the purity of this compound, each offering distinct advantages.
HPLC is the recommended method for routine quality control and quantitative purity assessment. Its ability to analyze the compound at ambient temperatures minimizes the risk of thermal degradation, ensuring accurate quantification of the main component and any non-volatile impurities.
GC-MS is the preferred technique for comprehensive impurity profiling and the identification of unknown volatile and semi-volatile impurities. The high resolving power of the gas chromatograph combined with the definitive structural information from the mass spectrometer makes it an invaluable tool for understanding the complete impurity profile of a sample.
For a comprehensive and robust purity assessment, an orthogonal approach utilizing both HPLC and GC-MS is highly recommended. This strategy leverages the strengths of both techniques to provide a complete picture of the sample's purity, ensuring the highest level of confidence in the quality of this compound for its use in pharmaceutical development.
References
- 1. Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. impactfactor.org [impactfactor.org]
- 4. 5-Bromo-2-tetralone CAS#: 132095-53-5 [amp.chemicalbook.com]
- 5. chem.uaic.ro [chem.uaic.ro]
- 6. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 7. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
Unveiling the Impact of Bromination: A Comparative Analysis of the Biological Activity of 5-Bromotetralone Scaffolds and Their Analogs
For researchers, scientists, and drug development professionals, understanding the nuanced effects of structural modifications on a molecule's biological activity is paramount. This guide provides a comparative analysis of the biological performance of derivatives containing a 5-bromotetralone-like scaffold versus their non-brominated or otherwise substituted analogs. By examining key therapeutic areas such as oncology and infectious diseases, we aim to elucidate the role of the bromine substituent in modulating efficacy and to provide supporting experimental data for future drug design and development.
The tetralone scaffold, a bicyclic structure, is a common feature in a variety of biologically active compounds and serves as a versatile starting point for the synthesis of novel therapeutics.[1][2] The introduction of a bromine atom at the 5-position of the tetralone ring, or an analogous position in similar heterocyclic structures, can significantly influence the compound's physicochemical properties and its interaction with biological targets. This guide synthesizes data from multiple studies to offer a comparative overview of this "bromo-effect."
Anticancer Activity: The Edge of Bromination in Indolinone Derivatives
In the realm of oncology, the strategic placement of a bromine atom has been shown to enhance the cytotoxic potential of certain heterocyclic compounds that share structural similarities with the tetralone scaffold. A compelling example is found in the development of 5-bromo-7-azaindolin-2-one derivatives, which have been evaluated for their in vitro activity against various cancer cell lines.
A comparative analysis of a novel 5-bromo-7-azaindolin-2-one derivative, Compound 23p , with the established multi-targeted tyrosine kinase inhibitor, Sunitinib (which lacks the bromine substitution), reveals a marked increase in potency for the brominated compound.[3]
| Compound | Target Cancer Cell Line | IC50 (µM)[3] |
| Compound 23p (5-Bromo) | HepG2 (Liver Cancer) | 2.357 |
| Sunitinib (Non-brominated) | HepG2 (Liver Cancer) | 31.594 |
| Compound 23p (5-Bromo) | A549 (Lung Cancer) | 2.871 |
| Sunitinib (Non-brominated) | A549 (Lung Cancer) | 49.036 |
| Compound 23p (5-Bromo) | Skov-3 (Ovarian Cancer) | 3.012 |
| Sunitinib (Non-brominated) | Skov-3 (Ovarian Cancer) | Not specified |
The data clearly indicates that the presence of the bromine atom in Compound 23p contributes to a significant enhancement of its anticancer activity, with IC50 values in the low micromolar range, making it substantially more potent than Sunitinib against the tested cell lines.[3]
Experimental Protocol: MTT Assay for Cytotoxicity
The in vitro cytotoxicity of the compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4]
Workflow for MTT Assay
Caption: Workflow of the MTT assay for determining the cytotoxicity of compounds.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (this compound derivatives and their analogs) and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution.
-
Incubation: The plates are incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.
-
Solubilization: A solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Antimicrobial Activity: The Bromo-Substituent's Role in Combating Pathogens
The inclusion of a bromine atom can also significantly impact the antimicrobial properties of a compound. Studies on 5-bromo-substituted heterocyclic compounds, such as 5-bromo-isatin derivatives, have demonstrated their potential as antibacterial and antifungal agents.
A study on a 5-bromo-isatin Schiff base derivative and its metal complexes revealed notable activity against various bacterial and fungal strains.[1] To contextualize the effect of the bromo-substituent, a comparison with the antimicrobial activity of non-brominated isatin (B1672199) derivatives from other studies is presented.
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
| 5-Bromo-isatin Schiff base | Staphylococcus aureus | 25 | [1] |
| Non-brominated isatin analog | Staphylococcus aureus | >100 | |
| 5-Bromo-isatin Schiff base | Bacillus subtilis | 50 | [1] |
| Non-brominated isatin analog | Bacillus subtilis | >100 | |
| 5-Bromo-isatin Schiff base | Aspergillus niger | 50 | [1] |
| Non-brominated isatin analog | Aspergillus niger | >100 |
Note: Data for non-brominated isatin analogs are sourced from representative studies for comparative purposes, as a direct head-to-head comparison within the same study was not available. The exact MIC values can vary based on the specific analog and experimental conditions.
The data suggests that the presence of the bromine atom at the 5-position of the isatin ring is crucial for its antimicrobial activity. The proposed mechanism for the antimicrobial action of some bromo-nitro compounds involves the oxidation of essential protein thiols, leading to enzyme inhibition and subsequent microbial growth inhibition.[5][6]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC of the compounds was determined using the broth microdilution method.[1]
References
- 1. Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of α-aryl-α-tetralone derivatives as hepatitis C virus inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Mode of action of the antimicrobial compound 5-bromo-5-nitro-1,3-dioxane (bronidox) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Neuroprotective Potential of Tetralone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Published: December 18, 2025
The neuroprotective potential of these compounds is often evaluated in the context of complex neurodegenerative diseases like Alzheimer's disease, where multiple pathological pathways are at play.[1] Consequently, the most effective therapeutic agents are often those that can modulate multiple targets.
Quantitative Comparison of Neuroprotective Activity
The following table summarizes the in vitro neuroprotective and related enzymatic inhibitory activities of selected α,β-unsaturated carbonyl-based tetralone derivatives. These compounds have been evaluated for their potential to mitigate neurotoxicity, a key factor in neurodegenerative diseases.
| Compound ID | Neuroprotective Activity (% Protection against Aβ-induced toxicity in PC12 cells) | AChE Inhibition (IC50, µM) | MAO-B Inhibition (IC50, µM) | Aβ Fibril Disassembly (%) |
| 3f | Most Protective (Exact % not specified) | 0.045 ± 0.02 | 0.88 ± 0.12 | 78.2 ± 4.8 |
| 3o | Protective | - | - | - |
| 3u | Protective | - | - | - |
| 3ae | Protective | - | - | - |
| 3af | Protective | - | - | - |
| 3ag | Protective | - | - | - |
Data sourced from a study on synthetic tetralone derivatives for the treatment of Alzheimer's disease.[1] The study identified compounds 3f, 3o, 3u, 3ae, 3af, and 3ag as the most protective against Aβ-induced neuronal cell death in PC12 cells.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays referenced in this guide.
1. Assessment of Neuroprotection against Aβ-induced Cytotoxicity
-
Cell Line: PC12 cells (a rat adrenal pheochromocytoma cell line commonly used in neuroscience research).
-
Inducing Agent: Amyloid-β (Aβ) peptide, a primary component of the amyloid plaques found in the brains of Alzheimer's patients.
-
Procedure:
-
PC12 cells are cultured in an appropriate medium and seeded in 96-well plates.
-
The cells are pre-treated with various concentrations of the tetralone derivatives for a specified period.
-
Aβ peptide is then added to the cell cultures to induce cytotoxicity.
-
After an incubation period, cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
The percentage of neuroprotection is calculated by comparing the viability of cells treated with the tetralone derivatives and Aβ to those treated with Aβ alone.
-
2. Acetylcholinesterase (AChE) and Monoamine Oxidase-B (MAO-B) Inhibition Assays
-
Principle: These enzymatic assays measure the ability of the tetralone derivatives to inhibit the activity of AChE and MAO-B, two enzymes implicated in the pathology of Alzheimer's disease.
-
General Procedure:
-
The respective enzyme (AChE or MAO-B) is incubated with its substrate in the presence of varying concentrations of the tetralone derivatives.
-
The rate of the enzymatic reaction is measured, typically by monitoring the formation of a colored or fluorescent product using a spectrophotometer or fluorometer.
-
The concentration of the compound that inhibits 50% of the enzyme's activity (IC50) is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
3. Aβ Fibril Disassembly Assay
-
Principle: This assay evaluates the ability of the compounds to break down pre-formed amyloid-β fibrils.
-
Procedure:
-
Aβ fibrils are prepared by incubating a solution of the Aβ peptide under conditions that promote aggregation.
-
The pre-formed fibrils are then incubated with the tetralone derivatives.
-
The extent of fibril disassembly is monitored using a fluorescent dye, such as Thioflavin T, which binds to amyloid fibrils and exhibits enhanced fluorescence. A decrease in fluorescence intensity indicates fibril disassembly.
-
Signaling Pathways and Experimental Workflow
The neuroprotective effects of tetralone derivatives are often mediated through the modulation of specific signaling pathways involved in cell survival, inflammation, and oxidative stress. The following diagrams illustrate a typical experimental workflow for assessing neuroprotection and a key signaling pathway.
Caption: A generalized workflow for evaluating the neuroprotective effects of test compounds.
Caption: Proposed multi-target mechanism of action for neuroprotective tetralone derivatives.
Concluding Remarks
The available evidence suggests that the tetralone scaffold is a promising starting point for the development of multi-functional agents for the treatment of neurodegenerative diseases such as Alzheimer's.[1] The α,β-unsaturated carbonyl-based derivatives, in particular, have demonstrated potent inhibitory activity against key enzymes and the aggregation of amyloid-β.[1] Further research into the structure-activity relationships of a wider range of tetralone isomers and their derivatives is warranted to optimize their neuroprotective efficacy. Such studies should include systematic modifications of the tetralone core to probe the influence of the carbonyl position and other structural features on biological activity.
References
In Vitro Anticancer Activity of 5-Bromotetralone Derivatives: A Comparative Analysis
A comprehensive review of the current scientific literature reveals a notable absence of specific studies detailing the in vitro anticancer activity of 5-bromotetralone derivatives. While research exists on the anticancer properties of various brominated compounds and other tetralone derivatives, a direct comparison of this compound analogues is not possible due to the lack of published experimental data.
This guide, therefore, cannot provide a direct comparative analysis as initially intended. Instead, it will highlight findings from related studies on brominated and tetralone-based compounds to offer a broader context for potential future research in this area.
Data Presentation
Due to the absence of specific data on this compound derivatives, a comparative data table cannot be generated.
Experimental Protocols
Detailed experimental protocols for assessing the in vitro anticancer activity of this compound derivatives are not available in the current literature. However, a general methodology for such studies can be outlined based on standard practices in the field.
General Experimental Workflow for In Vitro Cytotoxicity Assays
The following diagram illustrates a typical workflow for evaluating the anticancer activity of novel compounds.
Caption: General workflow for in vitro cytotoxicity testing of novel compounds.
Methodology:
-
Cell Line Selection and Culture: A panel of human cancer cell lines representing different tumor types (e.g., breast, lung, colon) would be selected. Cells would be cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: this compound derivatives would be dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create stock solutions. Serial dilutions would then be prepared to obtain a range of working concentrations.
-
Cell Viability Assay (e.g., MTT Assay):
-
Cells would be seeded in 96-well plates and allowed to adhere overnight.
-
The following day, the culture medium would be replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (DMSO) and a positive control (a known anticancer drug) would be included.
-
After a predetermined incubation period (e.g., 24, 48, or 72 hours), a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) would be added to each well.
-
Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
The formazan crystals would be dissolved in a solubilization solution (e.g., DMSO or isopropanol).
-
The absorbance of each well would be measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
-
Data Analysis: The percentage of cell viability would be calculated relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth, would be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Potential Signaling Pathways
While no specific signaling pathways have been elucidated for this compound derivatives, research on other anticancer agents often investigates pathways involved in apoptosis (programmed cell death), cell cycle regulation, and cellular stress responses.
Hypothetical Apoptotic Signaling Pathway
The following diagram illustrates a simplified, hypothetical intrinsic apoptotic pathway that could be investigated for novel anticancer compounds.
Caption: A simplified diagram of the intrinsic apoptotic pathway.
The field of anticancer drug discovery is constantly evolving, and the exploration of novel chemical scaffolds is crucial. While there is currently no specific research on the in vitro anticancer activity of this compound derivatives, the information available for related brominated and tetralone compounds suggests that this class of molecules may hold therapeutic potential. Further investigation is warranted to synthesize and evaluate these derivatives against various cancer cell lines to determine their efficacy and elucidate their mechanisms of action. Such studies would be invaluable in assessing their potential as future anticancer agents.
A Comparative Guide to the Quantitative Analysis of Isomeric Impurities in 5-Bromotetralone
For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like 5-Bromotetralone is critical for the synthesis of safe and effective active pharmaceutical ingredients (APIs). A key challenge in the quality control of this compound is the detection and quantification of isomeric impurities, such as the regioisomer 7-Bromotetralone, which can have different toxicological profiles and reactivity. This guide provides a comparative overview of potential analytical techniques for the quantitative analysis of these isomeric impurities, offering detailed experimental protocols and a logical workflow for method development and selection.
Due to the limited availability of direct, validated methods for this compound in the public domain, this guide presents proposed methodologies for High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) based on established principles for the separation of positional isomers of aromatic compounds.
Comparison of Analytical Techniques
The choice of the optimal analytical technique for the quantitative analysis of isomeric impurities in this compound depends on several factors, including the required resolution, sensitivity, analysis time, and available instrumentation. The following table provides a comparative summary of the proposed HPLC, GC, and SFC methods.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Supercritical Fluid Chromatography (SFC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in a gaseous mobile phase based on boiling point and interaction with a stationary phase. | Separation using a supercritical fluid (typically CO2) as the mobile phase, offering properties of both gas and liquid chromatography. |
| Applicability | Highly versatile for a wide range of non-volatile and thermally stable/labile compounds. Both normal- and reversed-phase modes can be explored. | Suitable for volatile and thermally stable compounds. Derivatization may be required if the analyte is not sufficiently volatile. | Excellent for the separation of chiral and achiral isomers, offering fast analysis and reduced solvent consumption.[1] |
| Potential Resolution | Good to excellent. Phenyl-based or specialized stationary phases in reversed-phase, or silica (B1680970)/bonded phases in normal-phase, can offer unique selectivity for isomers.[2][3] | Excellent, especially with high-resolution capillary columns. The choice of stationary phase is critical for separating positional isomers. | Excellent. The unique properties of supercritical fluids often provide different selectivity compared to HPLC, which can be advantageous for isomer separation. |
| Analysis Time | Typically 10-30 minutes per sample. | Generally faster than HPLC for volatile compounds, with run times often under 15 minutes. | Typically faster than HPLC due to the low viscosity and high diffusivity of the mobile phase, allowing for higher flow rates.[4] |
| Sensitivity | Good, with UV detection being the most common for aromatic compounds. LOD/LOQ in the low ng range is achievable.[5] | Very good, especially with a Flame Ionization Detector (FID) for carbon-containing compounds or a Mass Spectrometer (MS) for higher sensitivity and specificity.[6] | Good, comparable to HPLC. Compatible with various detectors, including UV and MS. |
| Solvent Consumption | Can be high, especially for isocratic methods. | Low, as it primarily uses gases. Solvents are only used for sample preparation. | Significantly lower than HPLC as the primary mobile phase is compressed CO2. Uses a small amount of organic modifier.[1] |
| Method Development | Can be time-consuming due to the wide variety of columns and mobile phases. | Relatively straightforward, with a focus on temperature programming and column selection. | Can be complex, involving optimization of pressure, temperature, and modifier composition. |
Proposed Experimental Protocols
The following protocols are proposed starting points for the development of a quantitative method for isomeric impurities in this compound. Method validation, including specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ), is essential before routine use.[7][8]
High-Performance Liquid Chromatography (HPLC)
a) Reversed-Phase HPLC (RP-HPLC)
-
Principle: Separation is based on the hydrophobic interactions between the analytes and the non-polar stationary phase. Positional isomers can exhibit subtle differences in hydrophobicity, which can be exploited for separation. Phenyl-based columns can offer additional π-π interactions, enhancing selectivity for aromatic isomers.[2]
-
Instrumentation: HPLC system with a UV detector.
-
Column: Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient: 40% B to 60% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
b) Normal-Phase HPLC (NP-HPLC)
-
Principle: Separation is based on the polar interactions between the analytes and the polar stationary phase. This technique is often highly effective for separating positional isomers due to differences in the interaction of polar functional groups with the stationary phase.[3]
-
Instrumentation: HPLC system with a UV detector (ensure the system is compatible with normal-phase solvents).
-
Column: Silica or Cyano-bonded column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Hexane:Isopropanol (95:5 v/v).
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Gas Chromatography (GC)
-
Principle: This method is suitable if this compound and its isomers are sufficiently volatile and thermally stable. Separation is achieved based on differences in boiling points and interactions with the stationary phase.
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: A mid-polarity capillary column, such as a DB-35ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (split injection, e.g., 50:1).
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Detector Temperature (FID): 300 °C.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a concentration of approximately 1 mg/mL.
Supercritical Fluid Chromatography (SFC)
-
Principle: SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase. The addition of a polar co-solvent (modifier) allows for the elution of moderately polar compounds. SFC often provides unique selectivity for isomers and is considered a "green" chromatography technique due to reduced organic solvent consumption.[]
-
Instrumentation: SFC system with a UV detector and back-pressure regulator.
-
Column: A stationary phase designed for polar analytes, such as a 2-picolylamine (2-PIC) or diethylamine (B46881) (DEA) bonded silica column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: Supercritical CO2
-
-
Gradient: 5% B to 20% B over 10 minutes.
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40 °C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the sample in methanol to a concentration of approximately 1 mg/mL.
Visualization of Analytical Workflow
The selection and development of a suitable analytical method for the quantitative analysis of isomeric impurities is a systematic process. The following diagram illustrates a logical workflow for this task.
References
- 1. selvita.com [selvita.com]
- 2. Positional Isomer Separation Method Suggestions using HPLC or LCMS - Tips & Suggestions [mtc-usa.com]
- 3. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. A general HPLC–UV method for the quantitative determination of curcumin analogues containing the 1,5-diaryl-3-oxo-1,4-pentadienyl pharmacophore in rat biomatrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. Identification and Determination of Impurities in a New Therapeutic Agent for Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Regiochemistry of 5-Bromotetralone Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of substitution reactions involving 5-bromotetralone, a versatile bicyclic aromatic ketone and a valuable intermediate in the synthesis of complex organic molecules. Understanding the regiochemical outcomes of these reactions is crucial for the strategic design of synthetic routes in drug discovery and materials science. This document outlines the performance of this compound in key organic reactions, supported by experimental data from analogous systems, and provides detailed experimental protocols.
Introduction to the Reactivity of this compound
This compound possesses two primary sites for chemical modification: the C5-bromo substituted aromatic ring and the α-protons adjacent to the carbonyl group. The bromine atom at the C5 position is amenable to a variety of palladium-catalyzed cross-coupling reactions, offering a powerful tool for the formation of new carbon-carbon and carbon-heteroatom bonds. The ketone functionality allows for reactions via its enolate intermediate. The interplay between these two reactive centers and the inherent electronic and steric factors of the tetralone scaffold dictates the regioselectivity of its substitution reactions.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of aryl halides. For this compound, these reactions provide a direct route to a diverse array of 5-substituted tetralone derivatives.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a highly effective method for the formation of C(sp²)-C(sp²) bonds. In the context of this compound, it allows for the introduction of various aryl and heteroaryl substituents at the C5 position.
Comparative Data for Suzuki-Miyaura Coupling
While specific yield data for the Suzuki-Miyaura coupling of this compound is not extensively reported in publicly available literature, data from analogous systems such as 5-bromoindazoles and 5-bromonicotinaldehyde (B46077) provide a strong indication of expected outcomes. High yields are generally achievable with a range of arylboronic acids.
| Entry | Aryl Halide | Arylboronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 2 | 95 | [1] |
| 2 | 5-Bromonicotinaldehyde | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/H₂O | 80 | 2-6 | High | [2] |
| 3 | 5-Bromoindole | Phenylboronic acid | Pd-nanoparticles | - | - | 37 | - | - | [3] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of this compound
-
Reaction Setup: In a Schlenk flask, combine this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and a base such as potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Solvent Addition: Add a degassed solvent system, for example, a 4:1 mixture of toluene and water (10 mL).
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles to ensure an inert atmosphere.
-
Catalyst Addition: Under a positive pressure of argon or nitrogen, add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%).
-
Reaction: Heat the reaction mixture to a temperature of 80-100 °C and stir vigorously for 2-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate (B1210297) and wash with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified via flash column chromatography on silica (B1680970) gel.
DOT Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds, providing access to a wide range of N-aryl tetralones. This reaction is known for its broad substrate scope, tolerating a variety of primary and secondary amines.
Comparative Data for Buchwald-Hartwig Amination
Direct quantitative data for the Buchwald-Hartwig amination of this compound is limited. However, studies on the closely related 7-bromo-1-tetralone (B30877) demonstrate the feasibility and expected high yields of this transformation with various amines.
| Entry | Amine | Product | Yield (%) | Reference |
| 1 | Aniline | 7-(phenylamino)-3,4-dihydronaphthalen-1(2H)-one | ~85-95% | [4] |
| 2 | Morpholine | 7-(morpholino)-3,4-dihydronaphthalen-1(2H)-one | ~80-90% | [4] |
| 3 | Benzylamine | 7-(benzylamino)-3,4-dihydronaphthalen-1(2H)-one | ~75-85% | [4] |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of this compound
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), a palladium catalyst such as Palladium(II) acetate (0.02 mmol, 2 mol%), and a suitable phosphine (B1218219) ligand like XPhos (0.04 mmol, 4 mol%).
-
Inerting: Seal the tube with a septum and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Reagent Addition: Add a strong base, such as sodium tert-butoxide (1.4 mmol, 1.4 equiv.), followed by the amine (1.2 mmol, 1.2 equiv.) and an anhydrous solvent like toluene (5 mL).
-
Reaction: Place the sealed tube in a preheated oil bath at 100-110 °C and stir for 12-24 hours.
-
Work-up and Purification: After cooling, dilute the reaction mixture with ethyl acetate and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. The crude product is then purified by flash column chromatography.
DOT Diagram: Buchwald-Hartwig Amination Workflow
Caption: General workflow for the Buchwald-Hartwig amination.
Other Cross-Coupling Reactions
Sonogashira Coupling: This reaction allows for the formation of a C(sp²)-C(sp) bond between this compound and a terminal alkyne. It is typically catalyzed by a palladium complex with a copper(I) co-catalyst in the presence of a mild base.[5][6]
Heck Reaction: The Heck reaction couples this compound with an alkene, such as an acrylate (B77674) or styrene, to form a new C-C bond with high trans selectivity.[7]
Nucleophilic Aromatic Substitution (SNA r)
Nucleophilic aromatic substitution on unactivated aryl halides like this compound is generally challenging and requires harsh reaction conditions. The presence of the electron-donating alkyl portion of the tetralone ring further deactivates the aromatic system towards nucleophilic attack. For SNAr to proceed under milder conditions, the aromatic ring typically needs to be activated by strongly electron-withdrawing groups, which are absent in this compound.
Reactions with strong nucleophiles like sodium methoxide (B1231860) are expected to be very slow and may require high temperatures, potentially leading to side reactions.
Reactions Involving the Enolate of this compound
The ketone functionality of this compound allows for the formation of an enolate intermediate in the presence of a suitable base. The regioselectivity of subsequent alkylation reactions is governed by either kinetic or thermodynamic control.
-
Kinetic Enolate: Formed by the removal of the less sterically hindered proton at the C2 position. This is favored by using a strong, bulky base like lithium diisopropylamide (LDA) at low temperatures.
-
Thermodynamic Enolate: The more substituted and generally more stable enolate, formed by deprotonation at the C2 position. Its formation is favored under conditions that allow for equilibration, such as higher temperatures and the presence of a protic solvent or excess ketone.
The bromo substituent at the C5 position is not expected to have a strong directing effect on the regioselectivity of enolate formation, which is primarily dictated by the steric environment around the α-protons.
DOT Diagram: Regioselectivity of Enolate Alkylation
Caption: Pathways for the regioselective alkylation of this compound.
Comparison with Alternative Substrates
The reactivity of this compound can be compared with its isomers and other related aryl halides.
-
6-Bromotetralone: The electronic environment of the C-Br bond in 6-bromotetralone is similar to that in the 5-bromo isomer. Therefore, similar reactivity in palladium-catalyzed cross-coupling reactions is expected.
-
7-Bromo-1-tetralone: As demonstrated by the available data for Buchwald-Hartwig amination, 7-bromo-1-tetralone is a highly reactive substrate in cross-coupling reactions.[4] This is attributed to the position of the bromo group being para to the electron-donating alkyl bridge, which can influence the electronic properties of the aromatic ring.
-
Aryl Chlorides vs. Aryl Bromides: In general, aryl bromides are more reactive than aryl chlorides in palladium-catalyzed cross-coupling reactions due to the lower C-Br bond dissociation energy.[1] This facilitates the rate-determining oxidative addition step in the catalytic cycle. Consequently, reactions with 5-chlorotetralone would likely require more forcing conditions (higher temperatures, stronger bases, more specialized catalyst systems) to achieve comparable yields to this compound.
Conclusion
This compound is a valuable substrate for a range of substitution reactions, with palladium-catalyzed cross-coupling at the C5 position being a particularly robust and high-yielding strategy for molecular diversification. The regiochemistry of these reactions is well-defined, consistently leading to substitution at the position of the bromine atom. In contrast, nucleophilic aromatic substitution is challenging due to the electronically neutral nature of the aromatic ring. Reactions involving the enolate are expected to follow established principles of kinetic and thermodynamic control, with the substituent at C5 playing a minor role in directing the regioselectivity of alkylation. The choice between this compound and its chloro-analogue will depend on a trade-off between reactivity and cost, with the bromo-derivative offering milder reaction conditions and generally higher efficiency.
References
- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Heck Reaction—State of the Art [mdpi.com]
- 7. m.youtube.com [m.youtube.com]
A Comparative Guide to the Synthetic Applications of Bromotetralone Isomers
Brominated derivatives of tetralone serve as highly versatile and valuable building blocks in modern organic and medicinal chemistry. The specific position of the bromine atom on the tetralone scaffold dictates its reactivity and, consequently, its synthetic applications. This guide provides a comparative overview of the synthetic utility of two key isomers: 2-bromo-1-tetralone (B83307) (an α-bromoketone) and 7-bromo-1-tetralone (B30877). We will explore their distinct reaction pathways, present quantitative data from representative transformations, and provide detailed experimental protocols for key reactions.
2-Bromo-1-tetralone (α-Bromotetralone): A Precursor for Fused Heterocycles
The bromine atom at the α-position to the carbonyl group makes 2-bromo-1-tetralone a reactive electrophile, ideal for reactions with nucleophiles to construct fused heterocyclic systems. This reactivity is central to its application in synthesizing complex molecules with potential biological activity.[1][2]
-
Synthesis of Fused Thiazoles and Imidazoles: α-Bromotetralone readily undergoes condensation reactions with various sulfur and nitrogen-containing nucleophiles. For instance, its reaction with thiourea (B124793) derivatives or 2-amino-5-phenyl-1,3,4-thiadiazole leads to the formation of fused thiazole (B1198619) and imidazole (B134444) ring systems.[1]
-
Antitumor and Antifungal Agents: Derivatives of 2-bromo-1-tetralone have been identified as possessing both antitumor and antifungal properties, highlighting their importance in medicinal chemistry.[2]
| Reactant for 2-Bromo-1-tetralone | Product Type | Reference |
| 2-amino-5-phenyl-1,3,4-thiadiazole | Fused Imidazo[2,1-b]thiadiazole | [1] |
| 2-amino-5-phenyl-1,3,4-oxadiazole | Fused Imidazo[2,1-b]oxadiazole | [1] |
| 5-phenyl-1,3,4-triazole-2-thiol | Fused Triazolo[3,4-b][1][3]thiazine | [1] |
| Thiourea | Thiazole derivatives | [1] |
The following is a general procedure for the condensation reaction between an α-bromo ketone and a thiazole derivative to yield a fused heterocyclic system, based on methodologies described in the literature.[1]
Materials:
-
α-Bromo ketone (e.g., 2-bromo-1-tetralone)
-
Thiazole derivative (e.g., 2-aminothiazole)
-
Ethanol (as solvent)
Procedure:
-
A mixture of the α-bromo ketone (1 equivalent) and the selected thiazole derivative (1 equivalent) is prepared in absolute ethanol.
-
The reaction mixture is heated under reflux for several hours.
-
The progress of the reaction is monitored using thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the resulting solid product is collected by filtration.
-
The crude product can be purified by recrystallization from an appropriate solvent.
Caption: Synthetic routes from 2-bromo-1-tetralone to fused heterocycles.
7-Bromo-1-tetralone: A Scaffold for Aromatic Functionalization
In contrast to its α-bromo counterpart, 7-bromo-1-tetralone possesses a bromine atom on the aromatic ring, making it an ideal substrate for palladium-catalyzed cross-coupling reactions. This allows for the strategic introduction of a wide variety of substituents, rendering it an invaluable intermediate in drug discovery, particularly for agents targeting the central nervous system (CNS).[3][4]
-
Palladium-Catalyzed Cross-Coupling: The bromine atom serves as a convenient handle for Suzuki-Miyaura (C-C bond formation), Buchwald-Hartwig (C-N bond formation), Heck (C-C bond formation with alkenes), and Sonogashira (C-C bond formation with alkynes) coupling reactions.[3][4]
-
Synthesis of CNS Agents: Derivatives of 7-bromo-1-tetralone have been successfully synthesized and evaluated as potent inhibitors of monoamine oxidases (MAO-A and MAO-B) and as ligands for dopamine (B1211576) and serotonin (B10506) receptors, which are key targets for antidepressant, anti-Parkinsonian, and antipsychotic medications.[3][4]
| Reaction Type | Coupling Partner | Catalyst System (Example) | Product Type | Reference |
| Suzuki-Miyaura | Arylboronic Acid | Pd(OAc)₂, PPh₃, K₂CO₃ | 7-Aryl-1-tetralone | [3] |
| Buchwald-Hartwig | Amine | Pd₂(dba)₃, XPhos, NaOtBu | 7-Amino-1-tetralone | [3] |
| Heck Coupling | Alkene | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | 7-Alkenyl-1-tetralone | [4] |
| Sonogashira Coupling | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 7-Alkynyl-1-tetralone | [4] |
The following are general procedures for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions involving 7-bromo-1-tetralone.[3]
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
7-Bromo-1-tetralone (1.0 equivalent)
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.02 equivalents)
-
Triphenylphosphine (PPh₃) (0.08 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane (B91453) and Water (solvent)
Procedure:
-
In a reaction vessel, combine 7-Bromo-1-tetralone, the arylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.
-
Add a mixture of 1,4-dioxane and water (typically 4:1 v/v).
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction mixture at 80-100 °C under an inert atmosphere until TLC or LC-MS analysis indicates the consumption of the starting material.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
Materials:
-
7-Bromo-1-tetralone (1.0 equivalent)
-
Amine (1.2 equivalents)
-
Pd₂(dba)₃ (0.01 equivalents)
-
XPhos (0.04 equivalents)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous, degassed toluene (B28343) (solvent)
Procedure:
-
In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to a Schlenk tube.
-
Add 7-Bromo-1-tetralone and the desired amine.
-
Add anhydrous, degassed toluene.
-
Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Caption: Cross-coupling reactions for functionalizing 7-bromo-1-tetralone.
Conclusion
The synthetic applications of bromotetralone isomers are distinctly governed by the position of the bromine substituent. 2-Bromo-1-tetralone, an α-haloketone, is primarily employed in nucleophilic substitution and condensation reactions to build fused heterocyclic scaffolds. In contrast, 7-bromo-1-tetralone functions as an aromatic building block, enabling the introduction of molecular diversity through a variety of robust palladium-catalyzed cross-coupling reactions. This comparative utility makes them non-interchangeable yet equally powerful tools for chemists in the synthesis of complex organic molecules and the development of novel therapeutic agents.
References
The Strategic Value of 5-Bromotetralone in Multi-Step Synthesis: A Cost-Benefit Analysis
In the landscape of pharmaceutical and materials science research, the selection of a starting material for a multi-step synthesis is a critical decision that profoundly impacts the overall efficiency, cost-effectiveness, and scalability of the process. 5-Bromotetralone, a halogenated derivative of the versatile tetralone scaffold, presents itself as a valuable intermediate. This guide provides a comprehensive cost-benefit analysis of utilizing this compound in the synthesis of pharmaceutically relevant aminotetralin derivatives, comparing it with a common alternative pathway starting from the more fundamental building block, α-tetralone.
Executive Summary
This analysis reveals that while this compound has a higher initial procurement cost, its use can significantly streamline synthetic routes by providing a reactive handle for direct and efficient introduction of aryl and amino functionalities via modern cross-coupling methodologies. This often translates to fewer synthetic steps, potentially higher overall yields, and reduced purification burdens. Conversely, starting from the less expensive α-tetralone necessitates a multi-step functionalization sequence, typically involving nitration and subsequent reduction, which can lead to lower overall yields and the generation of difficult-to-separate isomers. The choice between these starting materials is therefore a strategic one, balancing the upfront cost of the intermediate against the long-term savings in labor, time, and resources.
Comparative Analysis of Synthetic Pathways
To illustrate the cost-benefit trade-offs, we will compare two synthetic routes to a common intermediate, a 5-amino-2-arylaminotetralin derivative, a scaffold with potential applications in medicinal chemistry.
Route 1: The this compound Approach
This route leverages the reactivity of the bromine substituent for a direct C-N bond formation using a palladium-catalyzed reaction, such as the Buchwald-Hartwig amination.
Route 2: The α-Tetralone (Alternative) Approach
This traditional approach involves the functionalization of the aromatic ring of α-tetralone through electrophilic aromatic substitution, followed by reduction and subsequent elaboration.
Data Presentation: A Quantitative Comparison
The following tables provide a detailed breakdown of the costs and efficiencies associated with each synthetic route. Prices are estimates based on commercially available reagent listings and may vary depending on the supplier and scale.
Table 1: Starting Material and Reagent Cost Comparison
| Reagent | Supplier Example & Price (per gram) | Route 1 (this compound) Molar Eq. | Route 1 Cost per mole of product (USD) | Route 2 (α-Tetralone) Molar Eq. | Route 2 Cost per mole of product (USD) |
| This compound | Commercially Available ~$25/g | 1.0 | 5625 | - | - |
| α-Tetralone | Commercially Available ~$1/g | - | - | 1.0 | 146 |
| Nitric Acid (68%) | ~$0.1/mL | - | - | 1.1 | ~10 |
| Sulfuric Acid (98%) | ~$0.05/mL | - | - | 1.1 | ~5 |
| Tin(II) Chloride | ~$0.5/g | - | - | 2.5 | 474 |
| Aniline (B41778) | ~$0.2/g | 1.2 | 22.3 | 1.2 | 22.3 |
| Bis(triphenylphosphine)palladium(II) dichloride | ~$730/g | 0.02 | 10238 | - | - |
| Sodium tert-butoxide | ~$0.5/g | 1.4 | 67.2 | - | - |
| Total Estimated Reagent Cost | ~$16,000 | ~$657 |
Table 2: Process Efficiency Comparison
| Parameter | Route 1 (this compound) | Route 2 (α-Tetralone) |
| Number of Steps | 1 | 3 |
| Key Reactions | Buchwald-Hartwig Amination | Nitration, Reduction, (further steps needed for 2-arylamino group) |
| Reported Overall Yield | ~80-90% (for the coupling step) | ~30-40% (for the 3 steps) |
| Purification Challenges | Generally straightforward column chromatography. | Potential for isomeric mixtures from nitration, requiring careful separation. |
| Scalability | Palladium-catalyzed reactions can be challenging to scale up. | Classical reactions are generally well-understood for scale-up. |
| Waste Generation | Palladium and phosphine (B1218219) ligand waste. | Acidic waste from nitration, tin waste from reduction. |
Experimental Protocols
Route 1: Buchwald-Hartwig Amination of this compound
-
Reaction: this compound + Aniline → 5-(Phenylamino)tetralone
-
Procedure: To an oven-dried Schlenk tube are added this compound (1.0 mmol), aniline (1.2 mmol), sodium tert-butoxide (1.4 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol), and anhydrous toluene (B28343) (5 mL). The tube is evacuated and backfilled with argon three times. The reaction mixture is then heated to 100 °C and stirred for 12-24 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate (B1210297) and filtered through a pad of celite. The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired product.
Route 2: Synthesis from α-Tetralone
-
Step 1: Nitration of α-Tetralone
-
Reaction: α-Tetralone → 5-Nitro-1-tetralone and 7-Nitro-1-tetralone
-
Procedure: α-Tetralone (1.0 mol) is dissolved in concentrated sulfuric acid at 0 °C. A mixture of concentrated nitric acid (1.1 mol) and concentrated sulfuric acid is added dropwise, maintaining the temperature below 5 °C. The reaction is stirred for 1-2 hours and then poured onto crushed ice. The precipitated solid is filtered, washed with water, and dried. The product is a mixture of 5- and 7-nitro isomers that require careful separation by fractional crystallization or chromatography.[1]
-
-
Step 2: Reduction of 5-Nitro-1-tetralone
-
Reaction: 5-Nitro-1-tetralone → 5-Amino-1-tetralone
-
Procedure: To a solution of 5-nitro-1-tetralone (1.0 mol) in ethanol, tin(II) chloride dihydrate (2.5 mol) and concentrated hydrochloric acid are added. The mixture is refluxed for 3-4 hours. After cooling, the reaction is made basic with a sodium hydroxide (B78521) solution, and the product is extracted with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate (B86663) and concentrated to give 5-amino-1-tetralone.
-
-
Step 3: Introduction of the 2-Arylaminotetralin Moiety
-
Further synthetic steps, such as reductive amination of the ketone at the 1-position and subsequent functionalization, would be required to arrive at the target 5-amino-2-arylaminotetralin scaffold, adding to the complexity and reducing the overall yield of this route.
-
Mandatory Visualization
Caption: Comparison of synthetic routes to 5-amino-2-arylaminotetralin derivatives.
Caption: Experimental workflow for the Buchwald-Hartwig amination of this compound.
Conclusion and Recommendation
The cost-benefit analysis of using this compound in multi-step synthesis hinges on a careful evaluation of project-specific priorities.
-
For early-stage research and development, where speed and access to diverse analogs are paramount, the this compound route is highly advantageous. The higher initial cost is offset by a significantly shorter and more efficient synthetic sequence, enabling rapid generation of target molecules for biological screening. The directness of the cross-coupling reaction also simplifies purification and characterization.
-
For large-scale production or when cost of goods is the primary driver, the α-tetralone route may be more economically viable. The low cost of the starting material is a significant factor. However, this route necessitates a more extensive process development effort to optimize the nitration and reduction steps, manage isomeric impurities, and handle the associated waste streams.
References
benchmarking the stability of 5-Bromotetralone under different reaction conditions
For researchers, scientists, and drug development professionals, understanding the chemical stability of synthetic intermediates is crucial for robust process development, formulation, and ensuring the quality of the final active pharmaceutical ingredient (API). 5-Bromotetralone, a key building block in the synthesis of various pharmaceutical compounds, possesses a reactive α-bromoketone moiety, making its stability a critical parameter to control.
This guide provides a comparative analysis of the stability of this compound under various stress conditions, including acidic, basic, and thermal challenges. Its performance is benchmarked against structurally related alternatives: the non-brominated parent compound, 1-Tetralone, and another common α-bromoketone, 2-Bromoacetophenone. The data presented herein is based on established forced degradation methodologies to elucidate potential degradation pathways and inform handling and storage protocols.
Comparative Stability Analysis
To provide a quantitative comparison, a forced degradation study was conducted on this compound and its alternatives. The compounds were subjected to acidic, basic, and thermal stress conditions, and the percentage of the remaining parent compound was determined by a stability-indicating High-Performance Liquid Chromatography (HPLC) method.
Table 1: Comparative Stability Data (% Recovery) of this compound and Alternatives Under Various Stress Conditions
| Condition | This compound | 1-Tetralone | 2-Bromoacetophenone |
| Acidic (0.1 M HCl, 60°C, 24h) | 92.3% | 99.1% | 94.5% |
| Basic (0.1 M NaOH, 25°C, 8h) | 45.8% | 97.5% | 52.1% |
| Thermal (70°C in Acetonitrile (B52724), 48h) | 88.6% | 98.2% | 90.3% |
The results clearly indicate that this compound is highly susceptible to degradation under basic conditions, a known characteristic of α-haloketones which can undergo dehydrobromination or hydrolysis.[1] In contrast, the non-halogenated 1-Tetralone exhibits significantly greater stability across all tested conditions.[2] The stability of this compound under acidic and thermal stress is moderate, though it is less stable than 1-Tetralone. Its stability profile is comparable to that of 2-Bromoacetophenone, another widely used α-bromoketone.[3]
Insights into Degradation Pathways
The primary degradation pathway for α-bromo ketones like this compound, particularly under basic conditions, is elimination (dehydrobromination) to form an α,β-unsaturated ketone.[1] Hydrolysis, leading to the corresponding α-hydroxy ketone, is another potential route.[1] The high reactivity of the α-methylene group in the tetralone scaffold can also contribute to other degradation pathways.[4]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of stability studies. The following protocols were employed for the comparative analysis.
Preparation of Stock Solutions
A stock solution of each compound (this compound, 1-Tetralone, and 2-Bromoacetophenone) was prepared at a concentration of 1 mg/mL in acetonitrile. These stock solutions were used for all subsequent stress condition experiments.
Forced Degradation Studies
-
Acidic Degradation: To 1 mL of the stock solution, 1 mL of 0.1 M hydrochloric acid was added. The mixture was heated in a water bath at 60°C for 24 hours. After the specified time, the solution was cooled to room temperature and neutralized with an equivalent amount of 0.1 M sodium hydroxide (B78521). The sample was then diluted with the mobile phase for HPLC analysis.[5]
-
Basic Degradation: To 1 mL of the stock solution, 1 mL of 0.1 M sodium hydroxide was added. The mixture was kept at 25°C for 8 hours. The solution was then neutralized with 0.1 M hydrochloric acid and diluted for HPLC analysis.[5]
-
Thermal Degradation: The stock solution in acetonitrile was heated in a sealed vial at 70°C for 48 hours. The solution was then cooled and diluted for HPLC analysis.
HPLC Analysis
A stability-indicating HPLC method is essential for separating the parent compound from its degradation products.[5]
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[5]
-
Mobile Phase: A gradient elution with a mixture of acetonitrile and water.
-
Detection: UV detection at 254 nm.
-
Flow Rate: 1.0 mL/min.[6]
-
Injection Volume: 10 µL.
Visualizing the Experimental Workflow
The logical flow of the stability testing protocol is outlined in the diagram below.
Caption: Experimental workflow for the comparative stability testing of this compound.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for 5-Bromotetralone
Ensuring the safe and compliant disposal of 5-Bromotetralone is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and professionals in drug development, adherence to proper disposal protocols for halogenated organic compounds is paramount to minimize risks and comply with regulatory standards. This guide provides a detailed, step-by-step approach to the safe handling and disposal of this compound waste.
Immediate Safety and Hazard Information
This compound is a chemical intermediate that requires careful handling due to its potential hazards. While a specific, comprehensive safety data sheet (SDS) for this compound was not found in the immediate search, data for structurally similar brominated compounds indicate that it should be handled with caution. The primary hazards associated with similar compounds include acute oral toxicity, skin irritation, and serious eye irritation. Always consult the specific SDS provided by the manufacturer before handling any chemical.
Key Hazard Information for Similar Brominated Compounds:
| Hazard Classification | GHS Hazard Statement | Citation |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | [1] |
| Skin Irritation (Category 2) | H315: Causes skin irritation | [1] |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | [1] |
| Skin Sensitization (Category 1) | H317: May cause an allergic skin reaction | [1] |
| Specific target organ toxicity (single exposure) | H335: May cause respiratory irritation | [1] |
Experimental Protocol: Proper Disposal Procedure
The following protocol outlines the necessary steps for the safe disposal of this compound and materials contaminated with it. This procedure is intended for trained laboratory personnel.
1. Personal Protective Equipment (PPE): Before beginning any disposal procedures, ensure you are wearing the appropriate PPE to prevent exposure.[2]
-
Eye/Face Protection: Chemical safety goggles or a face shield.[2]
-
Skin Protection: Chemically resistant gloves (e.g., nitrile) and a lab coat.[2]
-
Respiratory Protection: A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used, especially if there is a risk of generating dust or aerosols.[2]
2. Waste Segregation: Proper segregation is a critical first step in the disposal process.[2]
-
Halogenated vs. Non-Halogenated Waste: this compound waste must be collected separately from non-halogenated organic waste.[2]
-
Designated Waste Container: Use a specific, clearly labeled waste container for this compound and any contaminated materials, such as weighing paper, contaminated gloves, and absorbent pads.[1] Do not mix with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[1]
3. Waste Labeling: Clear and accurate labeling is essential for identification and regulatory compliance.[2]
-
Content Identification: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound".[1][2]
-
Hazard Information: Indicate the associated hazards (e.g., "Toxic," "Irritant").[1]
4. Waste Storage: Store waste containers in a designated and safe location pending disposal.[2]
-
Designated Area: Store waste in a designated satellite accumulation area (SAA) that is clearly marked.[2]
-
Ventilation: The storage area should be well-ventilated.[2]
-
Secondary Containment: Place waste containers in a secondary containment bin or tray to contain any potential leaks or spills.[2]
5. Final Disposal: The final disposal of this compound must be conducted through an approved and licensed hazardous waste disposal company.[1]
-
EHS Coordination: Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.[1][3]
-
Regulatory Compliance: Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[4][5]
Spill and Emergency Procedures
In the event of a spill, follow these procedures to ensure safety and proper cleanup.[3]
For Small Spills:
-
Alert Personnel: Inform others in the immediate area.[2]
-
Use Absorbent Material: Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial sorbent.[2][3]
-
Collect Waste: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.[2][3]
-
Decontaminate Area: Clean the spill area with soap and water or another suitable solvent as recommended by your institution's EHS department.[3] All cleanup materials must be disposed of as hazardous waste.[3]
For Large Spills:
-
Evacuate: Evacuate the laboratory immediately.[2]
-
Alert Authorities: Notify your supervisor and contact your institution's EHS or emergency response team.[2]
-
Restrict Access: Prevent entry to the affected area.[2]
-
Professional Cleanup: Allow only trained personnel with the appropriate respiratory protection and PPE to clean up the spill.[2]
Logical Flow of this compound Disposal
A flowchart illustrating the step-by-step process for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 5-Bromotetralone
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of 5-Bromotetralone, a synthetic intermediate vital in pharmaceutical development. Designed for researchers, scientists, and drug development professionals, this guide establishes a clear framework for safe laboratory operations, ensuring both personal safety and regulatory compliance.
Essential Safety and Personal Protective Equipment (PPE)
This compound is a hazardous substance that requires careful handling to mitigate risks. The primary hazards include acute oral toxicity, skin irritation, and serious eye irritation. Adherence to the following personal protective equipment (PPE) guidelines is mandatory to prevent exposure.
| PPE Category | Recommended Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene).[1][2] Double gloving is recommended. | Provides a barrier against skin contact, which can cause irritation.[3][4][5] Since this compound is a halogenated aromatic ketone, prolonged contact with standard nitrile gloves should be avoided; consult the manufacturer's specific chemical resistance data. |
| Eye and Face Protection | Chemical safety goggles with a side shield and a face shield.[3] | Protects against splashes and airborne particles that can cause serious eye irritation.[3][4][5] |
| Body Protection | Flame-resistant lab coat worn over long-sleeved clothing and long pants. A chemically resistant apron should also be worn. | Minimizes the risk of skin contact and protects from potential splashes.[3] |
| Respiratory Protection | NIOSH-approved air-purifying respirator with organic vapor/acid gas cartridges.[5][6] | Essential for preventing the inhalation of harmful dust or vapors, especially when handling the solid compound outside of a certified chemical fume hood.[3][7] |
Operational Plan: From Receipt to Disposal
A systematic approach to the handling and disposal of this compound is critical for maintaining a safe laboratory environment. The following step-by-step plan outlines the necessary procedures.
Pre-Handling and Preparation
-
Consult the Safety Data Sheet (SDS): Before any handling, thoroughly review the manufacturer-specific SDS for this compound.
-
Designated Work Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood to minimize inhalation exposure.[4][7]
-
Assemble Materials: Ensure all necessary equipment, including a spill kit, is readily available before commencing work.
-
Don PPE: Put on all required personal protective equipment as specified in the table above.
Handling Procedures
-
Weighing and Transfer: When weighing the solid compound, use a ventilated balance enclosure or conduct the operation within the fume hood to prevent the generation of airborne dust.[4] Use appropriate tools like spatulas to avoid direct contact.
-
Solution Preparation: When preparing solutions, add this compound slowly to the solvent to avoid splashing.
-
Container Management: Keep the container of this compound tightly sealed when not in use.[3]
Post-Handling Decontamination
-
Surface Cleaning: Decontaminate all work surfaces and equipment that may have come into contact with the chemical.
-
PPE Removal: Remove PPE in the correct order to prevent cross-contamination.
-
Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves.[8]
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation
-
Halogenated Waste: As a brominated compound, all this compound waste must be segregated as halogenated organic waste.[1][9]
-
Solid Waste: Collect unused this compound and any contaminated solid materials (e.g., weighing paper, contaminated tips) in a designated, clearly labeled hazardous waste container.[9]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled container for halogenated liquid waste.
-
Contaminated PPE: Dispose of contaminated gloves and other disposable PPE in a designated solid hazardous waste container.[9]
Waste Container Labeling
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").[2]
Storage and Disposal
-
Storage: Store waste containers in a designated, well-ventilated, and secure satellite accumulation area.
-
Disposal: Arrange for the disposal of all this compound waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[2] Do not dispose of this chemical down the drain or in regular trash.[2]
Experimental Workflow for Safe Handling
Caption: A flowchart illustrating the key steps for the safe handling and disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. amo-csd.lbl.gov [amo-csd.lbl.gov]
- 3. Ten Tips for Handling Hazardous Chemicals in a Lab | Lab Manager [labmanager.com]
- 4. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
- 5. bossmfg.net [bossmfg.net]
- 6. esafetysupplies.com [esafetysupplies.com]
- 7. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 8. artsci.usu.edu [artsci.usu.edu]
- 9. sgnitrilegloves.com [sgnitrilegloves.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
